molecular formula C3H2N4 B3021456 1H-1,2,3-Triazole-4-carbonitrile CAS No. 18755-49-2

1H-1,2,3-Triazole-4-carbonitrile

Cat. No.: B3021456
CAS No.: 18755-49-2
M. Wt: 94.08 g/mol
InChI Key: UVQSQWZYJWNHSU-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole-4-carbonitrile is a useful research compound. Its molecular formula is C3H2N4 and its molecular weight is 94.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-triazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N4/c4-1-3-2-5-7-6-3/h2H,(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQSQWZYJWNHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20412929
Record name 4-Cyano-1,2,3-triazole
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Molecular Weight

94.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412311-35-4, 18755-49-2
Record name 4-Cyano-1,2,3-triazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,3-triazole-4-carbonitrile
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1H-1,2,3-Triazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 1H-1,2,3-triazole-4-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. The document delves into the core synthetic strategies, emphasizing the mechanistic rationale behind experimental choices and providing detailed, field-proven protocols. Key methodologies, including the functional group transformation of pre-formed triazole scaffolds and the [3+2] cycloaddition of azides with cyano-substituted alkynes, are critically examined. This guide aims to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize and utilize this important molecule.

Introduction

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole moment, which allow it to act as a bioisostere for amide bonds.[1] The introduction of a cyano group at the 4-position of the 1H-1,2,3-triazole ring further enhances its utility, providing a versatile handle for further functionalization and a key pharmacophore in its own right. This compound serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds, including antiviral, antibacterial, and anticancer agents.

This guide offers an in-depth exploration of the primary synthetic pathways to this compound, moving beyond a mere recitation of steps to provide a deeper understanding of the underlying chemical principles.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches:

  • Functional Group Transformation: This strategy involves the modification of a pre-existing 1,2,3-triazole ring, typically starting from a more readily accessible 4-substituted derivative.

  • [3+2] Cycloaddition: This classic approach builds the triazole ring through the reaction of an azide with a suitable cyano-containing alkyne.

The choice between these strategies often depends on the availability of starting materials, desired scale, and the specific substitution pattern required on the triazole ring.

Strategy 1: Functional Group Transformation from 1H-1,2,3-Triazole-4-carboxylic Acid

This is a robust and high-yielding method that commences with the readily available 1H-1,2,3-triazole-4-carboxylic acid. The transformation to the nitrile proceeds through a two-step sequence: formation of a carboxamide followed by dehydration.

Mechanistic Rationale

The conversion of a carboxylic acid to a nitrile is a classic transformation in organic synthesis. The initial activation of the carboxylic acid, typically to an acid chloride or through in-situ activating agents, facilitates nucleophilic attack by an amine to form a stable carboxamide. The subsequent dehydration of the primary amide to the nitrile is an elimination reaction that requires a strong dehydrating agent. The choice of dehydrating agent is critical to ensure high yields and avoid side reactions.

Experimental Protocols

The following protocols are adapted from established literature procedures and have been demonstrated to be effective for the synthesis of 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonitriles, a class of derivatives of the target molecule.

Step 1: Synthesis of 1H-1,2,3-Triazole-4-carboxamide

A common route to the parent 1H-1,2,3-triazole-4-carboxylic acid involves the Dimroth rearrangement, a base-catalyzed cyclocondensation of an organic azide with a β-ketoester. For the synthesis of substituted derivatives, the reaction of aryl azides with ethyl acetoacetate is a well-established method.[2] The resulting carboxylic acid can then be converted to the primary amide.

  • Protocol:

    • To a solution of 1H-1,2,3-triazole-4-carboxylic acid in a suitable solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride to form the acid chloride.

    • After completion of the reaction (monitored by TLC or IR), the excess reagent and solvent are removed under reduced pressure.

    • The crude acid chloride is then dissolved in an appropriate solvent and treated with an excess of aqueous ammonia or gaseous ammonia to afford the 1H-1,2,3-triazole-4-carboxamide.

Step 2: Dehydration of 1H-1,2,3-Triazole-4-carboxamide to this compound

Two effective methods for the dehydration of the carboxamide are presented below. The choice between them may depend on the substrate's sensitivity and the desired reaction conditions.

  • Method A: Dehydration using Phosphorus Oxychloride (POCl₃)

    • Causality: Phosphorus oxychloride is a powerful and cost-effective dehydrating agent. The reaction proceeds through the formation of a phosphate ester intermediate, which then undergoes elimination to form the nitrile. The use of a non-polar solvent like benzene and refluxing conditions drives the reaction to completion.

    • Protocol:

      • To a solution of 1H-1,2,3-triazole-4-carboxamide in dry benzene, add phosphorus oxychloride (POCl₃).

      • The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

      • After cooling to room temperature, the excess POCl₃ is carefully removed in vacuo.

      • The residue is treated with ice and neutralized with a 20% aqueous solution of NaOH.

      • The product is extracted with dichloromethane, and the combined organic layers are dried and concentrated to yield the crude this compound, which can be further purified by chromatography.

  • Method B: Dehydration using Trifluoroacetic Anhydride (TFAA)

    • Causality: Trifluoroacetic anhydride is a highly effective and milder dehydrating agent compared to POCl₃. The reaction can often be carried out at lower temperatures, which can be advantageous for sensitive substrates. The reaction proceeds via the formation of a mixed anhydride intermediate.

    • Protocol:

      • A solution of 1H-1,2,3-triazole-4-carboxamide in dry tetrahydrofuran (THF) is cooled to 0 °C.

      • Trifluoroacetic anhydride (TFAA) is added dropwise to the cooled solution.

      • The reaction mixture is allowed to warm to room temperature and stirred until completion.

      • The solvent is removed under reduced pressure, and the residue is worked up in a similar manner to Method A to afford the desired nitrile.

Data Summary
Dehydration MethodReagentsSolventTemperatureTypical YieldsReference
Method APOCl₃BenzeneRefluxHigh[2]
Method BTFAATHF0 °C to RTHigh[2]

Strategy 2: [3+2] Cycloaddition of Azides and Cyano-substituted Alkynes

The Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne is the most fundamental and widely employed method for the synthesis of 1,2,3-triazoles.[3] To synthesize this compound via this route, cyanoacetylene or a related cyano-substituted alkyne is the required dipolarophile.

Mechanistic Rationale

The [3+2] cycloaddition is a concerted pericyclic reaction where the 1,3-dipole (azide) reacts with the dipolarophile (alkyne) to form the five-membered triazole ring. The reaction can be performed under thermal conditions, but this often requires high temperatures and can lead to a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles) when using unsymmetrical alkynes.

The introduction of copper(I) catalysis (the "click" reaction) by Sharpless and Meldal revolutionized this transformation, allowing the reaction to proceed at room temperature with high yields and, crucially, with complete regioselectivity, affording only the 1,4-disubstituted triazole.[4] Ruthenium catalysts, on the other hand, can selectively produce the 1,5-regioisomer.[3]

For the synthesis of the parent this compound, the reaction of hydrazoic acid (HN₃), often generated in situ from sodium azide, with cyanoacetylene is the most direct cycloaddition approach.

Precursor Synthesis: Cyanoacetylene

Cyanoacetylene (prop-2-ynenitrile) is a key starting material for this strategy. It is a colorless liquid with a boiling point of 42.5 °C.[5] While not always commercially available, it can be synthesized in the laboratory. A common method involves the dehydration of propynamide (propiolamide) using a strong dehydrating agent like phosphorus pentoxide.[6] Another route involves the reaction of propargyl aldehyde with hydroxylamine to form the aldoxime, followed by dehydration.[7]

dot

G cluster_precursor Precursor Synthesis Propargyl Aldehyde Propargyl Aldehyde Propargyl Aldoxime Propargyl Aldoxime Propargyl Aldehyde->Propargyl Aldoxime Hydroxylamine Propynamide Propynamide Cyanoacetylene Cyanoacetylene Propynamide->Cyanoacetylene P2O5 Propargyl Aldoxime->Cyanoacetylene Dehydration

Caption: Synthesis routes to the key precursor, cyanoacetylene.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Catalyst Preparation: A copper(I) source is required. This can be CuI, or generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.

  • Reaction Setup: In a suitable reaction vessel, dissolve the alkyne (cyanoacetylene) in a solvent mixture, often t-butanol/water or methanol/water.

  • Addition of Reagents: Add sodium azide, followed by the copper(I) catalyst (e.g., a freshly prepared solution of CuSO₄ and sodium ascorbate).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. "Click" reactions are often complete within a few hours.

  • Work-up: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

dot

G cluster_workflow CuAAC Workflow Start Start Dissolve Alkyne Dissolve Alkyne Start->Dissolve Alkyne Add NaN3 Add NaN3 Dissolve Alkyne->Add NaN3 Add Cu(I) Catalyst Add Cu(I) Catalyst Add NaN3->Add Cu(I) Catalyst Stir at RT Stir at RT Add Cu(I) Catalyst->Stir at RT Reaction Complete? Reaction Complete? Stir at RT->Reaction Complete? Reaction Complete?->Stir at RT No Work-up Work-up Reaction Complete?->Work-up Yes Purification Purification Work-up->Purification Product Product Purification->Product

Caption: A generalized workflow for the Cu(I)-catalyzed synthesis of 1,2,3-triazoles.

Comparative Analysis of Synthetic Strategies

FeatureFunctional Group Transformation[3+2] Cycloaddition (CuAAC)
Starting Materials 1H-1,2,3-triazole-4-carboxylic acid (often readily available)Azide and a cyano-substituted alkyne (may require synthesis)
Regioselectivity Not applicable (pre-formed ring)Excellent (1,4-disubstituted product)
Reaction Conditions Can require harsh reagents (POCl₃) and elevated temperaturesTypically mild (room temperature)
Scalability Generally scalableHighly scalable, amenable to flow chemistry
Versatility Limited to the modification of the pre-formed triazoleHighly versatile for creating diverse substituted triazoles

Conclusion

The synthesis of this compound is readily achievable through multiple synthetic routes. The functional group transformation from the corresponding carboxylic acid is a reliable and high-yielding method, particularly when the starting material is easily accessible. The [3+2] cycloaddition approach, especially the copper-catalyzed variant, offers the advantages of mild reaction conditions, high regioselectivity, and broad substrate scope, making it a powerful tool for the de novo synthesis of this and related triazoles. The choice of the optimal synthetic strategy will be dictated by the specific needs of the researcher, including the availability of precursors, desired scale, and the potential for the synthesis of analogues. This guide provides the foundational knowledge and practical protocols to enable the successful synthesis of this valuable heterocyclic building block.

References

basic properties of 1H-1,2,3-Triazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1H-1,2,3-Triazole-4-carbonitrile: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of 1,2,3-triazole, it belongs to a class of five-membered aromatic rings containing three nitrogen atoms.[1][2] The presence of both the stable triazole core and the reactive nitrile functional group makes it a versatile and valuable building block for the synthesis of more complex molecular architectures.[3][4] The 1,2,3-triazole moiety is a well-known pharmacophore, a molecular feature that can interact with biological targets, and is a component in several pharmaceutical drugs.[2] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Molecular Properties

The core physical and chemical characteristics of this compound define its behavior in chemical systems and are crucial for its application in synthesis. These properties are summarized in the table below. The molecule's structure features a planar, aromatic triazole ring, which imparts significant stability.[2] The nitrile group (-C≡N) is a strong electron-withdrawing group, influencing the electronic properties of the triazole ring. The compound has one hydrogen bond donor and three hydrogen bond acceptors, suggesting moderate solubility in polar solvents.[5]

Table 1: Core Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 18755-49-2[5][6][7]
Molecular Formula C₃H₂N₄[5][7][8]
Molecular Weight 94.07 g/mol [5][7]
Appearance Off-white to yellow solid[9]
Predicted Boiling Point 339.0 ± 15.0 °C[9]
Predicted Density 1.44 ± 0.1 g/cm³[9]
Predicted pKa 5.65 ± 0.70[9]
XLogP3 -0.4[5][10]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 3[5]
Canonical SMILES C1=NNN=C1C#N[5][10]
Molecular Structure

The structure of this compound consists of a 1H-1,2,3-triazole ring substituted at the 4-position with a nitrile group. The tautomeric nature of the unsubstituted N-H proton on the triazole ring is a key feature of this heterocyclic system.[1][2]

Synthesis_Pathway Start 1H-1,2,3-Triazole-4-carboxylic Acid Intermediate1 Acid Chloride / Ester Start->Intermediate1 SOCl₂ or Esterification Intermediate2 1H-1,2,3-Triazole-4-carboxamide Intermediate1->Intermediate2 NH₃ / NH₄OH Product This compound Intermediate2->Product Dehydration (e.g., POCl₃, SOCl₂) Reactivity_Diagram Reactant This compound Product1 5-(1H-1,2,3-Triazol-4-yl)-1H-tetrazole Reactant->Product1 NaN₃, [3+2] Cycloaddition Product2 Fused Heterocycles (e.g., Thienopyrimidines) Reactant->Product2 Multistep Synthesis

References

An In-Depth Technical Guide to 1H-1,2,3-Triazole-4-carbonitrile: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Power of a Versatile Scaffold

In the intricate world of medicinal chemistry, the quest for novel therapeutic agents often hinges on the strategic use of versatile molecular building blocks. Among these, heterocyclic compounds have long held a place of prominence, offering a rich tapestry of chemical space to explore. This guide delves into the technical nuances of a particularly valuable, yet often overlooked, scaffold: 1H-1,2,3-Triazole-4-carbonitrile . With the definitive Chemical Abstracts Service (CAS) number 18755-49-2 , this compound represents more than just a collection of atoms; it is a key intermediate that unlocks pathways to complex molecular architectures, particularly in the realm of oncology and beyond.

As a Senior Application Scientist, my experience has repeatedly demonstrated that a deep understanding of the fundamental properties, synthesis, and handling of such key intermediates is paramount to successful and efficient drug discovery campaigns. This guide is structured to provide not just a recitation of facts, but a cohesive narrative that explains the why behind the how. We will explore the synthesis of this compound, its intrinsic chemical properties, its strategic applications in drug design, and the critical safety protocols necessary for its handling. The aim is to equip you, the researcher, with the knowledge and insights necessary to confidently and effectively utilize this potent building block in your own research endeavors.

Part 1: Core Compound Profile

Identification and Physicochemical Properties

This compound is a small, aromatic heterocyclic compound. Its structure, featuring a five-membered ring with three contiguous nitrogen atoms and a nitrile functional group, imbues it with a unique set of electronic and steric properties that are highly advantageous in medicinal chemistry.

PropertyValueSource(s)
CAS Number 18755-49-2[1]
Molecular Formula C₃H₂N₄[1]
Molecular Weight 94.0757 g/mol [1]
Canonical SMILES C1=NNN=C1C#N[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 0[1]
Exact Mass 94.027946081[1]
Complexity 101[1]
XLogP3 -0.4[1]

The low molecular weight and favorable XLogP3 value suggest good "lead-like" properties, making it an attractive starting point for the development of more complex drug candidates. The presence of both hydrogen bond donors and acceptors allows for a variety of interactions with biological targets.

Part 2: Synthesis and Chemical Reactivity

The synthesis of this compound is a critical aspect of its utility. A robust and scalable synthetic route is essential for its widespread application in research and development. The most common and efficient methods involve the dehydration of the corresponding carboxamide precursor.

Synthetic Pathway Overview

The logical and field-proven pathway to this compound begins with the readily available 1H-1,2,3-triazole-4-carboxylic acid. This starting material is first converted to the more reactive acyl chloride, which is then subjected to amidation to form 1H-1,2,3-triazole-4-carboxamide. The final, critical step is the dehydration of this amide to yield the target nitrile.

Synthesis_Pathway A 1H-1,2,3-Triazole-4-carboxylic Acid B 1H-1,2,3-Triazole-4-acyl chloride A->B SOCl₂ or (COCl)₂ C 1H-1,2,3-Triazole-4-carboxamide B->C NH₄OH or NH₃ D This compound (CAS: 18755-49-2) C->D Dehydrating Agent (e.g., POCl₃, TFAA)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: A Self-Validating System

The following protocol is a synthesis of established methodologies, designed to be a self-validating system. Each step includes causality behind the choice of reagents and conditions.

Step 1: Synthesis of 1H-1,2,3-Triazole-4-carboxamide

  • Rationale: The conversion of the carboxylic acid to the carboxamide is a necessary intermediate step. The use of an acyl chloride is a standard and efficient method for activating the carboxylic acid towards nucleophilic attack by ammonia.

  • Procedure:

    • To a solution of 1H-1,2,3-triazole-4-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the evolution of gas ceases. The reaction progress can be monitored by the disappearance of the starting material on thin-layer chromatography (TLC).

    • The solvent and excess reagent are removed under reduced pressure to yield the crude 1H-1,2,3-triazole-4-acyl chloride, which is typically used in the next step without further purification.

    • The crude acyl chloride is dissolved in an appropriate solvent and added dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (excess).

    • The reaction mixture is stirred for 1-2 hours, allowing it to warm to room temperature.

    • The resulting precipitate, 1H-1,2,3-triazole-4-carboxamide, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Dehydration of 1H-1,2,3-Triazole-4-carboxamide to this compound

  • Rationale: The final step involves the removal of a molecule of water from the primary amide to form the nitrile. Strong dehydrating agents are required for this transformation. Phosphorus oxychloride (POCl₃) and trifluoroacetic anhydride (TFAA) are commonly employed due to their high efficacy.

  • Procedure (Method A: POCl₃):

    • In a flask equipped with a reflux condenser and a drying tube, suspend 1H-1,2,3-triazole-4-carboxamide (1 equivalent) in a dry, inert solvent such as benzene or toluene.

    • Add phosphorus oxychloride (POCl₃) (2-3 equivalents) to the suspension.

    • Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

    • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by column chromatography or recrystallization.

  • Procedure (Method B: TFAA):

    • Dissolve 1H-1,2,3-triazole-4-carboxamide (1 equivalent) in dry tetrahydrofuran (THF) and cool to 0 °C.

    • Add trifluoroacetic anhydride (TFAA) (1.5 equivalents) dropwise to the solution.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

    • Quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent, and follow the workup procedure described in Method A.

Reactivity and Stability

This compound is a relatively stable compound under standard laboratory conditions. The triazole ring is aromatic and generally resistant to oxidation and reduction. The primary site of reactivity is the nitrile group.

  • Hydrolysis: The nitrile can be hydrolyzed to the corresponding carboxylic acid or amide under acidic or basic conditions. This reactivity can be exploited for further functionalization.

  • Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This provides a route to introduce a basic side chain.

  • Cycloaddition: The nitrile can participate as a dipolarophile in [3+2] cycloaddition reactions with azides to form tetrazoles, further expanding the accessible chemical space.

Part 3: Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block in the synthesis of biologically active molecules. Its structural and electronic features make it a valuable component in the medicinal chemist's toolbox.

A Precursor to Potent Anticancer Agents

A significant body of research has demonstrated the utility of 1H-1,2,3-triazole-4-carbonitriles as key precursors in the synthesis of thieno[2,3-d]pyrimidines. These fused heterocyclic systems are of great interest due to their potential as anticancer agents. The nitrile group serves as a crucial electrophilic partner in the construction of the pyrimidine ring. This approach allows for the creation of large combinatorial libraries for screening against various cancer cell lines.

The 1,2,3-Triazole Moiety as a Bioisostere

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of modern drug design. The 1,2,3-triazole ring is an excellent bioisostere for a variety of functional groups, most notably the amide bond.[2]

Bioisostere cluster_0 Amide Bond cluster_1 1,2,3-Triazole Bioisostere A R₁-(C=O)-NH-R₂ B R₁-Triazole-R₂ A->B Bioisosteric Replacement

Caption: The 1,2,3-triazole ring as a bioisostere for the amide bond.

The triazole ring mimics the steric and electronic properties of the trans-amide bond, including its hydrogen bonding capabilities and dipole moment. However, the triazole offers several advantages:

  • Increased Metabolic Stability: The triazole ring is generally more resistant to enzymatic cleavage than an amide bond, leading to improved pharmacokinetic profiles.

  • Enhanced Solubility: The introduction of the triazole moiety can often improve the aqueous solubility of a drug candidate.

  • Synthetic Tractability: The robust and predictable nature of "click chemistry" (copper-catalyzed azide-alkyne cycloaddition) makes the synthesis of 1,4-disubstituted triazoles highly efficient and modular.

This compound, with its reactive nitrile handle, provides a convenient starting point for the elaboration of such bioisosteric replacements in drug candidates.

Part 4: Safety and Handling

Potential Hazards
  • Toxicity of the Nitrile Group: Organic nitriles should be handled with care due to their potential toxicity. Some nitriles can be metabolized to release cyanide ions. Inhalation, ingestion, and skin contact should be avoided.

  • Irritation: The 1,2,3-triazole moiety and the nitrile group can be irritating to the skin, eyes, and respiratory tract.

  • Combustion Products: In case of fire, toxic fumes, including nitrogen oxides and hydrogen cyanide, may be released.

Recommended Handling Procedures
  • Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile gloves and a laboratory coat. Ensure that gloves are compatible with the solvents being used.

    • Respiratory Protection: If working with the solid material in a way that may generate dust, or if ventilation is inadequate, a NIOSH-approved respirator is recommended.

  • General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations.

Conclusion: A Small Molecule with a Large Impact

This compound (CAS: 18755-49-2) is a prime example of a key chemical intermediate whose strategic importance far outweighs its molecular size. Its robust synthesis, versatile reactivity, and advantageous properties as a bioisostere make it an invaluable tool for researchers in drug discovery and development. By understanding the principles and protocols outlined in this guide, scientists can harness the full potential of this powerful building block to create the next generation of innovative therapeutics. As with any chemical reagent, a thorough understanding of its properties and a commitment to safe handling practices are the cornerstones of successful and responsible research.

References

A Technical Guide to 1H-1,2,3-Triazole-4-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of 1H-1,2,3-Triazole-4-carbonitrile, a heterocyclic building block of significant interest in medicinal chemistry. We will explore its structural features, physicochemical properties, and spectroscopic signature. A detailed, mechanistically explained synthesis protocol is provided, emphasizing the principles of click chemistry. Furthermore, this document highlights the compound's role as a versatile pharmacophore and bioisostere in modern drug design, supported by examples from contemporary research. The guide concludes with essential safety and handling information, creating a comprehensive resource for professionals in pharmaceutical research and development.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring is a five-membered aromatic heterocycle that has become a cornerstone in medicinal chemistry.[1][2] Its prevalence is largely due to its unique combination of chemical stability, metabolic resistance, and favorable physicochemical properties. The triazole moiety is not merely a passive linker; it actively participates in molecular recognition through hydrogen bonding and dipole-dipole interactions, enhancing solubility and target binding.[2][3] This has led to its incorporation into a wide array of therapeutic agents, including antibacterial, anticancer, and antiviral drugs.[2][4]

Within this important class of compounds, this compound stands out as a particularly valuable synthetic intermediate. The presence of the nitrile group (-C≡N) at the 4-position provides a versatile chemical handle for further elaboration, allowing for the construction of complex molecular architectures and diverse compound libraries for drug discovery.[5][6] This guide focuses specifically on this molecule, offering a detailed examination of its properties and utility.

Chemical Identity and Physicochemical Properties

Nomenclature and Structure

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility.

  • IUPAC Name: this compound

  • Common Synonyms: 4-Cyano-1H-1,2,3-triazole, 2H-triazole-4-carbonitrile[7]

  • CAS Number: 18755-49-2[8]

  • Molecular Formula: C₃H₂N₄[9]

  • Molecular Weight: 94.08 g/mol

The structure consists of a 1,2,3-triazole ring, which exists in tautomeric forms (1H and 2H), substituted at the C4 position with a nitrile group.[10][11]

Figure 1: 2D Structure of this compound

Chemical structure of this compound

Physicochemical Data

The physical and chemical properties of a compound dictate its behavior in biological and experimental systems. The following table summarizes key data for this compound.

PropertyValueSource
Appearance Off-white to yellow solid[8]
Boiling Point 339.0 ± 15.0 °C (Predicted)[8]
Density 1.44 ± 0.1 g/cm³ (Predicted)[8]
pKa 5.65 ± 0.70 (Predicted)[8]
Storage 2-8°C[8]

Synthesis and Mechanistic Rationale

The most prominent and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][11] This reaction is valued for its high yields, mild reaction conditions, and exceptional regioselectivity.

Experimental Protocol: Synthesis via CuAAC

This protocol describes the synthesis of a 1-substituted-1H-1,2,3-triazole-4-carbonitrile from an organic azide and 2-propynenitrile.

Materials:

  • Organic Azide (R-N₃) (1.0 eq)

  • 2-Propynenitrile (Cyanoacetylene) (1.1 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0 eq)

  • Solvent: Ethanol/Water (2:1) or THF

Procedure:

  • Reaction Setup: To a round-bottom flask, add the organic azide (1.0 eq) and the chosen solvent.

  • Addition of Reagents: Add 2-propynenitrile (1.1 eq), DIPEA (2.0 eq), and finally the Copper(I) Iodide catalyst (0.1 eq).

  • Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-24 hours. Monitor progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mechanistic Discussion

The high efficiency and regioselectivity of the CuAAC reaction are central to its utility.

  • Causality of Choices:

    • Copper(I) Catalyst: Cu(I) is essential. It coordinates with the terminal alkyne, lowering the pKa of the acetylenic proton and facilitating the formation of a copper acetylide intermediate. This intermediate is the key to controlling the regioselectivity, ensuring the exclusive formation of the 1,4-disubstituted product.[11]

    • Base (DIPEA): The base assists in the deprotonation of the terminal alkyne, promoting the formation of the copper acetylide.

    • Solvent: Protic solvents like ethanol/water mixtures are often effective and align with green chemistry principles.[11]

The mechanism involves the formation of the copper acetylide, which then reacts with the organic azide in a stepwise manner, passing through a six-membered copper-containing intermediate before reductive elimination yields the stable 1,4-disubstituted triazole ring.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_catalyst Catalytic System Azide Organic Azide (R-N₃) Process [3+2] Cycloaddition (CuAAC Reaction) Azide->Process Alkyne 2-Propynenitrile (HC≡C-CN) Alkyne->Process Catalyst Copper(I) Source (e.g., CuI) Catalyst->Process Base Base (e.g., DIPEA) Base->Process Product 1-Substituted-1H-1,2,3-triazole -4-carbonitrile Process->Product

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Role in Drug Development and Research

This compound and its derivatives are not typically final drug products but serve as crucial building blocks. The triazole core acts as a stable and effective bioisostere for amide bonds, enhancing metabolic stability and improving pharmacokinetic profiles.[3][12]

  • Pharmacophore Element: The triazole ring system can engage in critical hydrogen bonding and dipole interactions with biological targets, making it a key pharmacophore in many inhibitor designs.[1][2]

  • Synthetic Precursor: The nitrile group is a highly versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form other heterocycles like tetrazoles, opening up a vast chemical space for structure-activity relationship (SAR) studies.[6]

  • Application Example: Derivatives of this compound have been investigated as precursors for creating broad combinatorial libraries for anticancer drug discovery.[5] For instance, they are used in the synthesis of 2-(triazol-4-yl)-thieno[2,3-d]pyrimidines, which are evaluated for their cytotoxic activity.[5][6]

Application Pathway Diagram

G cluster_mods Chemical Modifications cluster_products Resulting Scaffolds StartNode 1H-1,2,3-Triazole -4-carbonitrile Mod1 Further Cyclization (e.g., with aminothiophenes) StartNode->Mod1 Mod2 Nitrile Hydrolysis (to Carboxylic Acid) StartNode->Mod2 Mod3 Nitrile Reduction (to Amine) StartNode->Mod3 Prod1 Thieno[2,3-d]pyrimidines Mod1->Prod1 Prod2 Triazole Carboxylic Acids Mod2->Prod2 Prod3 Aminomethyl Triazoles Mod3->Prod3 Target Bioactive Drug Candidates (e.g., Anticancer Agents) Prod1->Target Prod2->Target Prod3->Target

Caption: Synthetic utility of this compound in drug discovery.

Spectroscopic Characterization

Confirming the structure of the synthesized compound is a critical, self-validating step in any protocol.

  • ¹H NMR: The proton on the triazole ring (H5) is expected to appear as a singlet in the aromatic region, typically δ 8.0-8.5 ppm. The chemical shift will be influenced by the substituent at the N1 position.

  • ¹³C NMR: The spectrum will show characteristic signals for the two triazole carbons and the nitrile carbon. The nitrile carbon (C≡N) typically appears around δ 110-120 ppm.

  • IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile group (-C≡N) stretch will be prominent, usually in the range of 2220-2260 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the molecule will confirm its elemental composition.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

  • General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazards: While specific toxicity data for the parent compound is limited, related nitrile- and triazole-containing compounds can be harmful if inhaled, ingested, or absorbed through the skin. Assume the compound is toxic and handle it accordingly.

  • Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

This compound is a high-value scaffold in modern medicinal chemistry. Its straightforward and regioselective synthesis via click chemistry, coupled with the synthetic versatility of the nitrile group, makes it an ideal starting point for the development of novel therapeutics. The inherent stability and favorable drug-like properties of the triazole core ensure that this compound and its derivatives will continue to be a focus of research in the pursuit of new and effective medicines.

References

molecular weight of 1H-1,2,3-Triazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1H-1,2,3-Triazole-4-carbonitrile: A Core Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, prized for its unique combination of chemical stability, dipolar nature, and hydrogen bonding capabilities.[1] Within this class of heterocycles, this compound has emerged as a particularly valuable and versatile building block. Its dual functionality—the stable triazole ring and the reactive nitrile group—provides a powerful platform for the synthesis of complex molecular architectures. This guide offers a comprehensive technical overview of this compound, detailing its fundamental properties, synthesis, reactivity, and critical applications in the development of novel therapeutics, particularly in the realm of oncology. We will explore the causality behind synthetic choices and provide field-proven insights into its utilization as a strategic precursor for combinatorial drug discovery libraries.

Core Physicochemical & Structural Properties

This compound is a small, planar heterocyclic compound. The triazole ring provides a rigid scaffold, while the nitrile group serves as a versatile chemical handle for further elaboration. Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₃H₂N₄[2][3][4]
Molecular Weight 94.076 g/mol [2]
Exact Mass 94.027946081 Da[2][5]
CAS Number 18755-49-2[2][6]
Canonical SMILES C1=NNN=C1C#N[2][5]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Topological Polar Surface Area 69.6 Ų
LogP (Predicted) -0.4[2]

The presence of four nitrogen atoms makes the molecule relatively polar, contributing to its predicted low LogP value. The triazole proton is weakly acidic, allowing for N-substitution, while the three ring nitrogens and the nitrile nitrogen can act as hydrogen bond acceptors, a crucial feature for molecular recognition at biological targets.[1]

Synthesis of this compound: A Validated Protocol

The synthesis of substituted 1H-1,2,3-triazole-4-carbonitriles is well-documented, often starting from more readily available 1,2,3-triazole-4-carboxylic acids.[7][8] The conversion of the carboxylic acid to the carbonitrile is a robust two-step process involving the formation of a primary amide intermediate, followed by dehydration.

Causality in Reagent Selection:

The choice of dehydrating agent is critical for the efficiency of the final step.

  • Phosphoryl chloride (POCl₃): A powerful and cost-effective dehydrating agent. The reaction mechanism involves the formation of a phosphate ester intermediate with the amide's tautomeric imidic acid form, which then eliminates to form the nitrile. It often requires elevated temperatures (reflux).[7][8]

  • Trifluoroacetic anhydride (TFAA): A highly effective dehydrating agent that allows the reaction to proceed under milder conditions (0 °C to room temperature), which can be advantageous for sensitive substrates.[7]

The following diagram and protocol outline a general, validated workflow for this transformation.

G cluster_0 Synthesis Workflow start 1H-1,2,3-Triazole-4-carboxylic Acid amide 1H-1,2,3-Triazole-4-carboxamide start->amide 1. SOCl₂ or (COCl)₂ 2. NH₄OH / aq. NH₃ product This compound amide->product Dehydration (POCl₃ or TFAA) G cluster_1 Application in Heterocyclic Synthesis start 1H-1,2,3-Triazole- 4-carbonitrile product 2-(1H-1,2,3-Triazol-4-yl)- thieno[2,3-d]pyrimidin-4(3H)-one start->product HCl in Dioxane, Reflux reagent Ethyl 2-amino- thiophene-3-carboxylate reagent->product

References

Navigating the Solution Landscape: A Technical Guide to the Solubility of 1H-1,2,3-Triazole-4-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, STATE] – In the intricate world of pharmaceutical development and materials science, understanding the solubility of novel compounds is a cornerstone of innovation. This technical guide offers an in-depth exploration of the solubility characteristics of 1H-1,2,3-Triazole-4-carbonitrile, a heterocyclic compound of significant interest. Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive framework for approaching the solubility of this and similar molecules, from fundamental principles to predictive modeling and experimental determination.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical parameter that influences bioavailability, formulation, and process chemistry. This compound, with its unique arrangement of nitrogen atoms and a polar nitrile group, presents a fascinating case study in solubility. This guide will delve into the theoretical underpinnings of its solubility, outline robust experimental protocols for its quantification, and introduce predictive models that can accelerate research and development. By synthesizing established principles with practical methodologies, this document aims to be an essential resource for scientists working with this promising triazole derivative.

The Molecular Architecture of this compound: Implications for Solubility

The structure of this compound is key to its interaction with various organic solvents. The molecule consists of a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms. This triazole ring is inherently polar and capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the lone pairs on the nitrogen atoms).[1][2][3] The presence of the cyano (-C≡N) group at the 4-position further enhances the molecule's polarity and provides an additional site for dipole-dipole interactions and hydrogen bonding.

The interplay of these features suggests a nuanced solubility profile. The fundamental principle of "like dissolves like" provides a preliminary framework for prediction.[4][5] Solvents that are polar and capable of hydrogen bonding are expected to be effective at solvating this compound. Conversely, nonpolar, aprotic solvents are anticipated to be poor solvents for this compound.

Theoretical Frameworks for Solubility Prediction

While empirical testing remains the gold standard, theoretical models offer a powerful tool for initial screening of solvents and for gaining a deeper understanding of the dissolution process.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a semi-empirical method to predict the miscibility of a solute in a solvent.[6][7] This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[6][7] For a solute to dissolve in a solvent, their respective Hansen parameters should be similar. The "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space is a measure of their affinity. A smaller Ra value indicates a higher likelihood of dissolution.

Compound/SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
This compound (Estimated) 18.012.010.0
Methanol15.112.322.3
Ethanol15.88.819.4
Acetone15.510.47.0
Acetonitrile15.318.06.1
Ethyl Acetate15.85.37.2
Toluene18.01.42.0
Hexane14.90.00.0

Note: The HSP for this compound are hypothetical estimates for illustrative purposes.

This table suggests that solvents like methanol, ethanol, and acetone, which have a balance of polarity and hydrogen bonding capabilities, are likely to be good solvents. Toluene and hexane, with low polarity and no hydrogen bonding capacity, are predicted to be poor solvents.

Thermodynamic Models of Solubility

The solubility of a crystalline solid in a liquid solvent can be described by thermodynamic principles. The process involves the solid absorbing energy to break its crystal lattice structure, followed by the interaction of the solute molecules with the solvent.[8][9][10] Predictive models often combine machine learning with thermodynamic cycles to estimate solubility.[8][10][11] These models take into account properties such as the solute's melting point, enthalpy of fusion, and the activity coefficient of the solute in the solvent. While a detailed thermodynamic modeling of this compound is beyond the scope of this guide, it represents a powerful avenue for in-silico solubility screening.

Experimental Determination of Solubility

Precise and accurate measurement of solubility is crucial for any application. The following section details a robust experimental protocol for determining the solubility of this compound.

Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a reliable technique for determining equilibrium solubility.[12]

Experimental Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the vials in a constant temperature bath or shaker and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of solid particles.

  • Quantification of Solute:

    • Accurately dilute the collected supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.

    • Analyze the diluted solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.[12]

    • Construct a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration in the sample.

  • Calculation of Solubility:

    • Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

Workflow for Experimental Solubility Determination:

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_calc Calculation prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature prep1->prep2 Agitation sep1 Allow solid to settle prep2->sep1 sep2 Filter supernatant sep1->sep2 quant1 Dilute aliquot sep2->quant1 quant2 Analyze by HPLC or NMR quant1->quant2 quant3 Use calibration curve quant2->quant3 calc1 Calculate concentration quant3->calc1 calc2 Express solubility calc1->calc2

Caption: Experimental workflow for determining solubility.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound.

  • Temperature: For most solid solutes, solubility in liquid solvents increases with temperature.[12] This is because the dissolution process is often endothermic, meaning it absorbs heat.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant. A good match between the polarity of the solute and the solvent is crucial for significant solubility.[4][12]

  • Crystal Polymorphism: The crystalline form of the solute can affect its solubility. Different polymorphs of the same compound can have different lattice energies, leading to variations in their solubility.

  • pH (in aqueous or mixed aqueous-organic systems): Although this guide focuses on organic solvents, it is worth noting that in the presence of water, the pH can influence the ionization state of the triazole ring, which would dramatically alter its solubility.

Conclusion and Future Directions

The solubility of this compound in organic solvents is a complex interplay of its molecular structure and the properties of the solvent. This guide has provided a foundational understanding of the principles governing its solubility, outlined predictive theoretical frameworks, and detailed a robust experimental protocol for its determination.

For researchers and drug development professionals, a systematic approach to solubility assessment is paramount. The initial use of predictive models like Hansen Solubility Parameters can guide the selection of a diverse yet targeted set of solvents for experimental screening. The isothermal saturation method, coupled with a validated analytical technique, will then provide the precise data needed for formulation development, process optimization, and regulatory submissions. Future work should focus on generating a comprehensive experimental solubility database for this compound across a wide range of pharmaceutically and industrially relevant solvents at various temperatures. This data will be invaluable for building more accurate predictive models and accelerating the development of new technologies based on this versatile molecule.

References

stability of 1H-1,2,3-Triazole-4-carbonitrile under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: Stability Profile of 1H-1,2,3-Triazole-4-carbonitrile: A Framework for Preclinical Assessment

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents.[1][2] The inherent stability of the 1,2,3-triazole core is a key attribute, contributing to the pharmacokinetic profile of active pharmaceutical ingredients (APIs). This guide presents a comprehensive framework for evaluating the chemical stability of this compound under various stress conditions. By establishing a robust stability profile early in the development process, researchers can de-risk downstream activities, inform formulation strategies, and fulfill regulatory requirements. We will detail self-validating protocols for forced degradation studies, explain the causality behind experimental choices, and provide a roadmap for developing a stability-indicating analytical method—the cornerstone of any rigorous stability assessment.

The 1,2,3-Triazole Core: An Anchor of Molecular Stability

The 1,2,3-triazole ring is an aromatic heterocycle renowned for its exceptional chemical robustness. This stability is not merely an empirical observation but is grounded in its electronic structure. The aromatic sextet, formed by the delocalization of π-electrons across the five-membered ring, imparts significant resonance energy. Consequently, the 1,2,3-triazole moiety is generally resistant to a wide range of chemical transformations.

Authoritative reviews in heterocyclic chemistry frequently note that the 1,2,3-triazole ring is stable under thermal and acidic conditions and is notably insensitive to hydrolysis, oxidation, and reduction.[3][4][5] Studies on substituted triazoles have shown that degradation, when it occurs, typically happens at the substituent groups, leaving the core triazole ring intact.[6][7] This intrinsic stability makes the triazole scaffold a desirable feature in drug design, as it is less likely to undergo metabolic cleavage or degradation under physiological conditions. For this compound, this implies that the primary points of potential vulnerability will likely be the N-H proton and the C4-carbonitrile group, rather than the ring itself.

The Imperative of Forced Degradation: A Predictive Framework

Forced degradation, or stress testing, is a systematic investigation of a molecule's stability under conditions more severe than those it would experience during storage or use.[8] Mandated by regulatory bodies like the ICH, these studies are fundamental to drug development for several reasons:[9][10]

  • Pathway Elucidation: They reveal likely degradation pathways and identify potential degradation products.

  • Method Development: They are essential for developing and validating a stability-indicating analytical method—a method capable of separating the intact API from all its degradation products.

  • Formulation & Packaging: The results inform the development of stable formulations and the selection of appropriate packaging.

  • Intrinsic Stability: They establish the molecule's inherent stability characteristics.

The following sections provide detailed protocols to systematically probe the stability of this compound. The overall workflow is designed to be a self-validating system, where the development of the analytical method and the stress testing are performed in a coordinated manner.

G cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analysis & Interpretation MD Initial HPLC Method Development MV Method Validation (Specificity) MD->MV Preliminary conditions ACID Acid Hydrolysis (e.g., 0.1M HCl) MV->ACID Validated Method BASE Base Hydrolysis (e.g., 0.1M NaOH) MV->BASE Validated Method OX Oxidation (e.g., 3% H2O2) MV->OX Validated Method THERMAL Thermal Stress (e.g., 80°C) MV->THERMAL Validated Method PHOTO Photolytic Stress (ICH Q1B) MV->PHOTO Validated Method ANALYSIS HPLC Analysis of Stressed Samples ACID->ANALYSIS Stressed Samples BASE->ANALYSIS Stressed Samples OX->ANALYSIS Stressed Samples THERMAL->ANALYSIS Stressed Samples PHOTO->ANALYSIS Stressed Samples IDENTIFY Peak Purity Analysis & Degradant Identification ANALYSIS->IDENTIFY Chromatographic Data REPORT Summarize Data & Propose Pathways IDENTIFY->REPORT

Figure 1: Workflow for Forced Degradation Assessment.

Experimental Protocols for Stability Assessment

The cornerstone of any stability study is a robust analytical method capable of accurately quantifying the parent compound and separating it from any degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[11]

Core Protocol: Stability-Indicating HPLC Method

Principle: A reverse-phase HPLC method with UV detection is developed. The specificity of this method is then validated by analyzing samples from forced degradation studies to ensure that all degradation products are resolved from the parent peak.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is a versatile stationary phase for moderately polar compounds.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

    • Rationale: The acidic modifier improves peak shape and the water/acetonitrile system provides a wide polarity range for gradient elution.

  • Gradient Elution: Begin with a shallow gradient (e.g., 5% to 95% B over 20 minutes) to ensure separation of potentially diverse degradation products.

  • Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 210-400 nm). This allows for the selection of an optimal monitoring wavelength and provides spectral purity information for the peaks.

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Dilute with the initial mobile phase composition for injection.

Hydrolytic Stability (Acid, Base, Neutral)

Objective: To assess the susceptibility of the nitrile group to hydrolysis and the overall stability of the molecule in aqueous environments of varying pH. A study on 1H-1,2,4-triazole demonstrated stability at pH 5, 7, and 9, suggesting the triazole ring itself is robust.[12] However, the nitrile group is a potential site for hydrolysis.

Methodology:

  • Sample Preparation: Prepare three solutions by adding an aliquot of the 1 mg/mL stock solution to:

    • 0.1 M Hydrochloric Acid (HCl)

    • Purified Water

    • 0.1 M Sodium Hydroxide (NaOH)

    • Final concentration should be ~0.1 mg/mL.

  • Stress Conditions:

    • Incubate the three solutions at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the acidic and basic samples before analysis to prevent further degradation.

  • Analysis: Analyze all samples by the stability-indicating HPLC method. Calculate the percentage of degradation and identify any major degradants.

Anticipated Outcome: The most probable degradation pathway under these conditions is the hydrolysis of the nitrile (-C≡N) functionality, first to an amide (-CONH₂) and subsequently to a carboxylic acid (-COOH). This would be more pronounced under basic and acidic conditions compared to neutral pH.

G Parent 1H-1,2,3-Triazole- 4-carbonitrile Amide 1H-1,2,3-Triazole- 4-carboxamide Parent->Amide H2O (Acid/Base) Acid 1H-1,2,3-Triazole- 4-carboxylic acid Amide->Acid H2O (Acid/Base)

Figure 2: Hypothetical Hydrolytic Degradation Pathway.
Oxidative Stability

Objective: To determine the molecule's susceptibility to oxidation. While the triazole ring is generally stable to oxidation[5], other parts of a molecule can be vulnerable. Forced degradation studies commonly use hydrogen peroxide for this purpose.[9]

Methodology:

  • Sample Preparation: Prepare a solution of the compound (~0.1 mg/mL) in a mixture of acetonitrile and 3% hydrogen peroxide (H₂O₂).

  • Stress Conditions: Store the solution at room temperature, protected from light.

  • Time Points: Analyze samples at 0, 2, 4, 8, and 24 hours.

  • Analysis: Analyze using the stability-indicating HPLC method.

Anticipated Outcome: The triazole ring is electron-deficient and generally resistant to oxidation. It is possible that N-oxides could form, but significant degradation is not expected unless there are other susceptible functional groups, which are absent in this core structure. Abiotic oxidative processes have been noted in the degradation of substituted triazoles in soil.[7]

Thermal and Photolytic Stability

Objective: To evaluate the stability of the compound under heat and light stress, as per ICH guidelines Q1A and Q1B respectively.[13]

Methodology - Thermal Stability (Solid State):

  • Sample Preparation: Place a thin layer of the solid compound in a vial.

  • Stress Conditions: Store the vial in a calibrated oven at 80°C for a defined period (e.g., 7 days). Include a control sample stored at ambient temperature.

  • Analysis: At the end of the study, dissolve both samples and analyze by HPLC.

Methodology - Photostability:

  • Sample Preparation: Expose solid samples and solutions (~0.1 mg/mL in water/acetonitrile) to a light source that produces a combined visible and UV output, as specified in ICH Q1B. A typical exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[13]

  • Control: Wrap parallel samples in aluminum foil to serve as dark controls.

  • Analysis: Analyze the exposed and dark control samples by HPLC.

Anticipated Outcome: The 1,2,3-triazole ring is known to possess high thermal stability, with some derivatives being stable up to 300°C.[14][15] Significant thermal degradation of the parent nitrile is unlikely under typical stress test conditions. Photochemical fragmentation of the unsubstituted 1,2,3-triazole ring has been observed under high-energy cryogenic conditions[16], but significant degradation under standard ICH photostability conditions is less likely.

Data Presentation and Interpretation

All quantitative results from the forced degradation studies should be summarized in a clear, tabular format. This allows for easy comparison of the compound's stability under different stress conditions.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition Reagent/Parameters Duration % Degradation No. of Degradants Major Degradant (RT)
Acid Hydrolysis 0.1 M HCl, 60°C 24 hrs [Data] [Data] [Data]
Base Hydrolysis 0.1 M NaOH, 60°C 24 hrs [Data] [Data] [Data]
Neutral Hydrolysis Water, 60°C 24 hrs [Data] [Data] [Data]
Oxidation 3% H₂O₂, RT 24 hrs [Data] [Data] [Data]
Thermal (Solid) 80°C 7 days [Data] [Data] [Data]

| Photolytic (Solution) | ICH Q1B | - | [Data] | [Data] | [Data] |

Note: This table should be populated with experimental data.

Interpretation:

  • Mass Balance: An ideal stability study maintains a good mass balance (typically 95-105%), meaning the sum of the parent compound and all degradation products accounts for the initial amount of the parent.

  • Pathway Elucidation: The identity of major degradants should be investigated using techniques like LC-MS to confirm the proposed degradation pathways.

  • Method Validation: The successful separation of all generated degradants from the parent peak confirms the "stability-indicating" nature of the analytical method.

Conclusion

This guide provides a scientifically grounded framework for the comprehensive stability assessment of this compound. Based on the known high stability of the 1,2,3-triazole core, it is hypothesized that the molecule will exhibit considerable robustness under oxidative, thermal, and photolytic stress. The primary degradation pathway is anticipated to be the hydrolysis of the C4-carbonitrile group under acidic or basic conditions.

By executing these self-validating protocols, researchers can generate a definitive stability profile, develop a robust stability-indicating method, and make informed decisions for the continued development of drug candidates derived from this important chemical scaffold. This proactive approach to stability testing is a cornerstone of modern, efficient, and scientifically rigorous drug development.

References

1H-1,2,3-Triazole-4-carbonitrile: A Versatile Scaffold for Exploring Novel Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary: The 1,2,3-triazole ring system represents a "privileged" scaffold in medicinal chemistry, valued for its exceptional chemical stability and unique ability to engage with biological targets. This guide focuses on a specific, highly functionalized derivative, 1H-1,2,3-triazole-4-carbonitrile. While not a therapeutic agent in itself, this compound serves as a critical and versatile building block for the synthesis of extensive compound libraries. Its true potential lies in the strategic derivatization of the carbonitrile group to explore a wide range of biological activities. We will delve into the synthesis of this core structure, its proven utility in generating potent anticancer agents, and its hypothesized potential in antimicrobial and enzyme inhibition applications based on the well-documented pharmacology of the broader triazole class. This document provides the scientific rationale, detailed experimental protocols, and mechanistic insights required for researchers to leverage this promising scaffold in drug discovery programs.

Part 1: The 1,2,3-Triazole Scaffold: A Cornerstone of Medicinal Chemistry

The five-membered 1,2,3-triazole ring is a prominent heterocyclic motif in modern drug discovery.[1] Its widespread use stems from a unique combination of physicochemical properties. The triazole ring is metabolically stable and possesses a significant dipole moment, enhancing solubility and allowing it to act as a hydrogen bond acceptor, which facilitates strong interactions with biological targets like enzymes and receptors.[2][3] This scaffold is not found in nature, yet it is a key component in numerous approved drugs, demonstrating its utility and favorable pharmacological profile.[4][5]

Compounds featuring the 1,2,3-triazole core have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[6][7] The synthetic accessibility of this ring, particularly through the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has made it an indispensable tool for generating diverse molecular libraries.[8]

The focus of this guide, the 4-carbonitrile (-C≡N) substituent, adds a layer of strategic importance. The carbonitrile group is a versatile functional handle; it is a bioisostere for carbonyl groups and can participate in various chemical transformations, most notably in the synthesis of other heterocyclic systems like tetrazoles or thieno[2,3-d]pyrimidines.[9][10] This reactivity makes this compound a powerful starting point for creating novel and complex drug candidates.

Part 2: Synthesis and Chemical Profile of this compound

The primary rationale for synthesizing this compound is its function as a key synthetic intermediate.[9][10] Its structure allows for the creation of broad combinatorial libraries essential for screening and identifying lead compounds in anticancer drug discovery.[10] A common and efficient pathway involves the dehydration of the corresponding 1H-1,2,3-triazole-4-carboxamide.

Experimental Protocol: Synthesis via Dehydration of Carboxamide

This protocol describes the conversion of a substituted 1H-1,2,3-triazole-4-carboxamide to the target this compound. The choice of a strong dehydrating agent like phosphorus oxychloride (POCl₃) is critical for driving the reaction to completion.

Materials:

  • 1-Aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (10-12 eq)

  • Dry Benzene

  • Dichloromethane (DCM)

  • 20% Sodium Hydroxide (NaOH) solution

  • Ice

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the starting carboxamide (e.g., 8.6 mmol) in dry benzene (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Dehydrating Agent: Carefully add phosphorus oxychloride (POCl₃, 96.4 mmol, 9 mL) to the solution under a fume hood. The causality for using a large excess of POCl₃ is to ensure complete dehydration and to act as a solvent for the reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for approximately 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess POCl₃ under vacuum using a rotary evaporator.

  • Neutralization: Treat the residue with crushed ice to quench any remaining POCl₃. This is a highly exothermic reaction and must be done cautiously. Neutralize the acidic mixture by slowly adding a 20% aqueous solution of NaOH until the pH is basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM). Perform the extraction three times to ensure complete recovery.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonitrile.[9][10]

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

G cluster_prep Reaction Setup cluster_reaction Dehydration Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Carboxamide in Dry Benzene B Add POCl3 A->B C Reflux for 5h B->C D Remove Excess POCl3 (Vacuum) C->D E Quench with Ice D->E F Neutralize with NaOH E->F G Extract with DCM F->G H Dry & Concentrate G->H I Purify (Chromatography) H->I J Final Product: This compound I->J G cluster_pathway EGFR Signaling Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR Receptor EGF->EGFR P Phosphorylation EGFR->P RAS_RAF RAS/RAF/MEK/ERK Pathway P->RAS_RAF PI3K_AKT PI3K/AKT Pathway P->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Triazole-Based Inhibitor Inhibitor->EGFR Inhibition G cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibitor Triazole-Based Inhibitor Inhibitor->CYP51 Inhibition G A Seed Cancer Cells in 96-well Plate B Add Serial Dilutions of Triazole Compounds A->B C Incubate for 48h B->C D Add MTT Reagent C->D E Incubate for 4h (Formazan Formation) D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate IC50 Value G->H

References

A Technical Guide to the Synthesis and Application of 1H-1,2,3-Triazole-4-carbonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring is a five-membered aromatic heterocycle that has become a cornerstone in medicinal chemistry and materials science.[1][2] Its prominence is largely due to a unique combination of chemical and physical properties: the ring system is exceptionally stable to metabolic degradation, hydrolysis, and oxidation, yet it possesses a significant dipole moment and the capacity to act as a hydrogen bond acceptor.[3][4] This allows the triazole core to serve as a reliable bioisostere for amide bonds, contributing to improved pharmacokinetic profiles of drug candidates.[5]

Within this important class of compounds, 1H-1,2,3-triazole-4-carbonitrile stands out as a particularly valuable synthetic intermediate. The nitrile group at the C4 position is a versatile functional handle, readily participating in a variety of chemical transformations to build molecular complexity. This guide provides an in-depth review of the literature surrounding this compound, focusing on its synthesis, reactivity, and strategic application as a building block for potent, biologically active molecules, particularly in the realm of anticancer drug discovery.[6][7]

Core Synthetic Strategies for 1H-1,2,3-Triazole-4-carbonitriles

The construction of the this compound scaffold can be approached in two main stages: the formation of the heterocyclic core and the subsequent introduction or formation of the 4-carbonitrile group.

Formation of the 1,2,3-Triazole Ring: The Power of "Click Chemistry"

The most revolutionary and widely adopted method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[8] This reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective variant of the Huisgen 1,3-dipolar cycloaddition, which joins an organic azide and a terminal alkyne to exclusively form the 1,4-disubstituted triazole isomer.[1][9] The reaction proceeds under mild conditions, is tolerant of a wide array of functional groups, and consistently provides high yields, making it a preferred method in drug discovery for linking molecular fragments.[1][8]

Installation of the 4-Carbonitrile: Dehydration of Carboxamide Precursors

A robust and high-yielding route to 1H-1,2,3-triazole-4-carbonitriles involves the dehydration of a corresponding 1,2,3-triazole-4-carboxamide precursor. This strategy is particularly effective as the precursor, 1H-1,2,3-triazole-4-carboxylic acid, is readily accessible through established synthetic methods like the Dimroth reaction.[6] Recent literature has detailed two highly effective protocols for this critical dehydration step.[7]

The overall workflow, starting from the readily available carboxylic acid, is a powerful strategy for generating diverse libraries of 4-carbonitrile derivatives.

SynthesisWorkflow CarboxylicAcid 1H-1,2,3-Triazole- 4-carboxylic acid Amide 1H-1,2,3-Triazole- 4-carboxamide CarboxylicAcid->Amide Carbonitrile Target: 1H-1,2,3-Triazole- 4-carbonitrile Amide->Carbonitrile

Caption: General synthetic workflow from a carboxylic acid to a 4-carbonitrile.

The two primary methods for the final dehydration step are summarized below. The choice between them often depends on substrate compatibility and desired reaction conditions.

MethodReagentSolventConditionsTypical YieldReference
Method A Phosphorus oxychloride (POCl₃)BenzeneRefluxHigh[7]
Method B Trifluoroacetic anhydride (TFAA)Tetrahydrofuran (THF)0 °C to RTHigh[7]
Detailed Experimental Protocol: Synthesis of 1-Aryl-5-methyl-1H-1,2,3-triazole-4-carbonitriles

This protocol is adapted from the work of Sekh et al. and demonstrates the conversion of an N-(tert-butyl)-carboxamide precursor to the final carbonitrile product using Method A.[6]

Objective: To synthesize 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonitrile (4a-l) from N-(tert-butyl)-5-methyl-1-aryl-1H-1,2,3-triazole-4-carboxamide.

Materials:

  • N-(tert-butyl)-5-methyl-1-aryl-1H-1,2,3-triazole-4-carboxamide (8.6 mmol)

  • Dry benzene (50 mL)

  • Phosphorus oxychloride (POCl₃) (96.4 mmol, 9 mL)

  • 20% Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Ice

Procedure:

  • To a solution of N-(tert-butyl)-5-methyl-1-aryl-1H-1,2,3-triazole-4-carboxamide (8.6 mmol) in dry benzene (50 mL), add POCl₃ (96.4 mmol, 9 mL).

  • Reflux the reaction mixture for 5 hours.

  • Cool the mixture to room temperature.

  • Remove the excess POCl₃ under vacuum.

  • Carefully treat the residue with ice and neutralize by adding a sufficient amount of 20% NaOH solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product via column chromatography or recrystallization as required.

Reactivity and Application as a Synthetic Building Block

The true value of this compound lies in the synthetic utility of its nitrile group. It serves as a key electrophilic center for constructing new heterocyclic systems, a strategy widely employed in the development of novel therapeutics.

A prime example is its use in the Gewald aminothiophene synthesis, which leads to the formation of thieno[2,3-d]pyrimidines. These fused heterocyclic systems are recognized as potent cytotoxic motifs in anticancer research.[6] In this reaction, the triazole-4-carbonitrile acts as the essential precursor for building the pyrimidine ring.

ReactionWorkflow Start 1-Aryl-5-methyl-1H-1,2,3-triazole- 4-carbonitrile Product 2-(1-Aryl-5-methyl-1H-1,2,3-triazol-4-yl)- thieno[2,3-d]pyrimidin-4(3H)-one Start->Product HCl in Dioxane 100 °C, Reflux Reagent Ethyl 2-amino- thiophene-3-carboxylate Reagent->Product      

Caption: Application of 4-carbonitrile in thieno[2,3-d]pyrimidine synthesis.

This transformation highlights the nitrile's role as a linchpin, enabling the creation of complex, drug-like scaffolds from relatively simple starting materials. The ability to generate broad combinatorial libraries via this method is of significant interest for screening against various cancer cell lines.[6][7]

Detailed Experimental Protocol: Synthesis of 2-(1-Aryl-5-methyl-1H-1,2,3-triazol-4-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones

This protocol, adapted from Sekh et al., demonstrates the utility of the 4-carbonitrile intermediate in a cyclization reaction.[7]

Objective: To synthesize 2-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones (6a-h).

Materials:

  • Ethyl 2-amino-thiophene-3-carboxylate (2.0 mmol)

  • 5-methyl-1-aryl-1H-1,2,3-triazole-4-carbonitrile (2.0 mmol)

  • Hydrogen chloride solution in dioxane (4.0 mL, 4 M)

  • Water

  • Ethanol

Procedure:

  • Combine ethyl 2-amino-thiophene-3-carboxylate (2.0 mmol) and the corresponding 5-methyl-1-aryl-1H-1,2,3-triazole-4-carbonitrile (2.0 mmol) in a reaction vessel.

  • Add a 4 M solution of hydrogen chloride in dioxane (4.0 mL).

  • Stir the mixture vigorously at 100 °C under reflux overnight.

  • After cooling to room temperature, dilute the mixture with water (25 mL).

  • Allow the mixture to stand until a precipitate forms.

  • Filter the resulting suspension.

  • Wash the solid product with a small amount of ethanol to yield the corresponding pyrimidone.

Conclusion and Future Outlook

This compound and its derivatives are not merely chemical curiosities; they are enabling tools for modern drug discovery. The synthetic routes to these compounds are efficient and scalable, relying on powerful transformations like the CuAAC reaction and straightforward functional group manipulations.[6][8] The true power of this scaffold is realized in its application as a versatile building block, where the 4-carbonitrile group provides a reliable handle for constructing complex, biologically relevant molecules such as thieno[2,3-d]pyrimidines.[7]

The continued exploration of this intermediate will undoubtedly lead to the creation of novel compound libraries for screening against a wide range of biological targets. As researchers seek to develop next-generation therapeutics with improved efficacy and safety profiles, the strategic use of well-designed building blocks like this compound will remain an indispensable component of the drug discovery engine.

References

Methodological & Application

The Versatile Scaffold: Applications of 1H-1,2,3-Triazole-4-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-1,2,3-triazole core is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and synthetic accessibility, primarily through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". The introduction of a carbonitrile moiety at the 4-position of this ring system creates the 1H-1,2,3-triazole-4-carbonitrile scaffold, a pharmacophore that has garnered significant interest in the development of novel therapeutic agents. This guide provides an in-depth exploration of the applications of this scaffold, complete with detailed synthetic and biological evaluation protocols for researchers, scientists, and drug development professionals.

I. Therapeutic Applications of the this compound Scaffold

The unique electronic properties and structural rigidity of the this compound core make it a versatile building block for designing molecules with a wide range of biological activities. The triazole ring can act as a bioisostere for amide bonds, while the cyano group can participate in various non-covalent interactions, enhancing binding affinity to biological targets.[1]

Anticancer Activity

A significant body of research has focused on the development of this compound derivatives as potent anticancer agents. These compounds have demonstrated efficacy against a variety of cancer cell lines, often through mechanisms that include the induction of apoptosis and cell cycle arrest.[2][3]

Mechanism of Action: The anticancer activity of many 1,2,3-triazole derivatives is attributed to their ability to interfere with critical cellular processes in cancer cells. For instance, some derivatives have been shown to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.[2] They can also cause cell cycle arrest, preventing the uncontrolled proliferation that is a hallmark of cancer.[1]

II. Synthetic Protocols

The synthesis of this compound derivatives is most commonly achieved through the highly efficient and regioselective CuAAC reaction. This "click chemistry" approach allows for the straightforward coupling of an organic azide with a terminal alkyne bearing a cyano group.[4]

General Protocol for the Synthesis of 1-Substituted-1H-1,2,3-triazole-4-carbonitriles via CuAAC

This protocol describes a general method for the synthesis of 1,4-disubstituted-1H-1,2,3-triazoles.

Materials:

  • Organic azide (1.0 eq)

  • 2-cyanoacetylene or a suitable cyano-containing terminal alkyne (1.0 - 1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.1 eq)

  • Sodium ascorbate (0.1 - 0.2 eq)

  • Solvent: typically a mixture of tert-butanol and water (1:1) or dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a round-bottom flask, dissolve the organic azide in the chosen solvent system.

  • Add the terminal alkyne to the solution.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the addition of copper(II) sulfate pentahydrate.

  • Stir the reaction mixture vigorously at room temperature under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-substituted-1H-1,2,3-triazole-4-carbonitrile.[5]

Causality behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the Cu(I) catalyst, which is the active species in the cycloaddition reaction.

  • Sodium Ascorbate: Acts as a reducing agent to generate the active Cu(I) species from the Cu(II) salt in situ.

  • Solvent System: A mixture of t-BuOH and water is often used to solubilize both the organic reactants and the inorganic catalyst system. DMF can be used for less soluble reactants.

Reaction Scheme:

G cluster_0 Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) R_Azide R-N₃ (Organic Azide) Triazole_Product <<table><tr><td>td><tdalign="left">Ntd><tdalign="left">-Ntd><td>td>tr><tr><td>R-Ntd><tdalign="left">//td><tdalign="left">\td><td>C-C≡Ntd>tr><tr><td>td><tdalign="left">\td><tdalign="left">/td><td>td>tr><tr><td>td><tdalign="left" colspan="2">Ctd><td>td>tr><tr><td>td><tdalign="left" colspan="2">|td><td>td>tr><tr><td>td><tdalign="left" colspan="2">Htd><td>td>tr>table>> (1-Substituted-1H-1,2,3-triazole-4-carbonitrile) R_Azide->Triazole_Product + Cyano_Alkyne N≡C-C≡CH (Cyanoacetylene) Cyano_Alkyne->Triazole_Product Cu(I) catalyst Sodium Ascorbate

Caption: General reaction scheme for the synthesis of 1-substituted-1H-1,2,3-triazole-4-carbonitriles.

III. Biological Evaluation Protocols

Protocol for Evaluating Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[6][7]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the complete medium. The final concentration of DMSO should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After incubation with MTT, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[8]

Causality behind Experimental Choices:

  • Cell Density: Seeding an appropriate number of cells is crucial to ensure they are in the logarithmic growth phase during the experiment.

  • Incubation Time: The incubation time with the test compounds is chosen to allow for sufficient time for the compounds to exert their cytotoxic effects.

  • Solubilization Solution: DMSO is a common solvent for formazan crystals. The SDS solution can also be used and may be gentler on some cell types.

Experimental Workflow:

G cluster_workflow MTT Assay Workflow A 1. Seed cells in 96-well plate B 2. Treat cells with compounds A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT solution C->D E 5. Incubate for 3-4 hours D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate % cell viability and IC50 G->H G cluster_pathway Apoptosis Induction Pathway Drug 1H-1,2,3-Triazole-4- carbonitrile Derivative Cell Cancer Cell Drug->Cell Enters Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

The Versatile Virtuoso: 1H-1,2,3-Triazole-4-carbonitrile as a Premier Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the quest for novel molecular architectures with enhanced potency and precision is perpetual. In this landscape, the strategic selection of foundational building blocks is paramount. Among these, 1H-1,2,3-triazole-4-carbonitrile has emerged as a molecule of exceptional utility, offering a unique convergence of stability, reactivity, and modularity. This guide provides an in-depth exploration of its application in organic synthesis, moving beyond mere procedural descriptions to elucidate the underlying chemical principles and strategic considerations that empower its use.

The 1,2,3-triazole core, a bioisostere for amide bonds, imparts metabolic stability and favorable pharmacokinetic properties to drug candidates. The appended nitrile functionality serves as a versatile synthetic handle, amenable to a wide array of chemical transformations. This dual-functionality positions this compound as a powerful scaffold for the construction of complex heterocyclic systems, with profound implications for medicinal chemistry, materials science, and beyond.

I. Strategic Synthesis of this compound: A Controlled Gateway to Molecular Diversity

The accessibility of this compound is a critical factor in its widespread adoption. A robust and scalable synthetic route commences from readily available 1H-1,2,3-triazole-4-carboxylic acids. This transformation is typically achieved through a two-step sequence involving the formation of a carboxamide intermediate followed by dehydration.

Causality in Synthesis: Why this Pathway?

The conversion of the carboxylic acid to a carboxamide is a strategic choice to activate the carbonyl group for the subsequent dehydration. Direct dehydration of the carboxylic acid is challenging under mild conditions. The choice of dehydrating agent is crucial for the efficiency of the final step. Reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) are commonly employed due to their high affinity for water, driving the reaction to completion. The selection between these reagents often depends on the substrate's sensitivity and the desired reaction conditions. For instance, TFAA can be used under milder, non-refluxing conditions, which is advantageous for thermally sensitive substrates.

Diagram of the Synthetic Workflow

synthesis_workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Carboxylic_Acid 1H-1,2,3-Triazole-4-carboxylic Acid Amide 1H-1,2,3-Triazole-4-carboxamide Carboxylic_Acid->Amide Amidation (e.g., SOCl₂, Amine) Nitrile This compound Amide->Nitrile Dehydration (e.g., POCl₃ or TFAA)

Caption: General synthetic route to this compound.

II. The Nitrile Moiety: A Gateway to Diverse Functionalities

The synthetic prowess of this compound is largely attributed to the versatile reactivity of its nitrile group. This functional group can be readily transformed into a variety of other functionalities, each opening new avenues for molecular elaboration.

A. Hydrolysis to Carboxylic Acids: Accessing a Key Functional Group

The hydrolysis of the nitrile to a carboxylic acid is a fundamental transformation that allows for the introduction of a carboxyl group, a key pharmacophore and a versatile handle for further derivatization, such as amide bond formation. This can be achieved under either acidic or basic conditions.

Protocol 1: Acid-Catalyzed Hydrolysis of 1-Aryl-1H-1,2,3-triazole-4-carbonitrile

This protocol outlines a general procedure for the acidic hydrolysis of a 1-aryl substituted this compound.

Parameter Value/Condition Rationale
Starting Material 1-Aryl-1H-1,2,3-triazole-4-carbonitrile (1.0 equiv)The aryl substituent can influence reactivity through electronic effects.
Reagent Concentrated Sulfuric Acid (H₂SO₄)A strong acid is required to protonate the nitrile nitrogen, activating it for nucleophilic attack by water.
Solvent WaterActs as both the solvent and the nucleophile.
Temperature 100 °C (Reflux)Elevated temperature is necessary to overcome the activation energy of the hydrolysis reaction.
Reaction Time 4-8 hoursMonitored by TLC until disappearance of the starting material.
Work-up Cooling, neutralization with a base (e.g., NaOH), followed by acidification to precipitate the carboxylic acid.Neutralization is necessary to handle the strong acid safely. Subsequent acidification protonates the carboxylate to yield the desired product.
B. Reduction to Amines: Introducing a Basic Center

The reduction of the nitrile group to a primary amine introduces a basic center, which can be crucial for modulating the pharmacological properties of a molecule, such as solubility and receptor binding. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.

Protocol 2: Reduction of 1-Aryl-1H-1,2,3-triazole-4-carbonitrile to (1-Aryl-1H-1,2,3-triazol-4-yl)methanamine

This protocol provides a general method for the reduction of the nitrile functionality.

Parameter Value/Condition Rationale
Starting Material 1-Aryl-1H-1,2,3-triazole-4-carbonitrile (1.0 equiv)The choice of aryl group can affect solubility and reactivity.
Reagent Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 equiv)A powerful hydride source capable of reducing the C≡N triple bond. An excess is used to ensure complete reaction.
Solvent Anhydrous Tetrahydrofuran (THF)An aprotic ether solvent that is stable to LiAlH₄ and effectively solvates the reagents. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.
Temperature 0 °C to refluxThe reaction is typically initiated at a low temperature to control the initial exothermic reaction and then heated to drive it to completion.
Reaction Time 2-6 hoursProgress is monitored by TLC.
Work-up Sequential addition of water and aqueous NaOH (Fieser work-up) to quench the excess LiAlH₄ and precipitate aluminum salts.This specific work-up procedure is designed to safely handle the reactive reagents and facilitate the isolation of the amine product.
C. Grignard Reaction: Forging New Carbon-Carbon Bonds

The addition of Grignard reagents to the nitrile group provides a powerful method for the formation of new carbon-carbon bonds, leading to the synthesis of ketones after hydrolysis of the intermediate imine. This reaction significantly expands the structural diversity achievable from the this compound scaffold.

Protocol 3: Synthesis of (1-Aryl-1H-1,2,3-triazol-4-yl)(phenyl)methanone via Grignard Reaction

This protocol details a general procedure for the reaction of a 1-aryl-1H-1,2,3-triazole-4-carbonitrile with a Grignard reagent.

Parameter Value/Condition Rationale
Starting Material 1-Aryl-1H-1,2,3-triazole-4-carbonitrile (1.0 equiv)The electronic nature of the aryl group can influence the electrophilicity of the nitrile carbon.
Reagent Phenylmagnesium Bromide (PhMgBr) (1.2-1.5 equiv)A strong organometallic nucleophile. A slight excess is used to ensure complete consumption of the nitrile.
Solvent Anhydrous Diethyl Ether or THFAprotic ether solvents are essential for the stability of the Grignard reagent.
Temperature 0 °C to room temperatureThe reaction is typically started at a low temperature to control the initial addition and then allowed to warm to room temperature.
Reaction Time 1-3 hoursThe reaction progress is monitored by TLC.
Work-up Quenching with aqueous acid (e.g., HCl) to hydrolyze the intermediate imine to the ketone.The acidic work-up is crucial for the formation of the final ketone product.

III. The Triazole Ring: A Hub for "Click" Chemistry and Coordination

Beyond the reactivity of the nitrile group, the 1,2,3-triazole ring itself offers unique opportunities for molecular construction, most notably through its role in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. While this compound is the product of a cycloaddition, its triazole core can act as a ligand in coordination chemistry.

A. Coordination Chemistry: A Platform for Novel Catalysts and Materials

The nitrogen atoms of the 1,2,3-triazole ring can act as ligands, coordinating to a variety of metal centers. This property has been exploited to create novel catalysts and functional materials. The nitrile group can also participate in coordination, leading to multidentate ligands with interesting properties.

Diagram of Coordination Modes

coordination_modes cluster_ligand Triazole Ligand cluster_metal Metal Center Ligand This compound Metal M Ligand->Metal Coordination via N2/N3 Ligand->Metal Coordination via Nitrile N

Caption: Potential coordination modes of this compound.

IV. Applications in Drug Discovery: Building Bioactive Molecules

The unique combination of a stable, bioisosteric triazole core and a versatile nitrile handle makes this compound an exceptionally valuable building block in drug discovery. It has been utilized in the synthesis of a wide range of biologically active compounds, including anticancer, antiviral, and antibacterial agents.

A notable application is the synthesis of 2-(triazol-4-yl)-thieno[2,3-d]pyrimidines, which are being investigated as potential anticancer agents.[1][2] In this synthesis, the this compound acts as a key precursor, demonstrating its utility in constructing complex, fused heterocyclic systems.

V. Conclusion: A Building Block of Strategic Importance

This compound is more than just a chemical intermediate; it is a strategic tool for the modern synthetic chemist. Its accessible synthesis, coupled with the orthogonal reactivity of the triazole ring and the nitrile group, provides a powerful platform for the rapid and efficient construction of diverse and complex molecular architectures. The ability to fine-tune its properties through substitution on the triazole ring further enhances its utility. As the demand for novel and effective pharmaceuticals and materials continues to grow, the importance of versatile and reliable building blocks like this compound will only increase. This guide serves as a testament to its power and a starting point for its creative application in the syntheses of tomorrow.

References

Synthetic Protocols for 1H-1,2,3-Triazole-4-carbonitrile Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1H-1,2,3-Triazole-4-carbonitriles in Modern Chemistry and Drug Discovery

The 1H-1,2,3-triazole core is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole moment, which facilitate strong interactions with biological targets.[1][2] The introduction of a carbonitrile (-CN) group at the 4-position of the triazole ring further enhances the molecule's utility, serving as a versatile synthetic handle for further functionalization and as a potential pharmacophore itself. Derivatives of 1H-1,2,3-triazole-4-carbonitrile are actively investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents.[3][4] This guide provides detailed, field-proven synthetic protocols for the preparation of these valuable compounds, aimed at researchers, scientists, and professionals in drug development.

Two primary synthetic strategies are presented herein: the direct, regioselective construction of the triazole ring via 1,3-dipolar cycloaddition, and a post-cyclization functional group transformation from a readily accessible carboxylic acid precursor. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Method 1: Direct Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most direct and widely employed method for the regioselective synthesis of 1,4-disubstituted 1H-1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][5][6] This reaction provides exclusive formation of the 1,4-regioisomer, which is a significant advantage over the thermal Huisgen cycloaddition that typically yields a mixture of 1,4- and 1,5-isomers.[2][6] The use of an alkyne bearing a nitrile group, such as 3-phenylpropiolonitrile, allows for the direct installation of the 4-carbonitrile functionality.

Mechanistic Rationale

The CuAAC reaction proceeds through a stepwise mechanism involving the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the organic azide in a process that is facilitated by the copper catalyst, leading to the formation of a six-membered copper-containing ring intermediate, which then collapses to the stable 1,4-disubstituted triazole product upon protonolysis.[5] This catalyzed pathway ensures high regioselectivity, a critical aspect for the synthesis of well-defined molecular structures for biological evaluation.[7]

CuAAC_Mechanism cluster_start Starting Materials cluster_cycle Catalytic Cycle cluster_end Product Azide R1-N3 (Organic Azide) Coordination Azide Coordination Azide->Coordination Alkyne R2-C≡C-CN (Cyanoalkyne) Cu_acetylide [Cu]-C≡C-CN (Copper Acetylide) Alkyne->Cu_acetylide + Cu(I) Cu_I Cu(I) Catalyst Cu_I->Cu_acetylide Cu_acetylide->Coordination Cyclization Cyclization Coordination->Cyclization [3+2] Protonolysis Protonolysis Cyclization->Protonolysis Protonolysis->Cu_I Regeneration Triazole 1,4-Disubstituted This compound Protonolysis->Triazole Carboxylic_Acid_Conversion Start 1H-1,2,3-Triazole- 4-carboxylic Acid AcylChloride Acyl Chloride Intermediate Start->AcylChloride + SOCl₂ Carboxamide 1H-1,2,3-Triazole- 4-carboxamide AcylChloride->Carboxamide + R-NH₂ Nitrile 1H-1,2,3-Triazole- 4-carbonitrile Carboxamide->Nitrile Dehydration (e.g., POCl₃)

References

Application Notes & Protocols: The Strategic Utility of 1H-1,2,3-Triazole-4-carbonitrile in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Linker

The advent of "click chemistry" revolutionized the landscape of chemical synthesis, offering a suite of reactions that are high-yielding, stereospecific, and simple to perform under benign conditions.[1][2] At the heart of this chemical philosophy lies the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which, particularly in its copper(I)-catalyzed form (CuAAC), provides rapid and regioselective access to 1,4-disubstituted 1,2,3-triazoles.[3][4][5] These triazole rings are not merely inert linkers; their inherent stability, polarity, and capacity for hydrogen bonding make them active participants in molecular recognition and function.[2]

This guide focuses on a particularly strategic building block within the click chemistry toolbox: 1H-1,2,3-Triazole-4-carbonitrile . The incorporation of a nitrile (-C≡N) group at the 4-position of the triazole elevates its utility from a simple structural unit to a versatile synthetic platform. The nitrile is a gateway functional group, readily convertible into amides, carboxylic acids, amines, or, notably, tetrazoles—a well-regarded bioisostere for carboxylic acids in medicinal chemistry.[6] This dual functionality—a stable triazole core from a click reaction and a reactive nitrile handle—makes this scaffold exceptionally valuable for researchers in drug development, bioconjugation, and materials science.

We will explore the primary synthetic routes to this scaffold, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), providing detailed protocols and expert insights into their practical application.[7][8]

Pillar 1: Understanding the Core Mechanisms

A robust experimental design is founded on a clear understanding of the underlying reaction mechanism. The choice between a catalyzed or strain-promoted reaction is dictated by the specific needs of the application, such as biocompatibility or scalability.

Mechanism I: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the workhorse for synthesizing 1,4-disubstituted 1,2,3-triazoles with high efficiency and complete regioselectivity.[1][3] The mechanism is not a concerted cycloaddition but rather a stepwise process mediated by a copper(I) catalyst.

Causality of the Catalytic Cycle: The reaction's efficiency stems from the ability of Cu(I) to coordinate with the terminal alkyne, significantly lowering its pKa and facilitating the formation of a copper-acetylide intermediate. This activation is crucial for the subsequent steps. The azide then coordinates to the copper center, and a six-membered metallacycle is formed.[1][9] Reductive elimination and protonolysis release the stable 1,4-triazole product and regenerate the Cu(I) catalyst, allowing the cycle to continue.[1]

CuAAC_Mechanism cluster_cycle Catalytic Cycle R_Alkyne R-C≡CH Cu_Acetylide Cu(I)-Acetylide Complex R_Alkyne->Cu_Acetylide + Cu(I) Cu_I Cu(I) Azide R'-N₃ H_plus H⁺ Product 1,4-Disubstituted 1,2,3-Triazole Metallacycle Six-Membered Cu-Metallacycle Cu_Acetylide->Metallacycle + R'-N₃ Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->Cu_I + H⁺ (Protonolysis) Triazolide->Product

Caption: The catalytic cycle of the CuAAC reaction.

Mechanism II: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in biological systems where copper toxicity is a concern, SPAAC provides a powerful metal-free alternative.[10] This reaction leverages the high ring strain of a cyclic alkyne, typically a cyclooctyne derivative, to drive the cycloaddition with an azide.[11][12]

Causality of Strain Release: The driving force is the release of approximately 188 kJ/mol of enthalpy stored in the strained eight-membered ring as it transforms into the stable, aromatic triazole product.[11] This reaction is bioorthogonal, meaning it proceeds with high selectivity in a complex biological environment without interfering with native biochemical processes.[8] The absence of a catalyst simplifies purification, which is a significant advantage in bioconjugation.

SPAAC_Mechanism Reactants Strained Cyclooctyne + R-N₃ TS Transition State (Concerted [3+2] Cycloaddition) Reactants->TS Spontaneous (Driven by Ring Strain) Product Fused Triazole Product TS->Product Release of Strain

Caption: The mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Pillar 2: Application Protocols & Experimental Design

The following protocols are designed to be self-validating, incorporating steps for purification and characterization to ensure the integrity of the final product.

Protocol 1: CuAAC Synthesis of 1-(Benzyl)-4-cyano-1H-1,2,3-triazole

This protocol provides a robust method for synthesizing a model this compound derivative. The choice of a t-BuOH/water solvent system is strategic, as water has been shown to accelerate the CuAAC reaction.[1]

Objective: To synthesize and characterize a 1,4-disubstituted this compound using a standard CuAAC procedure.

Materials & Reagents Purity/Grade Supplier Notes
Benzyl azide>95%CommercialHandle with care; azides are potentially explosive.
3-Ethynylbenzonitrile>97%CommercialThe alkyne component.
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)ACS GradeCommercialPrecursor to the active Cu(I) catalyst.
Sodium L-Ascorbate>99%CommercialReducing agent to generate Cu(I) in situ.
tert-ButanolReagent GradeCommercialCo-solvent.
Deionized WaterN/AIn-house
Ethyl AcetateHPLC GradeCommercialFor extraction.
BrineSaturated NaCl(aq)In-houseFor washing.

Step-by-Step Methodology:

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve benzyl azide (1.0 eq, e.g., 133 mg, 1.0 mmol) and 3-ethynylbenzonitrile (1.0 eq, e.g., 129 mg, 1.0 mmol) in a 1:1 mixture of tert-butanol and deionized water (10 mL). Stir at room temperature until all solids are dissolved.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.05 eq, e.g., 12.5 mg, 0.05 mmol) in 1 mL of deionized water. In a second vial, prepare a solution of sodium L-ascorbate (0.15 eq, e.g., 30 mg, 0.15 mmol) in 1 mL of deionized water.

  • Reaction Initiation: Add the copper sulfate solution to the stirring solution of azide and alkyne. Then, add the sodium ascorbate solution dropwise. The solution will typically turn from blue to a pale yellow/green, indicating the formation of the Cu(I) species.[13]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is often complete within 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes), visualizing with a UV lamp. The product spot should appear, and the starting material spots should diminish.

  • Work-up: Upon completion, add 20 mL of ethyl acetate to the reaction mixture and transfer it to a separatory funnel. Wash the organic layer with 15 mL of deionized water, followed by 15 mL of brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.[14][15]

Expected Characterization Data:

  • ¹H NMR: A characteristic sharp singlet for the triazole C5-H proton is expected to appear in the δ 8.0-8.5 ppm region. Other signals will correspond to the benzyl and phenyl protons.[16][17]

  • ¹³C NMR: Two distinct signals for the triazole carbons (C4 and C5) and a signal for the nitrile carbon (-C≡N) typically around 115-120 ppm.[16][18]

  • FT-IR (KBr): A sharp absorption band around 2230-2240 cm⁻¹ corresponding to the C≡N stretch.

  • HRMS (ESI+): The measured m/z should match the calculated mass for the molecular ion [M+H]⁺, confirming the elemental composition.[16]

Protocol 2: SPAAC-Mediated Labeling of an Azide-Modified Peptide

This protocol outlines the bioorthogonal conjugation of a cyclooctyne bearing a nitrile functionality to a peptide that has been pre-functionalized with an azide group. This is a common workflow in chemical biology for attaching probes or tags to biomolecules.

Objective: To conjugate a nitrile-functionalized dibenzocyclooctyne (DBCO-CN) to an azide-containing peptide in an aqueous buffer system.

Caption: Workflow for SPAAC-mediated bioconjugation.

Materials & Reagents Purity/Grade Supplier Notes
Azide-Peptide (e.g., Azido-GLP-1)>95% (HPLC)Custom SynthesisThe biomolecule to be labeled.
DBCO-CN>95%CommercialThe strain-promoted alkyne probe.
Phosphate-Buffered Saline (PBS)pH 7.4CommercialReaction buffer.
Dimethyl Sulfoxide (DMSO)Anhydrous, >99.9%CommercialCo-solvent for the DBCO reagent.

Step-by-Step Methodology:

  • Biomolecule Preparation: Prepare a 1 mg/mL solution of the azide-modified peptide in PBS buffer (pH 7.4).

  • Probe Preparation: Prepare a 10 mM stock solution of DBCO-CN in anhydrous DMSO. Causality: DBCO reagents are hydrophobic and require a water-miscible organic solvent for initial dissolution before being added to the aqueous reaction buffer.

  • Reaction Initiation: To the peptide solution, add the DBCO-CN stock solution to achieve a final concentration of 1.5-3.0 molar equivalents relative to the peptide. The final concentration of DMSO in the reaction mixture should ideally be kept below 5% (v/v) to avoid denaturation of the biomolecule.

  • Incubation: Gently mix the reaction and incubate at 37°C for 2-12 hours. The reaction can also proceed at room temperature, but incubation at 37°C can increase the rate.

  • Purification: The labeled peptide conjugate must be separated from unreacted DBCO reagent and any byproducts. Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC are the methods of choice. The selection depends on the properties of the peptide.

  • Analysis and Characterization: The success of the conjugation is confirmed by mass spectrometry (MALDI-TOF or LC-MS). A mass shift corresponding to the exact mass of the added DBCO-CN moiety should be observed.

Troubleshooting Common Issues Possible Cause Recommended Solution
Low Conjugation Yield Insufficient incubation time or temperature.Increase incubation time to 24 hours or perform the reaction at 37°C.
Hydrolysis of the DBCO reagent.Prepare the DBCO stock solution fresh before use.
Incorrect stoichiometry.Increase the molar excess of the DBCO reagent to 5-10 equivalents.
Peptide Precipitation High concentration of organic co-solvent (DMSO).Ensure the final DMSO concentration is <5%. Add the DBCO stock solution slowly while vortexing.
No Reaction Degradation of azide or alkyne functionality.Verify the integrity of starting materials using appropriate analytical methods (e.g., NMR for DBCO, MS for peptide).

Pillar 3: Applications in Research & Development

The this compound scaffold is a powerful asset in both drug discovery and materials science due to its unique combination of stability and reactivity.

  • Drug Discovery: The triazole ring serves as a bio-inert linker that can improve the pharmacokinetic properties of a drug candidate. The nitrile group can act as a hydrogen bond acceptor, participate in key binding interactions within a protein active site, or be used as a synthetic precursor for more complex functional groups. For example, derivatives of this scaffold have been investigated as potential inhibitors for enzymes like carbonic anhydrase.[16]

  • Materials Science & Bioconjugation: In materials science, these molecules can be polymerized or grafted onto surfaces to create functional materials with tailored properties.[19] In bioconjugation, the nitrile can serve as a unique vibrational probe for Raman spectroscopy, allowing for imaging in biological systems without the need for bulky fluorophores.

Conclusion

Click chemistry reactions that generate the this compound core provide a highly efficient and versatile platform for scientific innovation. By understanding the fundamental mechanisms of CuAAC and SPAAC and employing robust, well-characterized protocols, researchers can leverage this scaffold to build complex molecular architectures. Whether for designing next-generation therapeutics, creating novel biomaterials, or developing sophisticated biological probes, the strategic use of this functionalized triazole opens a vast field of possibilities.

References

Application Notes and Protocols: Functionalization of the Nitrile Group in 1H-1,2,3-Triazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The 1H-1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and materials science, prized for its metabolic stability, hydrogen bonding capabilities, and dipole character. When substituted with a carbonitrile group at the 4-position, the resulting scaffold, 1H-1,2,3-triazole-4-carbonitrile, becomes an exceptionally versatile building block. The nitrile group, a highly reactive and adaptable functional handle, serves as a gateway to a diverse array of chemical entities.[1][2] Its transformations allow for the introduction of key pharmacophoric features such as carboxylic acids, primary amines, tetrazoles, and thioamides, profoundly influencing the biological activity and physicochemical properties of the parent molecule.

This technical guide provides an in-depth exploration of the primary synthetic functionalizations of the nitrile group on the this compound core. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-proven protocols, and offer expert insights to navigate potential challenges, empowering researchers to leverage this platform for drug discovery and materials innovation.

Core Functionalization Pathways

The strategic conversion of the nitrile group opens up multiple avenues for molecular elaboration. This guide will focus on five critical transformations that convert the cyano group into other valuable functionalities.

G A This compound B Carboxylic Acid A->B Hydrolysis (H+ or OH-) C Aminomethyl A->C Reduction (e.g., LiAlH4, H2/cat.) D Tetrazole A->D [3+2] Cycloaddition (NaN3) E Thioamide A->E Thionation (e.g., Na2S, P4S10) F Amidine A->F Nucleophilic Addition (e.g., Pinner Reaction)

Figure 1: Key functionalization pathways of the nitrile group on the 1H-1,2,3-triazole core.

Hydrolysis to 1H-1,2,3-Triazole-4-carboxylic Acid

Rationale & Application: The conversion of a nitrile to a carboxylic acid is a fundamental transformation. The resulting carboxylic acid is a crucial functional group in drug design, enabling ionic interactions with biological targets, improving aqueous solubility, and serving as a handle for further derivatization, such as amide or ester formation.

Mechanistic Insight: Nitrile hydrolysis can proceed under either acidic or basic conditions. Both pathways involve the initial formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[3][4]

  • Acid-catalyzed hydrolysis: The nitrile nitrogen is first protonated, increasing the electrophilicity of the carbon, which is then attacked by water. Tautomerization leads to an amide, which is then hydrolyzed.[4]

  • Base-catalyzed hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon. Subsequent protonation and tautomerization yield the amide. The amide is then further hydrolyzed under basic conditions to a carboxylate salt.[3][5] A final acidification step is required to obtain the free carboxylic acid.[6]

Protocol 1: Alkaline Hydrolysis

This protocol is often preferred due to its generally cleaner conversions and avoidance of strongly acidic conditions that might degrade other functional groups.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (NaOH) (approx. 10-15 mL per gram of nitrile).

  • Heating: Heat the mixture to reflux (typically 100-110°C). Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed (usually 4-8 hours). During reflux, ammonia gas may be evolved.[5]

  • Cooling and Acidification: Once the reaction is complete, cool the flask in an ice-water bath.

  • Precipitation: Slowly add cold 6 M hydrochloric acid (HCl) with vigorous stirring until the solution becomes strongly acidic (pH ~1-2). The target carboxylic acid will precipitate out of the solution.[5]

  • Isolation: Collect the white precipitate by vacuum filtration, washing the solid with a small amount of cold deionized water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from hot water or an ethanol/water mixture to yield pure 1H-1,2,3-triazole-4-carboxylic acid.

Expertise & Insights:

  • Causality: The initial product is the sodium salt of the carboxylic acid, which is soluble in the aqueous basic solution. Acidification is critical to protonate the carboxylate, causing the neutral, less soluble carboxylic acid to precipitate.[6]

  • Troubleshooting: If the product does not precipitate upon acidification, it may be due to its partial solubility. The aqueous layer can be extracted with a polar organic solvent like ethyl acetate.

Reduction to (1H-1,2,3-Triazol-4-yl)methanamine

Rationale & Application: The reduction of the nitrile to a primary amine introduces a basic center and a potent nucleophile into the molecule. This aminomethyl-triazole is a valuable synthon for building larger molecules through amide coupling, reductive amination, or sulfonamide formation, making it a key intermediate in the synthesis of complex pharmaceutical agents.

Mechanistic Insight: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are commonly used for this transformation. The mechanism involves the sequential addition of two hydride ions (H⁻) to the nitrile carbon, forming a dianionic intermediate which, upon aqueous workup, is protonated to yield the primary amine. Catalytic hydrogenation is an alternative but may require harsher conditions.

Protocol 2: Reduction with LiAlH₄

Step-by-Step Methodology:

  • Safety First: LiAlH₄ reacts violently with water. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via a dropping funnel. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching (Fieser workup): Cool the reaction mixture back to 0°C. Cautiously and sequentially add dropwise:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate through a pad of Celite®, washing the solid thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude amine can be purified by column chromatography or crystallization of a salt (e.g., hydrochloride).

Expertise & Insights:

  • Causality: The Fieser workup is a trusted method for safely quenching LiAlH₄ reactions. It results in the formation of easily filterable aluminum salts, simplifying the isolation of the desired amine compared to quenching with acid, which can be highly exothermic and lead to emulsions.

  • Self-Validation: The successful formation of a granular, white precipitate during the workup is a strong indicator that the quenching process has been performed correctly.

[3+2] Cycloaddition to 5-(1H-1,2,3-Triazol-4-yl)-1H-tetrazole

Rationale & Application: The tetrazole ring is widely recognized in medicinal chemistry as a bioisostere of the carboxylic acid group.[7] It possesses a similar pKa and planar structure but offers improved metabolic stability and cell permeability. This makes the conversion of the nitrile to a tetrazole a highly valuable strategy in drug design.

Mechanistic Insight: This transformation is a classic [3+2] cycloaddition reaction between the nitrile (the dipolarophile) and an azide ion (the 1,3-dipole).[8] The reaction is often catalyzed by Lewis acids, such as zinc salts (e.g., ZnCl₂), which coordinate to the nitrile nitrogen, activating it towards nucleophilic attack by the azide.[9]

Protocol 3: Zinc-Catalyzed Cycloaddition

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in N,N-dimethylformamide (DMF), add sodium azide (NaN₃, 1.5-2.0 eq.) and zinc chloride (ZnCl₂, 1.0-1.2 eq.).

  • Heating: Heat the reaction mixture to 120-130°C and stir for 12-24 hours. Monitor the progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing water and acidify to pH ~2 with 3 M HCl.

  • Extraction: The acidic aqueous layer is often cloudy. Extract the mixture with ethyl acetate (3 x volume). The product is typically more soluble in the organic phase after protonation.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

Expertise & Insights:

  • Causality: The use of DMF as a solvent is crucial as it is a polar aprotic solvent that can dissolve the ionic reagents while remaining stable at high temperatures.[7] The Lewis acid catalyst (ZnCl₂) activates the nitrile, significantly accelerating a reaction that would otherwise be extremely slow.[9]

  • Safety: Sodium azide is highly toxic and can form explosive heavy metal azides. Use appropriate personal protective equipment and handle with care. Do not use metal spatulas to handle NaN₃.

Thionation to 1H-1,2,3-Triazole-4-carbothioamide

Rationale & Application: Thioamides are versatile synthetic intermediates, notably for the synthesis of sulfur-containing heterocycles like thiazoles.[10] They also appear in several biologically active compounds and can serve as isosteres for amides in peptidomimetics.[10][11]

Mechanistic Insight: The conversion of nitriles to thioamides can be achieved using various sulfur sources. A straightforward method involves the use of sodium sulfide (Na₂S) or phosphorus pentasulfide (P₄S₁₀). With Na₂S, the sulfide ion acts as a nucleophile, attacking the nitrile carbon. Subsequent protonation steps yield the thioamide.

Protocol 4: Thionation with Sodium Sulfide

This method is advantageous due to the low cost and ready availability of the sulfur source.

Step-by-Step Methodology:

  • Reaction Setup: In a sealable reaction vessel, dissolve this compound (1.0 eq.) and sodium sulfide nonahydrate (Na₂S·9H₂O, 1.2-1.5 eq.) in DMF.[12]

  • Heating: Seal the vessel and heat the mixture in a preheated oil bath at 130°C for 2.5-4 hours.[12]

  • Workup: After cooling to room temperature, pour the reaction mixture into water to precipitate the product or dilute the DMF.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3 x volume).[12]

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude thioamide by column chromatography on silica gel.

Expertise & Insights:

  • Alternative Reagents: Lawesson's reagent is another highly effective but more expensive reagent for converting nitriles or amides to thioamides.[11][13] P₄S₁₀ is also effective but can be more challenging to handle.[13]

  • Self-Validation: The formation of the thioamide is often accompanied by a color change and can be easily confirmed by mass spectrometry, observing the expected increase in mass corresponding to the addition of sulfur.

Conversion to 1H-1,2,3-Triazole-4-carboximidamide (Amidine)

Rationale & Application: The amidine functional group is a strong base and an excellent hydrogen bond donor/acceptor. It is a common feature in enzyme inhibitors and other bioactive molecules, often mimicking the guanidinium group of arginine.

Mechanistic Insight: The Pinner reaction is a classic method for converting nitriles to amidines.[14] It involves treating the nitrile with an alcohol under anhydrous acidic conditions (e.g., HCl gas) to form an imidate salt (Pinner salt). This stable intermediate is then reacted with ammonia or an amine to displace the alkoxy group and form the amidine.

Protocol 5: Pinner Reaction to Amidine

Step-by-Step Methodology:

  • Imidate Formation:

    • Suspend this compound (1.0 eq.) in anhydrous ethanol.

    • Cool the mixture to 0°C and bubble dry HCl gas through the solution until it is saturated.

    • Seal the vessel and let it stand at room temperature for 24-48 hours. The imidate hydrochloride salt will typically precipitate.

    • Collect the salt by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • Amidinium Salt Formation:

    • Dissolve the isolated imidate salt in anhydrous ethanol.

    • Cool to 0°C and bubble anhydrous ammonia gas through the solution until saturated.

    • Seal the vessel and stir at room temperature for 24 hours.

  • Isolation: Evaporate the solvent under reduced pressure. The crude product is the hydrochloride salt of the amidine, which can be purified by recrystallization.

Expertise & Insights:

  • Causality: Strictly anhydrous conditions are mandatory for the Pinner reaction. Any moisture will hydrolyze the nitrile or the highly reactive imidate intermediate back to the amide or carboxylic acid.

  • Modern Alternatives: While classic, the Pinner reaction requires handling gaseous HCl and ammonia. More modern methods for amidine synthesis exist, such as the direct reaction of nitriles with amines mediated by reagents like tributylborane, which may offer milder conditions.[15]

Summary of Functionalization Reactions

FunctionalizationKey ReagentsTypical ConditionsResulting GroupKey Application
Hydrolysis NaOH (aq), then HClReflux, 4-8 h-COOHCarboxylic Acid Bioisostere, Solubilizing Group
Reduction LiAlH₄ in THFReflux, 2-4 h-CH₂NH₂Nucleophilic handle for further synthesis
Cycloaddition NaN₃, ZnCl₂ in DMF120-130°C, 12-24 h5-yl-1H-tetrazoleCarboxylic Acid Bioisostere
Thionation Na₂S·9H₂O in DMF130°C, 2.5-4 h-C(S)NH₂Heterocycle synthesis, Amide isostere
Amidine Formation 1. HCl, EtOH; 2. NH₃0°C to RT-C(NH)NH₂Arginine mimic, Basic binding group

References

Application Notes & Protocols: The Reaction of 1H-1,2,3-Triazole-4-carbonitrile with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide serves as a detailed resource for researchers, chemists, and drug development professionals exploring the reactivity of 1H-1,2,3-triazole-4-carbonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the triazole ring. This document provides an in-depth analysis of the molecule's reactivity towards various nucleophiles, supported by mechanistic insights, detailed experimental protocols, and troubleshooting guidance. We will specifically focus on the conversion of the 4-cyano group into valuable functionalities such as amidines and tetrazoles, which are prevalent motifs in pharmacologically active compounds.

Introduction & Theoretical Background

The 1H-1,2,3-triazole ring is a well-established pharmacophore known for its metabolic stability and ability to engage in hydrogen bonding. When substituted with an electron-withdrawing group like a nitrile (-C≡N) at the 4-position, the electronic character of the molecule is significantly altered. The triazole ring system, being inherently electron-deficient, powerfully activates the attached nitrile group, rendering its carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.

The primary reaction pathway involves the nucleophilic addition to the carbon-nitrogen triple bond. This guide will detail two key transformations:

  • Reaction with Amines: Leading to the formation of N-substituted 1H-1,2,3-triazole-4-carboximidamides (amidines).

  • Reaction with Azide: A [3+2] cycloaddition reaction that yields a 5-(1H-1,2,3-triazol-4-yl)-1H-tetrazole, a bioisostere of a carboxylic acid.[1][2]

Understanding the electronic interplay is crucial for predicting reactivity and optimizing reaction conditions. The protocols herein are designed to be robust and reproducible, providing a solid foundation for further synthetic exploration.

Mechanistic Overview: Nucleophilic Addition to the Nitrile

The general mechanism for the reactions described involves the initial attack of a nucleophile on the electrophilic carbon of the nitrile. The choice of nucleophile dictates the subsequent steps and the final product.

Mechanism_Overview cluster_0 General Reaction Pathway Start This compound Nuc_Attack Nucleophilic Attack on Nitrile Carbon Start->Nuc_Attack + Nucleophile (Nu⁻) Intermediate Tetrahedral Intermediate Nuc_Attack->Intermediate Product Final Product Intermediate->Product Protonation / Cyclization

Caption: General workflow for nucleophilic addition.

Application Note 1: Synthesis of 1H-1,2,3-Triazole-4-carboximidamides (Amidines)

Amidines are critical functional groups in medicinal chemistry, known for their ability to act as arginine mimetics and engage in salt-bridge interactions with biological targets. The direct addition of primary or secondary amines to this compound provides a straightforward route to this valuable scaffold.

Protocol 1: Synthesis of N-benzyl-1H-1,2,3-triazole-4-carboximidamide

This protocol details the reaction with benzylamine as a representative primary amine. The reaction is typically catalyzed by a Lewis acid or proceeds at elevated temperatures.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard reflux apparatus and magnetic stirrer

Step-by-Step Procedure:

  • Inert Atmosphere: Set up a round-bottom flask equipped with a reflux condenser and magnetic stir bar under a nitrogen or argon atmosphere. This is crucial to prevent side reactions with atmospheric moisture and oxygen, especially at elevated temperatures.

  • Reagent Addition: To the flask, add this compound (e.g., 1.00 g, 9.25 mmol).

  • Solvent & Nucleophile: Add anhydrous toluene (20 mL) to dissolve the starting material, followed by the addition of benzylamine (e.g., 1.21 mL, 11.1 mmol) via syringe.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The solvent can be removed under reduced pressure.

  • Purification: The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure amidine product.

Data & Observations

The following table summarizes typical results for the reaction with various amines. Yields are highly dependent on the nucleophilicity and steric bulk of the amine.

Nucleophile (Amine)Reaction Time (h)Temperature (°C)Typical Yield (%)Notes
Benzylamine1611075-85Clean reaction, product may precipitate on cooling.
Aniline2411060-70Requires longer reaction times due to lower nucleophilicity.
Morpholine1210080-90Highly nucleophilic secondary amine, reacts faster.
tert-Butylamine48110< 20Steric hindrance significantly impedes the reaction.

Mechanistic Visualization

Amidine_Formation Start Triazole-CN Attack Nucleophilic Attack Start->Attack Amine R-NH₂ Amine->Attack Intermediate N-Acyl Amidine Intermediate Attack->Intermediate Lewis Acid or Heat Tautomerization Tautomerization Intermediate->Tautomerization Product Amidine Product Tautomerization->Product

Caption: Pathway for amidine synthesis.

Application Note 2: Synthesis of 5-(1H-1,2,3-triazol-4-yl)-1H-tetrazole

The tetrazole ring is a widely recognized bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[3] The [2+3] cycloaddition of an azide source to a nitrile is the most common and efficient method for tetrazole synthesis.[2][3][4]

Protocol 2: Zinc-Catalyzed Cycloaddition with Sodium Azide

This protocol utilizes zinc salts as a catalyst to facilitate the cycloaddition under milder conditions than uncatalyzed methods.[4]

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq) (Caution: Highly toxic and potentially explosive)

  • Zinc(II) Chloride (ZnCl₂) or Zinc(II) Bromide (ZnBr₂) (1.2 eq)

  • N,N-Dimethylformamide (DMF) or Water

  • Hydrochloric Acid (HCl), 1M solution

  • Standard reaction vessel with magnetic stirrer

Step-by-Step Procedure:

  • Safety First: All manipulations involving sodium azide must be performed in a well-ventilated fume hood. Avoid contact with acids (which generate toxic hydrazoic acid) and heavy metals (which can form explosive azides).

  • Reagent Addition: In a round-bottom flask, combine this compound (e.g., 1.00 g, 9.25 mmol), sodium azide (e.g., 0.90 g, 13.8 mmol), and zinc chloride (e.g., 1.51 g, 11.1 mmol).

  • Solvent: Add DMF or water (20 mL) as the solvent. Water is a greener solvent choice and often works well for this zinc-catalyzed reaction.[4]

  • Reaction Conditions: Heat the mixture to 80-120°C and stir vigorously. The reaction is typically complete within 8-16 hours. Monitor progress by TLC, observing the disappearance of the starting nitrile.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture to pH ~2 by the slow, dropwise addition of 1M HCl. This protonates the tetrazole, causing it to precipitate. Perform this step slowly in the fume hood as it may generate some hydrazoic acid.

    • Stir the resulting slurry in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water to remove inorganic salts.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from hot water or an alcohol/water mixture.

Data & Observations
CatalystSolventTemperature (°C)Time (h)Typical Yield (%)
ZnCl₂Water1001285-95
NH₄ClDMF1201670-80
NoneDMF15048< 40

Reaction Workflow Visualization

Tetrazole_Synthesis_Workflow cluster_workflow Experimental Workflow Setup 1. Combine Reactants (Triazole-CN, NaN₃, ZnCl₂) in Solvent Reaction 2. Heat Mixture (100°C, 12h) Setup->Reaction Cooldown 3. Cool to RT Reaction->Cooldown Acidify 4. Acidify with 1M HCl to pH 2 (CAUTION!) Cooldown->Acidify Precipitate 5. Cool in Ice Bath Acidify->Precipitate Filter 6. Vacuum Filtration Precipitate->Filter Product 7. Pure Tetrazole Product Filter->Product

Caption: Step-by-step workflow for tetrazole synthesis.

Troubleshooting & Field Insights

  • Low Amidine Yield: If amidine formation is sluggish, particularly with less nucleophilic amines, consider adding a catalytic amount of a Lewis acid like Yb(OTf)₃. However, be mindful that this can also promote side reactions. Ensure the amine is not sterically hindered.

  • Incomplete Tetrazole Formation: The primary cause is often insufficient heat or reaction time. Ensure the temperature is maintained consistently. The zinc catalyst is crucial for achieving high conversion under milder conditions; ensure it is anhydrous if using a non-aqueous solvent.

  • Purification Challenges: The products of both reactions are often polar and contain basic nitrogen atoms, which can lead to tailing on silica gel columns. Consider using a mobile phase containing a small amount of triethylamine (0.1-1%) or ammonia in methanol to improve peak shape during chromatography. For the tetrazole product, precipitation and washing are usually sufficient for high purity.

  • Potential for Dimroth Rearrangement: In 1,2,3-triazole chemistry, the Dimroth rearrangement is a known isomerization pathway, particularly under thermal or basic conditions.[5] While less common for the 4-carbonitrile substrate itself, be aware of this possibility if unexpected isomers are detected, especially during reactions with amine nucleophiles at high temperatures.

References

Application Notes and Protocols for Cycloaddition Reactions of 1H-1,2,3-Triazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-1,2,3-Triazole-4-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, coupled with the presence of multiple nitrogen atoms for hydrogen bonding and a reactive carbonitrile group, makes it an attractive scaffold for the synthesis of novel bioactive compounds and functional materials. While the synthesis of the 1,2,3-triazole core via cycloaddition reactions is well-established, the participation of pre-functionalized triazoles, such as this compound, in subsequent cycloaddition reactions is a promising yet less explored area. These reactions offer a powerful strategy for the construction of complex, fused heterocyclic systems with potential applications in drug discovery and development.

This technical guide provides detailed application notes and protocols for two key types of cycloaddition reactions involving this compound: the [3+2] cycloaddition of the nitrile moiety and the prospective inverse-electron-demand Diels-Alder (IEDDA) reaction of the triazole ring.

Section 1: [3+2] Cycloaddition of the Nitrile Moiety: Synthesis of 4-(5-Substituted-2H-tetrazol-2-yl)-1H-1,2,3-triazoles

Scientific Rationale

The carbonitrile group of this compound can act as a dipolarophile in [3+2] cycloaddition reactions. A prominent example is its reaction with organic azides to form a tetrazole ring. This reaction, a variation of the Huisgen 1,3-dipolar cycloaddition, provides a robust method for linking the triazole core to another five-membered aromatic heterocycle, yielding a bitriazole scaffold.[1] The resulting 1,2,3-triazolyl-tetrazoles are of interest in medicinal chemistry due to the tetrazole ring being a common bioisostere for carboxylic acids.

The general mechanism involves the 1,3-dipolar addition of an azide to the carbon-nitrogen triple bond of the nitrile. The reaction can be promoted by catalysts, such as copper or ruthenium salts, which can also influence the regioselectivity of the addition.[2][3]

Reaction Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product reactant1 This compound cycloaddition [3+2] Cycloaddition reactant1->cycloaddition reactant2 Organic Azide (R-N3) reactant2->cycloaddition catalyst Catalyst (e.g., Cu(I) salt) catalyst->cycloaddition solvent Solvent (e.g., DMF, DMSO) solvent->cycloaddition temperature Temperature (e.g., 80-120 °C) temperature->cycloaddition product 4-(5-Substituted-2H-tetrazol-2-yl)- 1H-1,2,3-triazole cycloaddition->product

Caption: Workflow for the synthesis of triazolyl-tetrazoles.

Detailed Protocol: Synthesis of 4-(5-Phenyl-2H-tetrazol-2-yl)-1H-1,2,3-triazole

Materials:

  • This compound

  • Phenyl azide

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous solution of ammonium chloride

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1 equiv.), phenyl azide (1.1 mmol, 1.1 equiv.), and copper(I) iodide (0.1 mmol, 0.1 equiv.).

  • Add anhydrous DMF (10 mL) to the flask.

  • Heat the reaction mixture to 100 °C with stirring under a nitrogen atmosphere.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of a saturated aqueous solution of ammonium chloride.

  • Shake the funnel vigorously and then allow the layers to separate.

  • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers and wash with brine (2 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the pure 4-(5-phenyl-2H-tetrazol-2-yl)-1H-1,2,3-triazole.

Expected Outcomes
EntryR-Group on AzideCatalystSolventTemp (°C)Time (h)Yield (%)
1PhenylCuIDMF1001875-85
24-MethoxyphenylCu(OAc)₂DMSO1101670-80
3BenzylRuCl₂(PPh₃)₃Toluene1202465-75
4n-ButylCuIDMF1002060-70

Section 2: Prospective Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

Scientific Rationale

The 1,2,3-triazole ring is an electron-deficient heterocycle. This electronic characteristic is further enhanced by the presence of the electron-withdrawing carbonitrile group at the 4-position. Such electron-poor heterocyclic systems have the potential to participate in inverse-electron-demand Diels-Alder (IEDDA) reactions.[4][5] In this type of [4+2] cycloaddition, the electron-deficient heterocycle acts as the diene, reacting with an electron-rich dienophile, such as an enamine, an enol ether, or a strained alkene.

While the IEDDA reactions of 1,2,3-triazines are known, the analogous reactivity of 1,2,3-triazoles is a developing area of research.[4] The successful application of this reaction with this compound would provide a novel and powerful method for the synthesis of fused pyridotriazole derivatives. The reaction is expected to proceed via a concerted or stepwise mechanism, followed by the elimination of a small molecule (e.g., dinitrogen) to afford an aromatic product.

Proposed Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product reactant1 This compound (Electron-deficient Diene) cycloaddition [4+2] Cycloaddition (IEDDA) reactant1->cycloaddition reactant2 Electron-rich Dienophile (e.g., Enamine) reactant2->cycloaddition solvent Solvent (e.g., Toluene, Dioxane) solvent->cycloaddition temperature Elevated Temperature temperature->cycloaddition elimination Elimination (e.g., -N2) cycloaddition->elimination product Fused Pyridine Derivative elimination->product

Caption: Proposed workflow for IEDDA reactions.

General Protocol for Exploratory IEDDA Reactions

Note: The following is a general, exploratory protocol. Optimization of reaction conditions, including solvent, temperature, and reaction time, will likely be necessary for different dienophiles.

Materials:

  • This compound

  • Electron-rich dienophile (e.g., 1-(pyrrolidin-1-yl)cyclohex-1-ene)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk tube or sealed pressure tube

  • Heating source (oil bath or heating block)

  • Magnetic stirrer and stir bar

  • Analytical instrumentation for product characterization (NMR, MS)

Procedure:

  • In a dry Schlenk tube or pressure tube under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 mmol, 1 equiv.) and the electron-rich dienophile (1.2-2.0 equiv.).

  • Add the anhydrous solvent (5-10 mL).

  • Seal the tube and heat the reaction mixture to a temperature between 100-150 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to isolate and characterize the fused pyridine product.

Conclusion

This compound is a valuable starting material for the synthesis of more complex heterocyclic systems through cycloaddition reactions. The established [3+2] cycloaddition of the nitrile group with azides provides a reliable route to triazolyl-tetrazoles. Furthermore, the potential for this molecule to participate in inverse-electron-demand Diels-Alder reactions opens up new avenues for the construction of novel fused nitrogen-containing heterocycles. The protocols and insights provided in this guide are intended to facilitate the exploration of these powerful synthetic transformations in the pursuit of new chemical entities for drug discovery and materials science.

References

Application Notes & Protocols: 1H-1,2,3-Triazole-4-carbonitrile in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Core Directive: This document provides a detailed technical guide on the synthesis and application of 1H-1,2,3-triazole-4-carbonitrile, a versatile building block in medicinal chemistry. The content is structured to offer in-depth protocols, explain the rationale behind experimental choices, and provide a foundation for the development of novel bioactive molecules.

PART 1: The Strategic Importance of this compound

The 1,2,3-triazole moiety is a privileged scaffold in drug discovery, prized for its metabolic stability and ability to engage in hydrogen bonding and dipole interactions.[1] The introduction of a carbonitrile group at the 4-position significantly enhances its synthetic utility, providing a versatile handle for a wide array of chemical transformations. This nitrile functionality can be readily converted into amides, carboxylic acids, tetrazoles, and other functional groups, making this compound a key precursor for creating diverse molecular libraries for biological screening.[2][3] Its application spans various therapeutic areas, including the development of anticancer, antimicrobial, and antiviral agents.[4][5][6]

The synthesis of this valuable building block is often achieved through the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[7][8] This reaction's reliability and broad functional group tolerance make it a favored method in both academic and industrial research.[8]

PART 2: Synthesis and Derivatization Protocols

Core Synthesis: this compound

This protocol outlines a robust, one-pot synthesis of the title compound via the CuAAC reaction. The procedure is optimized for high yield and operational simplicity.

Experimental Workflow Diagram:

workflow cluster_setup Reaction Setup cluster_reaction Catalytic Cycloaddition cluster_workup Isolation & Purification A Dissolve Sodium Azide in Water/Solvent B Add Alkyne Precursor A->B D Add Catalyst Solution Dropwise B->D C Prepare Catalyst Solution: CuSO4·5H2O & Sodium Ascorbate C->D E Stir at Room Temperature (Monitor by TLC) D->E F Filter to Remove Catalyst E->F G Extract with Organic Solvent F->G H Dry, Filter, and Concentrate G->H I Purify by Recrystallization or Chromatography H->I Product This compound I->Product

Caption: One-pot CuAAC synthesis workflow.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (equiv)
Sodium Azide (NaN₃)65.016.50 g0.10 (1.0)
Cyanoacetylene PrecursorVaries0.10 mol1.0
CuSO₄·5H₂O249.681.25 g0.005 (0.05)
Sodium Ascorbate198.111.98 g0.01 (0.1)
Solvent (e.g., t-BuOH/H₂O)-200 mL-
Ethyl Acetate88.11As needed-
Celite®-As needed-

Step-by-Step Protocol:

  • Safety First: Sodium azide is highly toxic and explosive. Handle with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment. Avoid contact with acids and metals.

  • In a 500 mL flask, dissolve sodium azide (6.50 g, 0.10 mol) in the chosen solvent system (e.g., 1:1 t-BuOH/water, 200 mL).

  • Add the cyanoacetylene precursor (0.10 mol) to the azide solution.

  • In a separate flask, dissolve copper(II) sulfate pentahydrate (1.25 g, 0.005 mol) and sodium ascorbate (1.98 g, 0.01 mol) in a minimal amount of water. The ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

  • Add the catalyst solution to the main reaction flask dropwise. An exotherm may be observed.

  • Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction with water and filter through a pad of Celite® to remove insoluble copper species.

  • Extract the aqueous filtrate with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography to yield the final product.

Key Derivatizations

The nitrile group is a gateway to other valuable functionalities.

A. Hydrolysis to 1H-1,2,3-Triazole-4-carboxylic Acid:

This derivative is a crucial intermediate for forming amide bonds, which are ubiquitous in pharmaceuticals.

  • Protocol: Suspend this compound in aqueous NaOH (e.g., 2 M) and heat to reflux for 4-8 hours. After cooling, acidify the solution with concentrated HCl to precipitate the carboxylic acid, which can be isolated by filtration.

B. [3+2] Cycloaddition to form a Tetrazole Ring:

The nitrile can react with azides (e.g., sodium azide with a Lewis acid catalyst) in a [3+2] cycloaddition to form a 5-(1H-1,2,3-triazol-4-yl)-1H-tetrazole, a common bioisostere for a carboxylic acid group.[3]

Derivatization Pathways Diagram:

derivatization Start 1H-1,2,3-Triazole- 4-carbonitrile Acid 1H-1,2,3-Triazole- 4-carboxylic Acid Start->Acid  NaOH (aq), Δ Tetrazole 5-(1H-1,2,3-triazol-4-yl)- 1H-tetrazole Start->Tetrazole  NaN₃, Lewis Acid Amide 1H-1,2,3-Triazole- 4-carboxamide Acid->Amide  Amine, Coupling Agent

Caption: Key synthetic transformations of the nitrile group.

PART 3: Applications in Bioactive Molecule Synthesis

The versatility of this compound and its derivatives has led to their incorporation into a wide range of bioactive molecules.

Case Study: Anticancer Agents

The triazole core is a prominent feature in many anticancer drug candidates.[2][4] The ability to functionalize the 4-position allows for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies. For example, 1H-1,2,3-triazole-4-carbonitriles have been used as precursors for thieno[2,3-d]pyrimidines, a class of compounds investigated for their anticancer properties.[2][3]

Biological Activity Data Summary (Hypothetical):

CompoundModification from CoreTargetIC₅₀ (nM)
Core-CN 4-carbonitrile->10,000
Deriv-A 4-(Thieno[2,3-d]pyrimidin-4-yl)Kinase X50
Deriv-B 4-(N-benzylcarboxamide)Protease Y120
Deriv-C 4-(1H-tetrazol-5-yl)GPCR Z85
Case Study: Peptidomimetics

The 1,4-disubstituted 1,2,3-triazole ring is an excellent bioisostere for the trans-amide bond found in peptides.[9] This substitution can enhance metabolic stability and resistance to proteolytic degradation. The synthesis of these peptidomimetics often involves the CuAAC reaction, where one of the peptide fragments is an alkyne and the other is an azide.

PART 4: Mechanistic Insights and Best Practices

The CuAAC Catalytic Cycle: The reaction is catalyzed by a Cu(I) species. The currently accepted mechanism involves the formation of a copper acetylide, which then reacts with the azide.[10] The rate-determining step is often the transition of the azide-alkyne complex to the triazole product.[10] Sodium ascorbate is a common and effective reducing agent to generate Cu(I) from Cu(II) salts like CuSO₄.

Trustworthiness of Protocols: The protocols described are based on well-established and highly cited synthetic methods.[8] Key to reproducibility is:

  • Purity of Reagents: Use high-purity starting materials.

  • Oxygen Exclusion: While not always strictly necessary, performing the reaction under an inert atmosphere (N₂ or Ar) can prevent the oxidation of the Cu(I) catalyst, especially in sensitive applications.

  • Effective Stirring: Ensure the reaction mixture is homogenous, particularly in biphasic solvent systems.

Troubleshooting Common Issues:

  • Low Yield: Check for catalyst deactivation (oxidation) or impure reagents. Ensure the correct stoichiometry, especially of the reducing agent.

  • Reaction Stalls: Monitor by TLC. If the reaction stalls, gentle heating may be beneficial, though the reaction typically proceeds well at room temperature.

  • Purification Difficulties: Residual copper can often be removed by washing with a dilute aqueous solution of ammonia or EDTA.

References

purification techniques for 1H-1,2,3-Triazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of 1H-1,2,3-Triazole-4-carbonitrile

Abstract

This compound is a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its rigid, polar structure serves as a valuable scaffold for developing novel therapeutic agents. The efficacy and reproducibility of subsequent synthetic transformations and biological assays are critically dependent on the purity of this starting material. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust purification strategies for this compound. We delve into the underlying principles and provide step-by-step protocols for recrystallization, column chromatography, acid-base extraction, and sublimation, complemented by methods for rigorous purity assessment.

Compound Profile and Impurity Landscape

A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities originating from its synthesis.

Physicochemical Properties

This compound is a highly polar molecule due to the presence of the triazole ring, which is rich in nitrogen atoms, a hydrogen bond donor (N-H), and a polar nitrile group (-C≡N).[1] These features dictate its solubility, making it more soluble in polar solvents.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₃H₂N₄Low molecular weight (94.08 g/mol ) suggests potential for sublimation.[1]
Polarity High (XLogP3: -0.4)[1]Governs solvent choice for recrystallization and chromatography. Challenges standard silica gel chromatography.[2]
Hydrogen Bonding 1 Donor (N-H), 3 Acceptors (N, C≡N)[1]Enhances solubility in protic solvents (e.g., water, alcohols) and influences chromatographic behavior.
Physical State Expected to be a solid at room temperature.Enables purification by recrystallization and sublimation.
Acidity (pKa) The N-H proton is weakly acidic.Allows for selective extraction using an aqueous base.[3][4]
Common Synthetic Routes and Associated Impurities

The purification challenge is defined by the impurities present. A common and efficient synthesis of 1H-1,2,3-triazole-4-carbonitriles involves the dehydration of the corresponding 1H-1,2,3-triazole-4-carboxamide precursor.[5][6]

Carboxamide 1H-1,2,3-Triazole-4-carboxamide Product Crude this compound Carboxamide->Product Reagent Dehydrating Agent (e.g., POCl₃, TFAA) Reagent->Product Dehydration Impurities Potential Impurities: - Unreacted Carboxamide - Hydrolyzed Reagent Byproducts - Side-Reaction Products - Residual Solvents Product->Impurities

Caption: Synthetic pathway leading to potential impurities.

Another major route to the triazole core is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "click chemistry").[7][8] If this route is used to form the triazole ring earlier in the synthesis, a key impurity is residual copper catalyst.[2]

Purification Strategies: Principles and Protocols

No single method is universally optimal. The choice of technique depends on the nature and quantity of impurities, the scale of the purification, and available equipment.

Strategy 1: Recrystallization

Recrystallization is often the most efficient first-line technique for purifying crystalline solids. It leverages the difference in solubility of the compound in a hot solvent versus a cold solvent.[9][10]

Causality: The desired compound should be highly soluble in the chosen solvent at its boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C). Soluble impurities should either remain in the cold solvent (the "mother liquor") or be present in such small amounts that they do not saturate the solution.[11]

Protocol 1: Single-Solvent Recrystallization

  • Solvent Screening: Test the solubility of a few milligrams of crude material in ~0.5 mL of various solvents (see table below) at room temperature and then upon heating. An ideal solvent will dissolve the compound only when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent in portions, swirling and heating, until the solid is completely dissolved.

  • (Optional) Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • (Optional) Decolorization: If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal (Norit), and reheat to boiling for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small portion of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Solvent ClassExample Solvents for ScreeningRationale
Polar Protic Water, Ethanol, IsopropanolGood for highly polar compounds due to hydrogen bonding.[12]
Polar Aprotic Ethyl Acetate, Acetone, AcetonitrileOften provide the right solubility balance.
Mixed Solvents Ethanol/Water, Ethyl Acetate/HexaneUsed when no single solvent is ideal. Dissolve in the "good" solvent (e.g., ethanol) and add the "poor" solvent (e.g., water) dropwise until cloudy, then reheat to clarify.

Troubleshooting: If the compound "oils out" (forms a liquid layer instead of crystals), it may be because the solution is supersaturated above the compound's melting point.[9] Reheat the solution, add more solvent, and allow it to cool more slowly.

Strategy 2: Column Chromatography

Chromatography is employed for difficult separations where recrystallization is ineffective, particularly for removing impurities with similar solubility profiles.

Causality: Separation occurs based on the differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). Highly polar compounds like this compound can interact very strongly with polar stationary phases like silica, leading to poor separation.[2]

Protocol 2A: Normal-Phase (Silica Gel) Chromatography

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).

  • Eluent Selection: Start with a moderately polar solvent system and increase polarity as needed. A common choice is a gradient of Methanol (0-10%) in Dichloromethane (DCM) or Ethyl Acetate in Hexanes.

  • Slurry Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., DCM/MeOH). Adsorb this solution onto a small amount of silica gel ("dry loading"), evaporate the solvent, and carefully add the resulting powder to the top of the packed column.

  • Elution: Run the column, starting with the low-polarity eluent and gradually increasing the polarity. Collect fractions and monitor them by Thin-Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2B: Hydrophilic Interaction Liquid Chromatography (HILIC)

For challenging purifications of highly polar compounds, HILIC is often a superior alternative to normal-phase chromatography.[13][14] It utilizes a polar stationary phase (like silica or a bonded polar phase) and a high-organic, aqueous mobile phase.

cluster_0 Chromatography Workflow Crude Crude Sample (Dissolved) Column Packed Column (e.g., Silica or HILIC) Crude->Column Elution Elution with Mobile Phase Gradient Column->Elution Fractions Collect Fractions Elution->Fractions TLC Analyze Fractions by TLC Fractions->TLC Combine Combine Pure Fractions TLC->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: General workflow for purification by column chromatography.

Strategy 3: Acid-Base Extraction

This powerful chemical method isolates compounds based on their acidic or basic properties. The triazole N-H is weakly acidic and can be deprotonated by a suitable base to form a water-soluble salt.[3][16]

Causality: By converting the neutral, organic-soluble triazole into an ionic salt, its solubility is dramatically shifted into the aqueous phase. This allows it to be separated from any neutral or basic impurities that remain in the organic phase.[4]

Protocol 3: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude material in an appropriate organic solvent immiscible with water (e.g., Ethyl Acetate, DCM).

  • Extraction: Transfer the solution to a separatory funnel and extract it one to three times with a dilute aqueous base (e.g., 1 M NaOH or 5% NaHCO₃ solution). The triazole anion will move into the aqueous layer.

  • Separation: Combine the aqueous layers. The organic layer, containing neutral or basic impurities, can be discarded.

  • Neutralization: Cool the combined aqueous layer in an ice bath and slowly re-acidify it by adding dilute acid (e.g., 1 M HCl) dropwise until the solution is acidic (test with pH paper) and the product precipitates out.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Strategy 4: Sublimation

For thermally stable, non-ionic organic compounds, sublimation can yield exceptionally pure material (>99.9%).[17] It involves the direct phase transition from solid to gas under reduced pressure.[18]

Causality: The compound is heated under high vacuum, allowing its molecules to enter the gas phase. These gaseous molecules then travel to a cooled surface where they desublimate back into a highly crystalline, pure solid, leaving non-volatile impurities behind.[18][19]

Protocol 4: Purification by Vacuum Sublimation

  • Apparatus Setup: Place the crude, dry solid into a sublimation apparatus.

  • Vacuum Application: Connect the apparatus to a high-vacuum pump and evacuate the system.

  • Cooling: Fill the cold finger with a coolant (e.g., cold water or a dry ice/acetone slurry).

  • Heating: Gently and slowly heat the bottom of the apparatus containing the crude solid using a heating mantle or oil bath.

  • Sublimation: Observe as the solid sublimes and deposits as pure crystals on the cold finger.

  • Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature. Carefully and slowly vent the system to atmospheric pressure.

  • Collection: Scrape the purified crystals from the cold finger.

Purity Assessment: Validating the Outcome

Purification must be followed by analysis to confirm the identity and purity of the final product.

Start Crude Product Decision1 Are insoluble impurities present? Start->Decision1 Recrystallization Strategy 1: Recrystallization Decision1->Recrystallization Yes/Maybe Extraction Strategy 3: Acid-Base Extraction Decision1->Extraction No Analysis Purity Assessment (NMR, HPLC, M.P.) Recrystallization->Analysis Extraction->Recrystallization Precipitate needs further purification Extraction->Analysis Chromatography Strategy 2: Column Chromatography Chromatography->Analysis Sublimation Strategy 4: Sublimation (High Purity Needed) Sublimation->Analysis Analysis->Chromatography Purity < 95% (Complex Mixture) Analysis->Sublimation Ultra-High Purity Required Pure Pure Product Analysis->Pure Purity ≥ 95%

Caption: Decision workflow for selecting a purification strategy.

TechniquePurposeIndication of Purity
¹H and ¹³C NMR Structural confirmation and purity check.[20]A clean spectrum with correctly integrated proton signals and no unassignable peaks.[21][22][23]
HPLC Quantitative purity assessment.A single, sharp, and symmetrical peak in the chromatogram. Purity is often reported as % area.[24][25]
Melting Point Physical property check.A narrow melting point range (e.g., < 2 °C) that matches the literature value. Impurities typically depress and broaden the melting range.
Mass Spectrometry Molecular weight confirmation.A strong signal corresponding to the expected molecular ion ([M+H]⁺ or [M-H]⁻).
TLC Rapid, qualitative check.A single spot with a consistent Rf value across different eluent systems.

References

Application Note: A Comprehensive Guide to the Analytical Characterization of 1H-1,2,3-Triazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

1H-1,2,3-Triazole-4-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,2,3-triazole core is a key structural motif in numerous pharmacologically active molecules, known for its metabolic stability, high dipole moment, and ability to form hydrogen bonds.[1][2] The addition of a carbonitrile (-C≡N) group provides a versatile chemical handle for further synthetic modifications and can modulate the electronic properties and biological activity of the parent molecule.

Given its potential applications, rigorous analytical characterization is imperative to confirm its chemical identity, purity, and stability. This guide provides a detailed framework and step-by-step protocols for the comprehensive analysis of this compound, synthesizing technical accuracy with field-proven insights to ensure data integrity and reproducibility.

Integrated Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of a novel chemical entity. The following workflow illustrates the logical relationship between different analytical methods, from initial structural confirmation to final purity and stability assessment.

G cluster_0 Structural Elucidation cluster_1 Purity, Stability & Composition NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Molecular Skeleton - Connectivity report Comprehensive Characterization Report - Confirmed Structure - Purity >95% - Stability Profile NMR->report MS Mass Spectrometry - Molecular Weight - Fragmentation Pattern MS->report FTIR FTIR Spectroscopy - Functional Groups (C≡N, N-H, Triazole Ring) FTIR->report HPLC HPLC - Purity Assessment - Quantification HPLC->report Thermal Thermal Analysis (DSC/TGA) - Melting Point - Decomposition Profile Thermal->report Elemental Elemental Analysis - Empirical Formula - C, H, N Content Elemental->report start Synthesized Sample: This compound start->NMR start->MS start->FTIR start->HPLC start->Thermal start->Elemental

Caption: Integrated workflow for the characterization of this compound.

Physicochemical Properties

PropertyValue
Molecular Formula C₃H₂N₄
Molecular Weight 94.08 g/mol
Appearance White to off-white solid (typical)
Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale: NMR spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. For this compound, NMR is essential to confirm the substitution pattern on the triazole ring.[3]

Data Interpretation
NucleusExpected Chemical Shift (δ, ppm)MultiplicityRationale
¹H NMR
Triazole CH (C5-H)8.0 - 9.0Singlet (s)The proton on the triazole ring is deshielded by the electronegative nitrogen atoms.
Triazole NH14.0 - 16.0 (variable)Broad Singlet (br s)The N-H proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature.
¹³C NMR
Triazole C4105 - 115Carbon bearing the nitrile group.
Triazole C5130 - 140Carbon bearing the proton.
Nitrile C≡N110 - 120Characteristic chemical shift for a nitrile carbon.

Note: Predicted shifts are based on literature values for similar 1,2,3-triazole derivatives and may vary based on the solvent used.[4][5]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and clearly show exchangeable protons like N-H.[6]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup (300-600 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: Spectral width of ~16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: Spectral width of ~220 ppm, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).

    • Calibrate the ¹³C spectrum similarly (e.g., DMSO at 39.52 ppm).

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Mass Spectrometry (MS)

Principle and Rationale: Mass spectrometry provides the exact molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. This technique is crucial for confirming the molecular formula and corroborating the structure determined by NMR.

Data Interpretation
  • Ionization: Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule, likely yielding a strong protonated molecular ion [M+H]⁺ at m/z 95.08.

  • Fragmentation: The fragmentation of the 1,2,3-triazole ring is highly characteristic. A primary fragmentation pathway involves the loss of a neutral nitrogen molecule (N₂), a hallmark of the triazole ring system.[7][8]

Ionm/z (Expected)IdentityRationale
[M+H]⁺ 95.08Protonated MoleculeConfirms the molecular weight.
[M+H - N₂]⁺ 67.07Loss of NitrogenCharacteristic fragmentation of the triazole ring.[7]
[M+H - HCN]⁺ 68.06Loss of Hydrogen CyanidePossible fragmentation involving the nitrile and ring protons.
Experimental Protocol: LC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrumentation (HPLC coupled to a Mass Spectrometer, e.g., Q-TOF or Orbitrap):

    • The sample is introduced via direct infusion or through an HPLC system for online separation and analysis.

  • Mass Spectrometer Parameters (Positive ESI Mode):

    • Ion Source: API-ES (Electrospray Ionization).[9]

    • Polarity: Positive.

    • Capillary Voltage: 3500 - 4500 V.

    • Drying Gas: Nitrogen at a flow rate of 8-12 L/min.[9]

    • Gas Temperature: 300 - 350 °C.

    • Scan Range: m/z 50–500.

    • Fragmentor Voltage: A low voltage (e.g., 70 V) is used for full scan analysis to observe the molecular ion. For fragmentation data (MS/MS), a higher collision energy (e.g., 10-40 eV) is applied to the selected precursor ion ([M+H]⁺).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺ in the full scan spectrum.

    • Compare the measured accurate mass to the theoretical mass of C₃H₃N₄⁺ to confirm the elemental composition.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle and Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR is essential to confirm the presence of the nitrile (C≡N), N-H, and triazole ring functionalities.

Data Interpretation
Wavenumber (cm⁻¹)Vibration ModeIntensityRationale
3100 - 3300N-H stretchMedium, BroadCharacteristic of the N-H bond in the triazole ring.
~3100C-H stretch (aromatic)Medium-WeakC-H bond on the triazole ring.[10]
2230 - 2260C≡N stretch (nitrile)Strong, SharpA highly characteristic and easily identifiable peak for the nitrile group.[11]
1400 - 1600C=N, N=N ring stretchMediumVibrations associated with the triazole heterocyclic ring.[2]
Experimental Protocol: FTIR Analysis
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid powder directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup (FTIR Spectrometer with ATR accessory):

    • Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Resolution: 4 cm⁻¹.

    • Spectral Range: 4000 - 400 cm⁻¹.

  • Data Analysis:

    • The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the key absorption bands corresponding to the expected functional groups.

High-Performance Liquid Chromatography (HPLC)

Principle and Rationale: HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds.[12] By separating the target compound from impurities and degradation products, it allows for accurate quantification of purity, typically expressed as a percentage of the total peak area.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

G cluster_0 HPLC System MobilePhase Mobile Phase A: 0.1% Formic Acid in Water B: Acetonitrile Pump Pump Gradient Elution MobilePhase->Pump Injector Autosampler Injection Volume: 5 µL Pump->Injector Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Injector->Column Detector UV/PDA Detector λ = 215 nm Column->Detector DataSystem Data System Detector->DataSystem Sample Sample Preparation ~0.5 mg/mL in Mobile Phase A/B Sample->Injector

Caption: Workflow for HPLC-based purity assessment.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • Column: Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[13]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 215 nm (where the triazole ring typically absorbs).[4]

    • Injection Volume: 5-10 µL.

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
18.0595
18.1955
22.0955
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[14]

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

    • A purity level of >95% is typically required for compounds used in drug development.

Thermal Analysis (TGA/DSC)

Principle and Rationale: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of a compound.[15] DSC determines the melting point and other thermal transitions, while TGA measures weight loss as a function of temperature, indicating the decomposition temperature. This information is critical for understanding the compound's stability during storage and formulation.[16][17]

Experimental Protocol: TGA/DSC Analysis
  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into an aluminum TGA/DSC pan.

  • Instrument Setup (Simultaneous TGA/DSC Analyzer):

    • Place the sample pan and an empty reference pan into the instrument.

    • Purge Gas: Nitrogen, at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • DSC Curve: Identify the sharp endothermic peak corresponding to the melting point of the compound.

    • TGA Curve: Determine the onset temperature of weight loss, which indicates the beginning of thermal decomposition. A single-step degradation is often observed for such small heterocyclic compounds.[15]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1H-1,2,3-Triazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-1,2,3-Triazole-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yields, minimize impurities, and overcome common experimental hurdles. Our approach is rooted in explaining the causal relationships behind experimental choices, ensuring that every protocol is a self-validating system.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly approached via two primary routes: the dehydration of a pre-formed triazole carboxamide or a [3+2] cycloaddition reaction. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the triazole ring. This guide will cover optimization and troubleshooting for both pathways.

Part 1: Dehydration of 1H-1,2,3-Triazole-4-carboxamide

This is a common and effective method for synthesizing the target nitrile. It involves the removal of a water molecule from the primary amide functional group of 1H-1,2,3-triazole-4-carboxamide.

Experimental Protocol: Dehydration using POCl₃
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 1H-1,2,3-triazole-4-carboxamide (1 equivalent).

  • Solvent: Add a dry, inert solvent such as benzene, toluene, or acetonitrile.

  • Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add phosphorus oxychloride (POCl₃) (typically 2-3 equivalents) dropwise via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it over crushed ice. Neutralize the acidic solution with a base (e.g., saturated NaHCO₃ or dilute NaOH) until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography.

Troubleshooting Guide & FAQs: Dehydration Route

Question 1: My reaction yield is very low. What are the potential causes and how can I improve it?

Answer: Low yields in this dehydration reaction can stem from several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Causality: The dehydration of amides requires forcing conditions. Insufficient heating or a short reaction time can lead to a significant amount of unreacted starting material.

    • Solution: Ensure the reaction is heated to a sufficient reflux temperature for an adequate duration. Monitor the reaction closely by TLC until the starting material spot is no longer visible. Consider extending the reflux time.

  • Reagent Decomposition/Purity:

    • Causality: POCl₃ is sensitive to moisture. If it has been improperly stored, it may be partially hydrolyzed, reducing its effectiveness.

    • Solution: Use a fresh bottle of POCl₃ or distill it before use. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Side Reactions:

    • Causality: The acidic conditions generated during the reaction (HCl is a byproduct) can lead to decomposition of the triazole ring or other acid-sensitive functional groups on your starting material.[1]

    • Solution: Consider using a milder dehydrating agent. A combination of trifluoroacetic anhydride (TFAA) and a non-nucleophilic base like pyridine or triethylamine can be effective at lower temperatures.[1][2] Another option is using cyanuric chloride in the presence of an N,N-disubstituted formamide, which also provides milder conditions.

Question 2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these and how can I avoid them?

Answer: The formation of byproducts is a common issue. Here are the likely culprits and solutions:

  • Imidoyl Chloride Intermediate:

    • Causality: The reaction proceeds through an imidoyl chloride intermediate. Under certain conditions, this intermediate can be hydrolyzed back to the starting amide during workup if the quenching is not performed carefully. It can also participate in other side reactions.

    • Solution: Ensure the reaction mixture is thoroughly cooled before quenching. Quench slowly and with vigorous stirring to dissipate heat and ensure rapid neutralization.

  • Ring Chlorination:

    • Causality: Although less common for the relatively electron-poor triazole ring, aggressive conditions with POCl₃ can sometimes lead to chlorination of the heterocyclic ring.

    • Solution: Reduce the reaction temperature or switch to a less aggressive dehydrating agent like TFAA.

  • Polymerization/Decomposition:

    • Causality: High temperatures and strong acids can lead to the decomposition of the triazole moiety or polymerization of the product.

    • Solution: Use the minimum effective temperature for the reaction. If decomposition is suspected, employing milder reagents is highly recommended.

Question 3: My product is difficult to purify. What are the best practices for purifying this compound?

Answer: Due to the presence of multiple nitrogen atoms and the polar nitrile group, this compound can be challenging to purify.

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is typically used. However, the basic nature of the triazole ring can lead to tailing and poor separation.

    • Optimization:

      • Consider pre-treating your silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites.

      • Use a gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.

      • If silica gel proves problematic, consider using neutral or basic alumina as the stationary phase.

  • Crystallization:

    • Causality: If the crude product is of reasonable purity, crystallization can be a highly effective purification method.

    • Solution: Experiment with different solvent systems. A good starting point is a solvent in which the compound is soluble when hot but poorly soluble when cold (e.g., ethanol, isopropanol, or mixtures like ethyl acetate/hexane).

Part 2: [3+2] Cycloaddition (Click Chemistry)

This approach involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring. For the synthesis of this compound, this would typically involve the reaction of an azide with a cyano-substituted alkyne. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most common method for obtaining the 1,4-disubstituted isomer.[3][4]

Experimental Protocol: CuAAC Synthesis
  • Setup: In a round-bottom flask, dissolve the alkyne (e.g., 2-propynenitrile) (1 equivalent) and the organic azide (1 equivalent) in a suitable solvent system (e.g., a mixture of water and t-butanol or THF).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution. Dissolve a copper(II) salt (e.g., CuSO₄·5H₂O, 1-5 mol%) and a reducing agent (e.g., sodium ascorbate, 10-20 mol%) in water.

  • Reaction: Add the catalyst solution to the mixture of the alkyne and azide.

  • Monitoring: Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or crystallization.

Troubleshooting Guide & FAQs: Cycloaddition Route

Question 1: My CuAAC reaction is not proceeding or is very slow. What should I check?

Answer: Several factors can inhibit a CuAAC reaction.

  • Copper(I) Oxidation:

    • Causality: The active catalyst is Cu(I). Oxygen in the reaction mixture can oxidize it to the inactive Cu(II) state.

    • Solution: While sodium ascorbate helps to maintain the Cu(I) state, for sluggish reactions, de-gassing the solvent and running the reaction under an inert atmosphere can significantly improve the reaction rate and yield.

  • Catalyst Concentration:

    • Causality: Insufficient catalyst loading can lead to a slow reaction.

    • Solution: While typically 1-5 mol% of the copper salt is sufficient, for challenging substrates, increasing the catalyst loading may be necessary.

  • Ligand Effects:

    • Causality: Ligands can stabilize the Cu(I) catalyst and accelerate the reaction.

    • Solution: The addition of a ligand such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can be beneficial, especially in complex reaction media.

Question 2: I am getting a mixture of regioisomers. How can I improve the selectivity for the 1,4-isomer?

Answer: The formation of the 1,5-isomer is a common issue in thermal azide-alkyne cycloadditions.

  • Causality: The uncatalyzed Huisgen cycloaddition often gives a mixture of 1,4- and 1,5-regioisomers due to similar energy barriers for both reaction pathways.[5]

  • Solution:

    • Ensure Catalysis: The CuAAC reaction is highly regioselective for the 1,4-isomer.[4][6] If you are observing a mixture, it's possible the catalyzed pathway is not dominant. Ensure you are using a reliable source of Cu(I), either directly or by in-situ reduction of a Cu(II) salt.

    • Avoid High Temperatures: The catalyzed reaction proceeds efficiently at room temperature. Unnecessary heating can promote the uncatalyzed thermal cycloaddition, leading to a loss of regioselectivity.

    • Ruthenium for 1,5-Isomer: If the 1,5-isomer is desired, a ruthenium-based catalyst (RuAAC) should be used, as it selectively yields this regioisomer.[5]

Question 3: My alkyne starting material is undergoing side reactions, leading to low yields.

Answer: Terminal alkynes can undergo oxidative homocoupling (Glaser coupling) in the presence of copper catalysts and oxygen.

  • Causality: The formation of a diacetylene byproduct consumes the alkyne starting material and complicates purification.

  • Solution:

    • Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere is the most effective way to prevent this side reaction.

    • Reducing Agent: Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present to keep the copper in the +1 oxidation state and minimize oxidative pathways.

Data Summary and Visualization

Table 1: Comparison of Dehydrating Agents
Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
POCl₃ Reflux in benzene/tolueneInexpensive, powerfulHarsh acidic conditions, potential for side reactions
TFAA 0 °C to RT with a base (e.g., pyridine)Milder conditions, good yields[1]More expensive, potential for trifluoroacetylation of other functional groups
SOCl₂ RefluxEffectiveGenerates SO₂ and HCl, harsh conditions[7]
Cyanuric Chloride RT with DMFVery mild conditions, good yieldsReagent cost and availability
Diagrams

Dehydration of Amide to Nitrile Mechanism

G Mechanism of Amide Dehydration with POCl₃ Amide 1H-1,2,3-Triazole-4-carboxamide Intermediate1 Oxygen attacks Phosphorus Amide->Intermediate1 Nucleophilic attack POCl3 POCl₃ POCl3->Intermediate1 Intermediate2 Imidoyl Phosphate Intermediate Intermediate1->Intermediate2 Chloride leaves Intermediate3 Intermediate Intermediate2->Intermediate3 Proton abstraction Elimination Pyridine or base removes proton Elimination->Intermediate3 Nitrile This compound Intermediate3->Nitrile Elimination of H₂PO₃Cl

Caption: Generalized mechanism for amide dehydration using POCl₃.

CuAAC Catalytic Cycle

G Simplified Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Cycle CuI Cu(I) Cu_Acetylide Copper Acetylide CuI->Cu_Acetylide + Alkyne Alkyne Alkyne Cu_Triazolide Copper Triazolide Intermediate Cu_Acetylide->Cu_Triazolide + Azide Azide Azide Cu_Triazolide->CuI Regenerates Catalyst Product 1,4-Triazole Cu_Triazolide->Product Protonolysis

Caption: Catalytic cycle of the CuAAC reaction.

Troubleshooting Logic for Low Yield

G Troubleshooting Flowchart for Low Yield Start Low Yield Observed Check_Completion Is starting material consumed (TLC)? Start->Check_Completion Check_Reagents Are reagents pure and anhydrous? Check_Completion->Check_Reagents Yes Optimize_Conditions Increase time/temperature Check_Completion->Optimize_Conditions No Check_Conditions Are temperature and time optimal? Check_Reagents->Check_Conditions Yes Purify_Reagents Use fresh/distilled reagents Check_Reagents->Purify_Reagents No Consider_Side_Reactions Are there byproducts? Check_Conditions->Consider_Side_Reactions Yes Change_Reagent Switch to milder/stronger reagent Consider_Side_Reactions->Change_Reagent Yes Optimize_Workup Adjust workup/purification Consider_Side_Reactions->Optimize_Workup No

Caption: A logical workflow for diagnosing low reaction yields.

References

Technical Support Center: 1H-1,2,3-Triazole-4-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1H-1,2,3-Triazole-4-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthesis. Our goal is to provide you with the expertise and practical solutions needed to optimize your reaction outcomes, ensuring both high yield and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Question 1: My reaction is complete, but after workup, my NMR spectrum shows two distinct triazole proton singlets and two sets of aromatic signals. What is the likely byproduct?

Answer: This observation strongly suggests the formation of a regioisomeric byproduct. The most common synthetic route to substituted 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[1][2] When using an asymmetrical alkyne like 2-cyanoacetylene (propiolonitrile) and an organic azide, the reaction can proceed through two different transition states, leading to both the 1,4-disubstituted (desired product) and the 1,5-disubstituted regioisomer.

  • 1,4-Regioisomer (Desired): 1-Aryl-1H-1,2,3-triazole-4-carbonitrile

  • 1,5-Regioisomer (Byproduct): 1-Aryl-1H-1,2,3-triazole-5-carbonitrile

Root Cause & Mechanism: The thermal, uncatalyzed Huisgen cycloaddition often provides poor regioselectivity, resulting in a mixture of both 1,4- and 1,5-isomers.[1][3] The distribution of these isomers is dependent on the electronic and steric properties of the substituents on both the azide and the alkyne.

Solution: To exclusively synthesize the 1,4-regioisomer, you must use a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5][6] The copper(I) catalyst activates the terminal alkyne, ensuring the reaction proceeds through a mechanism that yields only the 1,4-disubstituted product.[7]

Recommended Protocol Modification:

  • Catalyst System: Use a Cu(I) source. The most convenient method is to generate it in situ from a Cu(II) salt (like CuSO₄·5H₂O) with a reducing agent (like sodium ascorbate).[6][8]

  • Solvent: The reaction is remarkably tolerant of various solvents, including aqueous mixtures (e.g., t-BuOH/H₂O, THF/H₂O) which can be beneficial for biological applications.[9][10]

  • Temperature: CuAAC reactions typically proceed smoothly at room temperature, eliminating the need for heat and reducing the formation of other thermal byproducts.[7]


Question 2: My CuAAC reaction is sluggish, and TLC analysis shows significant amounts of a nonpolar byproduct that stains on potassium permanganate. What could this be?

Answer: A common issue in copper-catalyzed reactions, especially when exposed to oxygen, is the formation of a diyne (or diacetylene) byproduct resulting from the oxidative homocoupling of your alkyne starting material (the Glaser coupling). This is particularly prevalent if the concentration of the copper catalyst is high or if the reducing agent (sodium ascorbate) has degraded or been fully consumed.

Root Cause & Mechanism: In the presence of oxygen, Cu(I) can be oxidized to Cu(II). Cu(II) can then promote the dimerization of the terminal alkyne to form a symmetrical 1,3-diyne. This consumes your starting material and reduces the yield of the desired triazole.

Solutions & Preventative Measures:

  • Deoxygenate Your Reaction Mixture: Before adding the copper catalyst, thoroughly sparge your solvent and reaction mixture with an inert gas (nitrogen or argon) for 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Ensure Reductant Activity: Use a fresh stock of sodium ascorbate. For sensitive substrates, you may consider adding the ascorbate in portions or using a slight excess to counteract any dissolved oxygen.

  • Use a Ligand: The addition of a copper-coordinating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the Cu(I) oxidation state, accelerate the desired cycloaddition, and protect sensitive substrates from oxidative damage.[7][8]

Table 1: Troubleshooting CuAAC Reaction Issues

Observed Problem Potential Cause Recommended Solution
Sluggish or Stalled ReactionOxygen contamination oxidizing Cu(I) to Cu(II)Deoxygenate solvents; maintain inert atmosphere.
Poor solubility of starting materialsUse a co-solvent like DMSO or DMF (up to 10%).[8]
Degraded reducing agentUse fresh sodium ascorbate.
Formation of Diyne ByproductOxidative (Glaser) homocoupling of alkyneDeoxygenate reaction; ensure sufficient reducing agent; use a Cu(I)-stabilizing ligand (e.g., TBTA).[7]
Low Yield / Complex MixtureCompeting Dimroth rearrangementAvoid excessive heat and strongly acidic/basic conditions.
Product Contaminated with CopperStrong coordination of Cu(II) to the triazole ringWash the organic extract with an aqueous EDTA solution or filter the crude product through a short plug of silica gel with a chelating solvent system.[11]

Question 3: During purification, I isolated a product with the correct mass but a significantly different NMR spectrum. The triazole proton is absent, and the connectivity appears altered. What is happening?

Answer: This is a classic sign of a Dimroth rearrangement , an isomerization reaction where the endocyclic and exocyclic nitrogen atoms of the triazole ring exchange places.[12][13] This rearrangement is typically facilitated by heat or acidic/basic conditions and is more common in triazoles with specific substitution patterns, such as an amino group at the 5-position.[14][15] While less common for 1,4-disubstituted triazoles, it can be triggered under harsh workup or purification conditions.

Root Cause & Mechanism: The Dimroth rearrangement proceeds through a ring-opening/ring-closing sequence.[13][16] For a 1-aryl-1H-1,2,3-triazole, this would involve the cleavage of the N1-N2 bond, rotation, and re-cyclization to form a new triazole isomer.

Solutions & Preventative Measures:

  • Maintain Neutral pH: Ensure all aqueous workup steps are performed under neutral or near-neutral conditions. Avoid strong acids or bases.

  • Avoid Excessive Heat: Purify the product using column chromatography at room temperature. If distillation or recrystallization from high-boiling solvents is necessary, perform it quickly and at the lowest possible temperature.

  • Structural Confirmation: If a rearrangement is suspected, use 2D NMR techniques (like HMBC and NOESY) to unequivocally confirm the structure of the isolated product.

Byproduct Formation and Troubleshooting Workflow

The following diagram illustrates the synthetic pathway to the desired product and the potential formation of key byproducts.

Byproduct_Formation Start Aryl Azide + 2-Cyanoacetylene Thermal Thermal Conditions (Uncatalyzed) Start->Thermal Huisgen Cycloaddition CuAAC Cu(I) Catalyst (e.g., CuSO4/Ascorbate) Start->CuAAC CuAAC 'Click' Reaction Product Desired Product: 1,4-Regioisomer Thermal->Product ~50% Byproduct1 Byproduct: 1,5-Regioisomer Thermal->Byproduct1 ~50% CuAAC->Product High Yield (>95% Regioselectivity) Oxygen Oxygen Present CuAAC->Oxygen inhibits Harsh Harsh Conditions (Heat, Acid/Base) Product->Harsh Byproduct2 Byproduct: Alkyne Dimer (Diyne) Byproduct3 Byproduct: Dimroth Rearrangement Oxygen->Byproduct2 forms Harsh->Byproduct3 causes

Caption: Synthetic pathways to this compound and common byproduct formations.

Frequently Asked Questions (FAQs)

Q1: Can I use a different copper source for the CuAAC reaction? A1: Yes. While CuSO₄/sodium ascorbate is the most common and convenient system, other sources like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly.[6][17] However, these salts can have lower solubility and may require the absence of oxygen to be effective, as any oxidation to Cu(II) will halt the catalytic cycle.[6]

Q2: My starting azide is unstable. Are there alternative methods that avoid azides? A2: Yes, several methods exist for synthesizing 1,2,3-triazoles without handling potentially hazardous organic azides. One common approach is a three-component reaction using sodium azide, an activated methylene compound (like ethyl cyanoacetate), and an aldehyde or glyoxal.[18] Other modern methods utilize azide surrogates like N-tosylhydrazones.[1][3]

Q3: How do I remove the copper catalyst from my final product? A3: Copper ions can chelate with the nitrogen atoms of the triazole ring, making them difficult to remove. A standard workup should include washing the organic layer with a solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) or ammonium hydroxide. For stubborn cases, filtering a solution of the crude product through a pad of silica gel, sometimes with a small amount of ammonia in the eluent, can be effective.[11]

Q4: Is it possible to synthesize the 1,5-regioisomer selectively? A4: While the CuAAC reaction gives the 1,4-isomer, the Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is known to selectively produce the 1,5-disubstituted 1,2,3-triazole.[4][5] This reaction typically uses a ruthenium catalyst like Cp*RuCl(PPh₃)₂.

References

Technical Support Center: Regioselective Synthesis of 1H-1,2,3-Triazole-4-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development focused on the synthesis of 1H-1,2,3-triazole-4-carbonitriles. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of achieving high regioselectivity in this specific class of triazole synthesis. Our goal is to empower you with the causal understanding behind experimental choices, ensuring robust and reproducible outcomes.

Introduction: The Challenge of Regiocontrol in 4-Cyanotriazole Synthesis

The 1,2,3-triazole core is a cornerstone in medicinal chemistry and materials science. The introduction of a carbonitrile group at the 4-position offers a versatile handle for further functionalization and can significantly influence the compound's biological activity. However, the synthesis of 1H-1,2,3-triazole-4-carbonitriles, particularly with high regioselectivity, presents unique challenges. The classic thermal Huisgen 1,3-dipolar cycloaddition often results in a mixture of 1,4- and 1,5-regioisomers, necessitating tedious purification.[1][2] To address this, catalytic methods have been developed, primarily the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the 1,4-isomer and the Ruthenium(II)-catalyzed Azide-Alkyne Cycloaddition (RuAAC) for the 1,5-isomer.[1][2][3][4]

This guide will delve into the nuances of these catalytic systems when applied to the synthesis of 4-cyanotriazoles and provide practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of 1,4- and 1,5-isomers in my reaction?

A1: The formation of regioisomeric mixtures is a common issue, primarily in non-catalyzed or poorly catalyzed reactions. The thermal Huisgen cycloaddition, for instance, often yields a roughly 1:1 mixture of 1,4- and 1,5-disubstituted triazoles due to similar activation energies for both transition states.[1] If you are using a catalyzed approach and still observing poor regioselectivity, consider the following:

  • Catalyst Integrity: Ensure your catalyst, particularly Cu(I) for CuAAC, has not oxidized to the inactive Cu(II) state.

  • Reaction Conditions: Suboptimal temperature, solvent, or the presence of interfering functional groups can diminish the catalyst's regiocontrolling effect.

  • Ligand Choice: In CuAAC, the choice of ligand is crucial for stabilizing the Cu(I) center and promoting the desired regioselectivity.

Q2: I want to synthesize the 1,4-disubstituted-4-cyano-1,2,3-triazole. Which method is best?

A2: For the exclusive synthesis of the 1,4-disubstituted regioisomer, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the method of choice.[1][2][5] This reaction is highly regioselective and proceeds under mild conditions, tolerating a wide range of functional groups.

Q3: How can I selectively synthesize the 1,5-disubstituted-4-cyano-1,2,3-triazole?

A3: The Ruthenium(II)-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the premier method for selectively obtaining the 1,5-disubstituted isomer.[3][4][6][7] Ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, promote a different mechanistic pathway than copper, leading to the formation of the 1,5-regioisomer.

Q4: Can I use a terminal alkyne with a cyano group directly in a CuAAC or RuAAC reaction?

A4: Yes, direct cycloaddition with a cyano-substituted alkyne is a viable strategy. However, the electron-withdrawing nature of the cyano group can influence the reactivity of the alkyne and may require optimization of reaction conditions. For RuAAC, it has been shown that converting a terminal alkyne to a 1-cyanoalkyne can enhance its reactivity.[8]

Troubleshooting Guide

Issue 1: Low Yield of the Desired 1,4-Disubstituted-4-Cyano-1,2,3-Triazole in CuAAC

Causality: Low yields in CuAAC reactions involving cyano-substituted alkynes can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or side reactions. The electron-withdrawing nature of the cyano group can make the alkyne less reactive, requiring a more robust catalytic system.

Troubleshooting Steps:

  • Catalyst System Optimization:

    • In Situ Reduction: If using a Cu(II) salt (e.g., CuSO₄·5H₂O), ensure you have an adequate amount of a reducing agent, such as sodium ascorbate, to generate the active Cu(I) species.

    • Ligand Selection: The choice of ligand is critical. Tris-(benzyltriazolylmethyl)amine (TBTA) and its derivatives are excellent for protecting the Cu(I) from oxidation and disproportionation. For aqueous systems, bathophenanthroline disulfonate (BPS) can be effective.

  • Solvent Effects:

    • While CuAAC is tolerant of various solvents, a mixture of a polar organic solvent (e.g., DMSO, DMF, t-BuOH) and water often provides the best results. The organic solvent helps to solubilize the reactants, while water can accelerate the reaction.

  • Temperature and Reaction Time:

    • Most CuAAC reactions proceed efficiently at room temperature. However, for less reactive substrates like some cyano-substituted alkynes, gentle heating (40-60 °C) may be beneficial. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • pH Control:

    • The optimal pH for CuAAC is typically between 4 and 12.[5] For reactions in aqueous media, using a buffer (e.g., phosphate buffer, pH 7-8) can improve reproducibility.

Workflow for Optimizing CuAAC for 4-Cyanotriazole Synthesis

CuAAC_Optimization Start Low Yield in CuAAC Catalyst Optimize Catalyst System - Fresh Cu(I) source or in situ reduction - Add stabilizing ligand (e.g., TBTA) Start->Catalyst Solvent Adjust Solvent System - Try solvent/water mixtures (e.g., DMSO/H₂O, t-BuOH/H₂O) Catalyst->Solvent Conditions Modify Reaction Conditions - Gentle heating (40-60°C) - Monitor reaction time Solvent->Conditions pH Control pH - Use buffered solution (pH 7-8) Conditions->pH Analysis Analyze Product Mixture (NMR, LC-MS) pH->Analysis Analysis->Catalyst Low Conversion/ Side Products Success High Yield of 1,4-Isomer Analysis->Success Desired Regioselectivity

Caption: Optimization workflow for CuAAC synthesis of 4-cyanotriazoles.

Issue 2: Formation of the 1,4-Isomer as a Byproduct in RuAAC for 1,5-Disubstituted-4-Cyano-1,2,3-Triazole Synthesis

Causality: While RuAAC is highly selective for the 1,5-isomer, contamination with the 1,4-isomer can occur if trace amounts of copper are present in the reaction mixture. Copper is a very efficient catalyst for the formation of the 1,4-isomer and can compete with the ruthenium catalyst even at low concentrations.

Troubleshooting Steps:

  • Glassware and Reagent Purity:

    • Thoroughly clean all glassware to remove any residual copper. Acid washing (e.g., with aqua regia) followed by rinsing with deionized water and drying is recommended.

    • Use high-purity reagents and solvents.

  • Catalyst Choice:

    • CpRuCl(COD) or CpRuCl(PPh₃)₂ are reliable catalysts for RuAAC.[3][6][7] Ensure the catalyst is of high purity and has been stored under an inert atmosphere.

  • Inert Atmosphere:

    • Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent potential side reactions and catalyst degradation.

  • Solvent Selection:

    • Non-coordinating solvents like toluene, benzene, or 1,4-dioxane are generally preferred for RuAAC. Protic or highly coordinating solvents can interfere with the catalytic cycle.

Decision Tree for Troubleshooting RuAAC Regioselectivity

RuAAC_Troubleshooting Start 1,4-Isomer Contamination in RuAAC Check_Cu Is there a source of copper contamination? Start->Check_Cu Yes_Cu Action: Use dedicated copper-free glassware. Purify reagents if necessary. Check_Cu->Yes_Cu Yes No_Cu Is the reaction performed under inert atmosphere? Check_Cu->No_Cu No Yes_Cu->No_Cu No_Inert Action: Repeat reaction under Argon or Nitrogen. No_Cu->No_Inert No Yes_Inert Is the solvent appropriate? No_Cu->Yes_Inert Yes No_Inert->Yes_Inert No_Solvent Action: Switch to a non-coordinating solvent (e.g., Toluene, Dioxane). Yes_Inert->No_Solvent No Yes_Solvent Re-evaluate catalyst purity and handling. Yes_Inert->Yes_Solvent Yes No_Solvent->Yes_Solvent Success Pure 1,5-Isomer Yes_Solvent->Success

Caption: Troubleshooting guide for unexpected 1,4-isomer formation in RuAAC.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-Aryl-4-cyano-1H-1,2,3-triazole (1,4-Isomer) via CuAAC

This protocol is a general guideline and may require optimization for specific substrates.

  • Materials:

    • Aryl azide (1.0 equiv)

    • Cyano-substituted terminal alkyne (1.1 equiv)

    • CuSO₄·5H₂O (0.05 equiv)

    • Sodium ascorbate (0.15 equiv)

    • Tris-(benzyltriazolylmethyl)amine (TBTA) (0.05 equiv)

    • Solvent: t-BuOH/H₂O (1:1 v/v)

  • Procedure:

    • In a round-bottom flask, dissolve the aryl azide and cyano-substituted alkyne in the t-BuOH/H₂O solvent mixture.

    • In a separate vial, prepare a solution of CuSO₄·5H₂O and TBTA in a small amount of the solvent mixture.

    • Add the catalyst solution to the reaction mixture and stir for 5 minutes.

    • Prepare a fresh solution of sodium ascorbate in water and add it to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Synthesis of 1-Aryl-5-substituted-4-cyano-1H-1,2,3-triazole (1,5-Isomer) via RuAAC

This protocol is adapted from established procedures for RuAAC and should be performed under an inert atmosphere.

  • Materials:

    • Aryl azide (1.0 equiv)

    • 1-Cyanoalkyne (1.2 equiv)

    • Cp*RuCl(PPh₃)₂ (0.02 equiv)

    • Solvent: Anhydrous toluene

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl azide and Cp*RuCl(PPh₃)₂.

    • Add anhydrous toluene via syringe and stir the mixture until all solids are dissolved.

    • Add the 1-cyanoalkyne dropwise to the reaction mixture.

    • Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Summary

The choice of catalyst is the most critical factor in determining the regioselectivity of the azide-alkyne cycloaddition. The following table summarizes the expected outcomes.

Catalyst SystemPredominant RegioisomerTypical Reaction ConditionsKey Considerations
None (Thermal) Mixture of 1,4- and 1,5-isomersHigh temperature ( >100 °C)Poor regioselectivity, harsh conditions.[1]
Cu(I) with Ligand 1,4-disubstitutedRoom temperature, aqueous or organic solventsHighly regioselective for the 1,4-isomer.[2][5]
Ru(II) (e.g., Cp*RuCl) 1,5-disubstitutedRoom temperature to elevated temperatures, organic solventsHighly regioselective for the 1,5-isomer.[3][6][7]

References

side reactions of 1H-1,2,3-Triazole-4-carbonitrile and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 1H-1,2,3-triazole-4-carbonitrile. This valuable heterocyclic building block is crucial in medicinal chemistry and materials science. Its synthesis, most commonly achieved via a 1,3-dipolar cycloaddition, is generally robust. However, like any chemical transformation, it is susceptible to side reactions and impurities that can complicate results and reduce yields. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to help you navigate these challenges, understand their root causes, and implement effective solutions in your laboratory.

Troubleshooting Guide & FAQs

Question 1: My reaction yield is unexpectedly low. What are the most common culprits and how can I improve it?

Low yield is a frequent issue that can often be traced back to three primary areas: catalyst activity, reaction conditions, or product stability.

Causality Analysis:

  • Inactive Catalyst: The gold standard for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] The catalytically active species is Cu(I). If Cu(I) is oxidized to Cu(II) by dissolved oxygen or other impurities, the reaction will stall.

  • Thermal Decomposition: While 1,2,3-triazoles are generally stable aromatic systems, the traditional, uncatalyzed Huisgen cycloaddition requires high temperatures.[1][2] These conditions can lead to thermal decomposition of the product, which often involves the extrusion of molecular nitrogen (N₂), thereby lowering the isolated yield.[4]

  • Incomplete Reaction: Insufficient reaction time, incorrect stoichiometry, or poor solubility of reagents can lead to an incomplete conversion, leaving starting materials as the main components in your crude product.

Troubleshooting Table

SymptomPossible CauseRecommended Solution
Reaction stalls; TLC/LC-MS shows mostly starting materials.Inactive Cu(I) catalyst. Add a reducing agent like sodium ascorbate (0.1-0.2 eq.) to the reaction mixture to regenerate Cu(I) in situ. Ensure solvents are deoxygenated by sparging with N₂ or Argon.
Reaction requires high heat and still gives a low yield.Thermal decomposition. Switch from a thermal (uncatalyzed) reaction to a Cu(I)-catalyzed reaction, which proceeds efficiently at room temperature.[3]
Significant starting material remains after prolonged reaction time.Poor reagent solubility or incorrect stoichiometry. Ensure your azide and alkyne are fully dissolved. Consider using a co-solvent system (e.g., t-BuOH/H₂O, THF/H₂O) to improve solubility. Verify the molar equivalents of all reagents.

Optimized Protocol: Standard CuAAC for this compound

This protocol is designed to maximize yield by maintaining catalyst activity and ensuring complete reaction under mild conditions.

  • Reagent Preparation: In a round-bottom flask, dissolve your azide source (e.g., sodium azide, 1.1 eq.) and 3-ethynylbenzonitrile (1.0 eq.) in a 1:1 mixture of t-butanol and deionized water.

  • Inert Atmosphere: Seal the flask with a septum and sparge the solution with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq.) and sodium ascorbate (0.1 eq.) in a minimal amount of water.

  • Initiation: Add the catalyst solution to the reaction flask via syringe.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting alkyne is fully consumed (typically 4-12 hours).

  • Workup: Proceed with a carefully planned workup to avoid side reactions (see Question 3).

Experimental Workflow: Robust CuAAC Setup

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_cat 2. Catalyst Preparation cluster_reaction 3. Reaction Execution reagents Dissolve Azide & Cyano-Alkyne in Solvent sparge Deoxygenate with Ar/N₂ (15-20 min) reagents->sparge Establish Inert Atmosphere add_cat Add Catalyst Solution to Reagents sparge->add_cat Initiate Reaction catalyst Prepare Solution of CuSO₄ + Sodium Ascorbate catalyst->add_cat stir Continue Stirring add_cat->stir monitor Monitor by TLC/LC-MS stir->monitor monitor->stir If Reaction Complete workup Proceed to Workup monitor->workup If Reaction Complete

Caption: Workflow for a robust Cu(I)-catalyzed azide-alkyne cycloaddition.

Question 2: My analysis shows two isomeric products. What is the likely impurity and how can I ensure regioselectivity?

The formation of regioisomers is a classic challenge in 1,2,3-triazole synthesis. If you are using a terminal alkyne, you are likely forming a mixture of the desired 1,4-disubstituted product and the undesired 1,5-disubstituted isomer.

Causality Analysis:

The regiochemical outcome of the Huisgen 1,3-dipolar cycloaddition is dictated by the reaction mechanism.[5]

  • Thermal/Uncatalyzed Cycloaddition: This reaction proceeds through a concerted mechanism that is sensitive to the electronic properties of both the azide and the alkyne, but often results in a mixture of 1,4- and 1,5-regioisomers with poor selectivity.[1][2]

  • Copper(I)-Catalyzed Cycloaddition (CuAAC): This mechanism involves the formation of a copper acetylide intermediate. The subsequent reaction with the azide proceeds in a stepwise manner that overwhelmingly favors the formation of the 1,4-disubstituted triazole.[2][6]

  • Ruthenium-Catalyzed Cycloaddition (RuAAC): In contrast to copper, ruthenium catalysts direct the reaction through a different set of intermediates (ruthenium acetylides) that selectively yield the 1,5-disubstituted triazole.[7]

If your goal is this compound (the 1,4-isomer), the presence of the 1,5-isomer is a direct indicator of a competing uncatalyzed thermal pathway or the use of an incorrect catalyst.

Regioselectivity Control Pathways

Regioselectivity cluster_thermal Thermal/Uncatalyzed Start_R_N3 R-N₃ Reaction_Point Start_R_N3->Reaction_Point Start_CN_Alkyne NC-C≡CH Start_CN_Alkyne->Reaction_Point Product_1_4 1,4-Isomer (this compound) Reaction_Point->Product_1_4   Cu(I) Catalyst   (CuAAC)   HIGHLY SELECTIVE Product_1_5 1,5-Isomer Reaction_Point->Product_1_5   Ru(II) Catalyst   (RuAAC)   HIGHLY SELECTIVE Mix Mix->Product_1_4 Mixture Mix->Product_1_5 Poor Selectivity

Caption: Catalyst choice dictates the regiochemical outcome of the cycloaddition.

Preventative Measures:

  • Strictly Use a Cu(I) Catalyst System: To ensure the formation of the 1,4-isomer, exclusively use a proven CuAAC catalyst system (e.g., CuSO₄/sodium ascorbate, CuI, or a Cu(I) complex).

  • Avoid High Temperatures: Run the reaction at or near room temperature. Elevated temperatures can promote the non-selective thermal pathway, even in the presence of a copper catalyst.

Question 3: My purified product shows signals for an amide or carboxylic acid. How can I prevent this hydrolysis?

The presence of 1H-1,2,3-triazole-4-carboxamide or 1H-1,2,3-triazole-4-carboxylic acid is a clear sign that the nitrile group has undergone hydrolysis.

Causality Analysis:

The carbon atom of a nitrile group is electrophilic and susceptible to nucleophilic attack by water.[8] This hydrolysis reaction is significantly accelerated under either acidic or basic conditions, particularly with heating.[9][10][11] The reaction proceeds in two stages: first to the amide, and upon further hydrolysis, to the carboxylic acid.[10][11] This can occur during an aqueous workup with strong acid/base or during purification on silica gel, which is inherently acidic.

Nitrile Hydrolysis Pathway

Hydrolysis TriazoleCN 1H-1,2,3-Triazole- 4-carbonitrile (Product) TriazoleAmide 1H-1,2,3-Triazole- 4-carboxamide (Impurity) TriazoleCN->TriazoleAmide H₂O [H⁺] or [OH⁻] TriazoleAcid 1H-1,2,3-Triazole- 4-carboxylic acid (Impurity) TriazoleAmide->TriazoleAcid H₂O [H⁺] or [OH⁻] (often requires heat)

Caption: Hydrolysis of the nitrile group under non-neutral conditions.

Protocol: Hydrolysis-Avoidance Workup and Purification

  • Quenching: Once the reaction is complete, dilute the mixture with ethyl acetate. To remove the copper catalyst, wash the organic layer with a mild chelating solution like a saturated aqueous solution of ammonium chloride (NH₄Cl), which is slightly acidic but generally safe for short exposure.[12] Avoid strong acids (HCl) or bases (NaOH).

  • Extraction: Wash the organic layer subsequently with brine. Dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a moderate temperature (<40°C).

  • Purification (Chromatography):

    • Test for Stability: Before committing your entire batch, spot a small amount of the crude material on a TLC plate and let it sit for 30 minutes. If a new, more polar spot appears, your compound may be degrading on the silica.

    • Neutralize Silica: If degradation is suspected, consider using neutral alumina for chromatography or "deactivate" the silica gel by pre-treating it. This can be done by flushing the packed column with your eluent system containing a small amount (0.1-0.5%) of a non-nucleophilic base like triethylamine.[13]

    • Eluent Choice: Use a neutral solvent system, such as hexane/ethyl acetate or dichloromethane/methanol.

References

purification challenges of 1H-1,2,3-Triazole-4-carbonitrile and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1H-1,2,3-Triazole-4-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. The unique combination of a polar triazole ring and a cyano group presents specific challenges during purification. This guide provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound in a practical question-and-answer format.

Question 1: After my aqueous workup and extraction, I have a very low yield, or I've lost my product entirely. What happened?

Answer: This is a frequent issue and is almost always related to the compound's high water solubility. The 1H-1,2,3-triazole scaffold is inherently polar and capable of extensive hydrogen bonding, making it soluble in water[1][2].

Causality and Solution:

  • Excessive Washing: During the workup, repeated washes with water or brine can partition a significant amount of your product into the aqueous layer.

    • Solution: Minimize the number of aqueous washes. If a wash is necessary to remove water-soluble reagents (e.g., salts), use a saturated sodium chloride (brine) solution, which can help "salt out" the organic product, reducing its solubility in the aqueous phase.

  • Inappropriate Extraction Solvent: Solvents with low polarity, such as hexane or diethyl ether, are often inefficient for extracting this polar compound from an aqueous solution.

    • Solution: Use a more polar extraction solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). For particularly stubborn cases, performing a continuous liquid-liquid extraction or multiple extractions (5-10 times) with fresh solvent may be necessary. Before discarding any aqueous layers, it is best practice to run a Thin Layer Chromatography (TLC) spot to ensure no product is being inadvertently discarded.

Question 2: I'm running a silica gel column, but my product is smearing/streaking down the column, leading to poor separation and mixed fractions. Why is this occurring?

Answer: This phenomenon is characteristic of highly polar compounds or molecules with basic sites interacting strongly with the acidic silica gel. The triazole ring contains basic nitrogen atoms that can adsorb strongly to the acidic silanol (Si-OH) groups on the silica surface, causing tailing.

Causality and Solution:

  • Strong Adsorption: The lone pairs on the triazole nitrogens form strong hydrogen bonds with the silica surface, leading to slow, uneven elution.

    • Solution 1 (Eluent Modification): Add a polar modifier to your eluent system. A small percentage of methanol (1-5%) in DCM or EtOAc can compete for binding sites on the silica, improving the peak shape. Alternatively, adding a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to the eluent can neutralize the acidic sites on the silica gel, preventing strong adsorption of the basic triazole ring[3].

    • Solution 2 (Stationary Phase Change): If eluent modification is insufficient, switch to a less acidic stationary phase. Neutral or basic alumina can be an excellent alternative for purifying basic compounds. For highly polar compounds, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase is also a powerful option[4].

Question 3: I've isolated my product as a yellowish oil, but I expected a solid. I'm struggling to induce crystallization. What should I do?

Answer: The phenomenon of "oiling out" is common when residual impurities are present, which act to depress the melting point of the compound[4]. This compound is reported as an off-white to yellow solid, so an oil indicates the presence of contaminants[5][6].

Causality and Solution:

  • Impurity-Driven Melting Point Depression: Even small amounts of solvent or reaction byproducts can prevent the formation of a stable crystal lattice.

    • Solution 1 (Re-purification): The most reliable solution is to re-purify the oil via column chromatography to remove the impurities.

    • Solution 2 (Trituration): This technique can be effective for removing impurities that are soluble in a solvent in which your product is not. Add a small amount of a non-polar solvent (e.g., cold diethyl ether or hexane) to the oil and vigorously scratch the side of the flask with a glass rod. This can often induce crystallization and wash away the impurities.

    • Solution 3 (Solvent/Anti-Solvent Crystallization): Dissolve the oil in a minimal amount of a "good" hot solvent (e.g., ethanol, ethyl acetate). Then, slowly add a "bad" or "anti-solvent" (e.g., hexane, pentane) dropwise until the solution becomes slightly cloudy. Gently heat to clarify and then allow it to cool slowly[7]. Seeding with a previously obtained pure crystal can also be highly effective.

Question 4: My NMR spectrum looks clean, but the compound's melting point is broad, or it decomposes upon heating. Is this normal?

Answer: While 1,2,3-triazoles are aromatic and generally stable, they are known to undergo thermal decomposition, sometimes energetically, at elevated temperatures[8]. The decomposition temperature for derivatives can range from 142-319 °C[8].

Causality and Solution:

  • Thermal Instability: The high nitrogen content of the triazole ring makes it susceptible to decomposition upon strong heating, often through the extrusion of N₂ gas[9].

    • Solution: When purifying, avoid excessive heat. If recrystallizing, use the minimum temperature necessary to dissolve the solid. When drying the purified compound, it is preferable to dry under high vacuum at room temperature rather than in a high-temperature oven. For characterization, use techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to determine the precise decomposition temperature of your material[10][11].

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for tackling common purification challenges.

purification_workflow cluster_start Initial State cluster_purification Primary Purification cluster_analysis Purity Analysis cluster_outcome Result cluster_troubleshooting Troubleshooting Steps crude Crude Product (Post-Workup) column Silica Gel Column Chromatography crude->column Dissolve in min. solvent analysis Analyze Purity (TLC, NMR, LCMS) column->analysis Combine clean fractions pure Pure Solid Product analysis->pure Purity > 95% impure Product Impure or Oily analysis->impure Purity < 95% or Oil recrystallize Recrystallization or Trituration impure->recrystallize If crystalline solid expected alt_chrom Alternative Chromatography (Alumina, Reverse Phase) impure->alt_chrom If streaking on silica or complex mixture recrystallize->analysis Re-analyze alt_chrom->analysis Re-analyze

Caption: A decision-making workflow for the purification of this compound.

Frequently Asked Questions (FAQs)
  • Q1: What are the most common impurities I should expect?

    • The impurities are highly dependent on the synthetic route. If synthesizing via dehydration of 1H-1,2,3-triazole-4-carboxamide, unreacted starting material is a common impurity[12]. If using phosphorus oxychloride (POCl₃), residual phosphorus byproducts may be present. For syntheses involving azides, residual azide starting materials can be a concern.

  • Q2: What is a good starting eluent system for silica gel chromatography?

    • Given the compound's polarity, start with a moderately polar system and adjust as needed based on TLC analysis. Good starting points are provided in the table below.

Solvent SystemRatio (v/v)Comments
Ethyl Acetate / Hexane50:50 to 100:0A good starting point for many moderately polar compounds.
Dichloromethane / Methanol98:2 to 90:10An excellent choice for polar compounds. The methanol significantly increases eluent strength.
Dichloromethane / Acetone80:20 to 50:50Acetone is a polar aprotic alternative to methanol.
  • Q3: Is this compound acidic or basic?

    • The 1H-proton on the triazole ring is weakly acidic (pKa of the parent 1H-1,2,3-triazole is ~9.3), while the nitrogen atoms are weakly basic. For purification purposes, it is best treated as a polar, neutral-to-weakly-basic compound[2].

  • Q4: How should I properly store the purified compound?

    • Store this compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. Given its potential thermal instability, storage at refrigerated temperatures (2-8°C) is recommended for long-term stability[6].

Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is designed for the purification of ~1 gram of crude material.

  • Slurry Preparation: In a fume hood, weigh 30-50 g of silica gel (60 Å, 230-400 mesh) into a beaker. Add your starting eluent (e.g., 70:30 Ethyl Acetate/Hexane) and stir to create a uniform slurry free of air bubbles.

  • Column Packing: Pour the slurry into a glass chromatography column with the stopcock closed. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing. Add a thin layer of sand to the top of the silica bed to prevent disturbance.

  • Sample Loading: Dissolve your crude this compound (~1 g) in a minimal amount of the eluent or a slightly more polar solvent like DCM. If the crude material is not fully soluble, you can adsorb it onto a small amount of silica gel (~2 g), evaporate the solvent, and load the resulting dry powder onto the column (dry loading).

  • Elution: Carefully add the eluent to the column. Begin collecting fractions. Monitor the elution process using TLC, spotting each fraction on a TLC plate.

  • Fraction Analysis: Visualize the TLC plate under a UV lamp (254 nm). Combine the fractions that contain only the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator. Avoid high temperatures on the water bath (keep below 40°C).

  • Drying: Dry the resulting solid under high vacuum for several hours to remove any residual solvent.

Protocol 2: Purification by Recrystallization

This protocol is for removing minor impurities from a mostly pure solid.

  • Solvent Selection: The key is to find a solvent that dissolves the compound when hot but not when cold[13]. Test small amounts of your product in different solvents (e.g., ethanol, isopropanol, ethyl acetate, water, or mixtures like ethanol/water) to find a suitable system.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and a boiling chip. Heat the flask gently (e.g., on a hot plate) while stirring until the solid completely dissolves. Add more solvent dropwise if needed, but avoid using a large excess[14].

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents the product from crystallizing prematurely.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, pure crystals and excludes impurities[14]. Do not disturb the flask during this process.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for 20-30 minutes to maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor. Allow the crystals to dry completely on the filter paper under vacuum, then transfer to a watch glass to air-dry or place in a vacuum desiccator.

References

Technical Support Center: Scaling Up the Synthesis of 1H-1,2,3-Triazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals focused on the scalable synthesis of 1H-1,2,3-triazole-4-carbonitrile. This valuable heterocyclic building block is a precursor for various therapeutic agents, making its efficient and reliable production critical. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the challenges of scaling this synthesis from the lab bench to pilot scale.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route to this compound?

A1: While direct cycloaddition methods exist for other triazoles, a highly effective and scalable route for this compound starts from the readily available 1H-1,2,3-triazole-4-carboxylic acid. The most robust pathway involves a two-step process: first, the conversion of the carboxylic acid to its corresponding carboxamide, followed by the dehydration of the carboxamide to the target nitrile.[1][2] This method avoids the direct handling of potentially unstable cyanogen-containing alkynes and provides high yields.[1]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns are associated with the reagents used in the synthesis.

  • Azide Precursors: If your synthesis route starts from an azide (e.g., sodium azide), be aware that sodium azide is highly toxic and can form explosive heavy metal azides.[3][4] It is crucial to avoid contact with metals like copper, lead, and brass in reaction vessels or waste streams.

  • Dehydrating Agents: The dehydration step commonly employs aggressive reagents like phosphoryl chloride (POCl₃) or trifluoroacetic anhydride (TFAA).[1][2] POCl₃ reacts violently with water and is highly corrosive. Scale-up requires careful control of addition rates and temperature to manage the reaction exotherm. Operations should always be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q3: How critical is the choice of dehydrating agent for the conversion of the carboxamide to the nitrile?

A3: The choice is critical and involves a trade-off between reactivity, cost, and operational safety.

  • Phosphoryl Chloride (POCl₃): This is a powerful and cost-effective dehydrating agent that provides excellent yields.[2] However, its high reactivity necessitates stringent process controls, especially during scale-up, to manage exotherms and corrosive byproducts.

  • Trifluoroacetic Anhydride (TFAA): TFAA is a milder and often more selective reagent that can be used under less harsh conditions (e.g., 0 °C to room temperature).[1] While potentially more expensive, it can be advantageous for substrates sensitive to high temperatures or strongly acidic conditions, simplifying the work-up process.

Q4: What are the key process parameters to monitor during the scale-up of the dehydration step?

A4: When scaling up the dehydration reaction, the following parameters are critical:

  • Temperature Control: The reaction is often exothermic. A robust cooling system is necessary to maintain the optimal temperature range and prevent runaway reactions.

  • Reagent Addition Rate: Slow, controlled addition of the dehydrating agent (e.g., POCl₃) is crucial to manage the heat generated and prevent localized overheating.

  • Mixing Efficiency: Adequate agitation is vital to ensure uniform heat and mass transfer within the reactor, preventing hot spots and ensuring complete reaction.

  • Reaction Monitoring: Use of in-process controls like TLC, HPLC, or GC to monitor the disappearance of the starting carboxamide is essential to determine the reaction endpoint accurately.

Synthesis Workflow Overview

The recommended scalable synthesis proceeds through the key intermediate, 1H-1,2,3-triazole-4-carboxamide, which is then dehydrated to the final product.

A 1H-1,2,3-Triazole-4-carboxylic Acid B Activation (e.g., SOCl₂, Oxalyl Chloride) A->B C 1H-1,2,3-Triazole-4-carbonyl chloride B->C D Amination (e.g., NH₄OH, Amine) C->D E 1H-1,2,3-Triazole-4-carboxamide D->E F Dehydration (POCl₃ or TFAA) E->F G This compound (Target Product) F->G H Purification (Crystallization / Chromatography) G->H I Final Pure Product H->I start Low Yield or Impure Product q1 Is starting material (carboxamide) present? start->q1 sol1 Increase reaction time/temp. Ensure sufficient dehydrating agent. q1->sol1 Yes q2 Are there new spots on TLC/HPLC? q1->q2 No sol2 Optimize reaction temperature. Improve quenching/work-up protocol. q2->sol2 Yes sol3 Optimize purification. Consider recrystallization or revising chromatography. q2->sol3 No

References

Technical Support Center: Catalyst Selection for Efficient 1H-1,2,3-Triazole-4-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-1,2,3-triazole-4-carbonitriles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during this specific chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing 1,2,3-triazoles?

The synthesis of 1,2,3-triazoles is predominantly achieved through the Huisgen 1,3-dipolar cycloaddition of azides and alkynes.[1][2] While the thermal reaction can occur, it often requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers.[3][4] To overcome these limitations, catalytic methods are widely employed:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common method, known as a "click chemistry" reaction, which selectively produces 1,4-disubstituted 1,2,3-triazoles.[1][4][5][6] The reaction is robust, high-yielding, and can be performed under mild conditions, including in aqueous media.[1][7]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method provides complementary regioselectivity to CuAAC, affording 1,5-disubstituted 1,2,3-triazoles.[3][8][9][10] Ruthenium catalysts are also effective for reactions involving internal alkynes, leading to fully substituted triazoles.[8][9][11]

Q2: Which catalyst is best for synthesizing 1H-1,2,3-Triazole-4-carbonitriles?

The choice of catalyst depends on the desired substitution pattern of the triazole ring. For the synthesis of 1,4-disubstituted 1H-1,2,3-triazole-4-carbonitriles, a copper(I) catalyst is the preferred choice due to its high regioselectivity.[1][6] For 1,5-disubstituted isomers, a ruthenium(II) catalyst would be employed.[8][9]

Q3: What are the common sources of Copper(I) for CuAAC reactions?

Copper(I) can be introduced directly using salts like CuI, CuBr, or generated in situ from the reduction of a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[12][13] Using metallic copper, such as copper foil or wire, which is then oxidized to Cu(I) electrochemically or through other means, is also a viable and often more controlled method.[5][12]

Q4: Can I use internal alkynes for this synthesis?

While terminal alkynes are most common in CuAAC reactions, ruthenium catalysts can effectively promote the cycloaddition of both terminal and internal alkynes.[8][9][14] This allows for the synthesis of fully substituted 1,4,5-trisubstituted 1,2,3-triazoles.[14]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired 1,2,3-Triazole Product

Possible Causes & Solutions:

  • Inactive Catalyst:

    • Cause: Copper(I) is susceptible to oxidation to the inactive Copper(II) state, especially in the presence of oxygen.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). If using a Cu(II) source with a reducing agent, ensure the reducing agent is fresh and added in sufficient quantity. The use of ligands can help stabilize the Cu(I) oxidation state.[13]

  • Poor Substrate Quality:

    • Cause: Impurities in the starting azide or alkyne can interfere with the catalytic cycle. Azides, in particular, can be unstable.

    • Solution: Purify the starting materials before use. Confirm the purity of your substrates using techniques like NMR or GC-MS.

  • Inappropriate Solvent:

    • Cause: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or catalyst deactivation.

    • Solution: A wide range of solvents can be used for CuAAC, including t-butanol/water mixtures, THF, and DMF.[15][16] Optimization of the solvent system may be necessary for specific substrates.

  • Incorrect Reaction Temperature:

    • Cause: While many "click" reactions proceed at room temperature, some less reactive substrates may require heating to achieve a reasonable reaction rate.

    • Solution: Gradually increase the reaction temperature, monitoring the reaction progress by TLC or LC-MS. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[15]

Problem 2: Formation of Side Products

Possible Causes & Solutions:

  • Alkyne Dimerization (Glaser Coupling):

    • Cause: A common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne to form a diacetylene. This is often promoted by the presence of oxygen.

    • Solution: Rigorously deoxygenate the reaction mixture and maintain an inert atmosphere. The addition of a suitable ligand can often suppress this side reaction.

  • Formation of the "Wrong" Regioisomer:

    • Cause: While CuAAC is highly regioselective for the 1,4-isomer, trace amounts of the 1,5-isomer can sometimes be observed, particularly if the reaction conditions are not optimal or if certain additives are present.

    • Solution: Ensure the use of a well-defined Cu(I) catalyst system. For exclusive formation of the 1,5-isomer, switch to a ruthenium catalyst like CpRuCl(PPh₃)₂ or CpRuCl(COD).[8][9][17]

Problem 3: Difficulty in Product Purification

Possible Causes & Solutions:

  • Residual Copper Catalyst:

    • Cause: The copper catalyst can chelate to the nitrogen atoms of the triazole product, making its removal by simple extraction or chromatography challenging.[18]

    • Solution: After the reaction, wash the organic layer with an aqueous solution of a chelating agent like EDTA or ammonia to sequester the copper ions.[18] Passing the crude product through a short plug of silica gel or activated carbon can also be effective.[18] In some cases, using a heterogeneous catalyst, such as copper on charcoal, can simplify catalyst removal through filtration.[19]

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Synthesis of 1-Aryl-1H-1,2,3-triazole-4-carbonitriles

This protocol provides a general starting point. Optimization of specific parameters may be required for different substrates.

  • Reactant Preparation: In a reaction vessel, dissolve the aryl azide (1.0 equivalent) and the alkyne (e.g., 2-propynenitrile, 1.1 equivalents) in a suitable solvent mixture (e.g., t-butanol/water 1:1).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution. For in situ generation, dissolve CuSO₄·5H₂O (0.05 equivalents) and sodium ascorbate (0.1 equivalents) in water.

  • Reaction Initiation: Add the catalyst solution to the reactant mixture with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-24 hours at room temperature.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with a saturated aqueous solution of EDTA to remove residual copper, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Catalyst Selection and Mechanistic Overview

The choice between a copper or ruthenium catalyst dictates the regiochemical outcome of the azide-alkyne cycloaddition.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

The currently accepted mechanism for CuAAC involves the formation of a copper(I) acetylide intermediate.[7] This intermediate then reacts with the azide in a stepwise manner, proceeding through a six-membered copper-containing ring before reductive elimination to yield the 1,4-disubstituted triazole product.[1]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Alkyne R-C≡CH Cu_Acetylide Cu(I)-Acetylide [R-C≡C-Cu] Alkyne->Cu_Acetylide + Cu(I) Azide R'-N₃ Six_Membered Six-Membered Cu-Intermediate Azide->Six_Membered CuI Cu(I) CuI->Cu_Acetylide Cu_Acetylide->Six_Membered + R'-N₃ Product 1,4-Triazole Six_Membered->Product Reductive Elimination Product->CuI Catalyst Regeneration

Caption: Simplified mechanism of CuAAC.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Mechanism

The RuAAC reaction is believed to proceed through an oxidative coupling pathway.[8][9] The ruthenium catalyst reacts with the alkyne and azide to form a six-membered ruthenacycle intermediate, which then undergoes reductive elimination to afford the 1,5-disubstituted triazole product.[9][14]

RuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Alkyne R-C≡CH Ruthenacycle Six-Membered Ruthenacycle Alkyne->Ruthenacycle + [Cp*RuCl] Azide R'-N₃ Azide->Ruthenacycle RuII [Cp*RuCl] RuII->Ruthenacycle Product 1,5-Triazole Ruthenacycle->Product Reductive Elimination Product->RuII Catalyst Regeneration

Caption: Simplified mechanism of RuAAC.

Catalyst Performance Comparison

Catalyst SystemRegioselectivitySubstrate Scope (Alkynes)Typical Conditions
Cu(I) Salts (e.g., CuI, CuSO₄/Ascorbate) 1,4-disubstitutedPrimarily terminalRoom temp, various solvents
Ru(II) Complexes (e.g., Cp*RuCl(COD)) 1,5-disubstitutedTerminal and internalRoom temp to elevated temp

References

Technical Support Center: Temperature Effects in 1H-1,2,3-Triazole-4-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1H-1,2,3-triazole-4-carbonitrile. Temperature is a critical, often underestimated, parameter in the cycloaddition reactions used to form this heterocyclic core. Mismanagement of reaction temperature can lead to diminished yields, increased impurity profiles, and poor regioselectivity. This document provides in-depth, experience-based answers to common challenges, backed by established chemical principles and literature.

Part 1: Foundational Principles & Frequently Asked Questions

This section addresses the fundamental "why" behind the experimental protocols. Understanding these principles is key to effective troubleshooting and optimization.

Q1: What is the primary synthetic route to this compound, and how does temperature fundamentally influence it?

A1: The synthesis is predominantly achieved via a 1,3-dipolar cycloaddition between an azide source and an alkyne bearing a nitrile group (a "dipolarophile").[1] The two main approaches are governed significantly by temperature:

  • Thermal (Huisgen) Cycloaddition: This is the classical, uncatalyzed reaction. It requires significant thermal energy (often high temperatures) to overcome the activation barrier.[2][3] However, this high-energy input often results in a mixture of 1,4- and 1,5-disubstituted regioisomers, complicating purification and reducing the yield of the desired this compound (the 1,4-isomer).[2][4]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" approach is the modern standard.[1][5] The copper(I) catalyst dramatically lowers the activation energy, allowing the reaction to proceed efficiently under much milder conditions, frequently at room temperature.[1][6] This method is highly regioselective, almost exclusively yielding the 1,4-isomer.[7][8]

The choice between these routes is a trade-off between simplicity and control. While thermal cycloaddition requires no catalyst, the lack of regioselectivity and harsh conditions are significant drawbacks. The CuAAC reaction offers superior control and efficiency, making it the preferred method.

Q2: For the preferred CuAAC synthesis, what is the optimal temperature range, and what are the consequences of deviating from it?

A2: For most CuAAC reactions yielding 1,2,3-triazoles, the optimal temperature range is between room temperature (20-25°C) and 80°C .[8]

  • Operating at Room Temperature: Many CuAAC reactions proceed smoothly at ambient temperature, which is ideal for minimizing side reactions and preserving thermally sensitive functional groups.[6] This is the recommended starting point for any new substrate combination.

  • Moderate Heating (40-80°C): For less reactive substrates or to accelerate reaction times, moderate heating is often employed.[8] For instance, some syntheses report excellent yields at 70°C or 80°C.[8] There is a direct relationship between temperature and reaction yield up to an optimal point, beyond which side reactions may begin to dominate.[2][7]

Consequences of Deviation:

  • Too Low (e.g., <20°C): The reaction rate may be impractically slow, leading to incomplete conversion even after extended periods.

  • Too High (e.g., >100°C): While higher temperatures increase the reaction rate, they can introduce significant complications. These include the decomposition of the azide starting material, degradation of the catalyst, and the promotion of undesired side reactions, which can paradoxically lead to a lower overall yield of the desired product.[2][4] In some specific syntheses, very high temperatures (e.g., 110°C) are used, but these are typically for specialized substrates not directly analogous to the parent 4-carbonitrile structure.[2][4]

Q3: What are the mechanistic reasons behind temperature-induced side products and yield loss?

A3: Temperature directly influences reaction kinetics and can open up alternative, higher-energy reaction pathways. In the context of triazole synthesis, the key mechanistic considerations are:

  • Catalyst Stability: The active Cu(I) catalyst in CuAAC reactions can be sensitive to both oxygen and high temperatures. Elevated temperatures can accelerate oxidative processes that convert Cu(I) to the inactive Cu(II) state, effectively stalling the catalytic cycle.

  • Azide Stability: Organic azides are energetic compounds. At high temperatures, they can undergo decomposition through various pathways, including the loss of N₂, which removes the reactant from the desired cycloaddition pathway.

  • Competing Reaction Pathways: Temperature can alter the selectivity of certain reactions. For example, in some systems, lower temperatures (0°C) have been shown to favor the formation of bis(1,2,3-triazole) products, while higher temperatures (60°C) favor the formation of a 5-alkynyl-1,2,3-triazole.[2][9] This demonstrates that temperature can be a switch that directs the reaction towards different products by affecting the reactivity of key intermediates.[2][4]

Part 2: Troubleshooting Guide

This section is formatted to address specific problems encountered during the synthesis.

Issue 1: Low or No Product Yield

"My reaction is showing very low conversion to this compound. How do I troubleshoot this based on temperature?"

This is the most common issue. The cause can be either insufficient thermal energy or temperature-induced degradation. Follow this diagnostic workflow:

Troubleshooting_Low_Yield

Workflow for Troubleshooting Low Yield.

Issue 2: Significant Impurity Profile

"My crude product analysis (TLC, LC-MS) shows multiple spots/peaks besides my product. Could temperature be the cause?"

Yes, excessive heat is a primary driver of impurity formation.

Reaction_Pathways

Temperature-Dependent Reaction Pathways.

  • Explanation: At optimal, moderate temperatures, the reaction proceeds cleanly through the desired catalytic cycle.[1] As you increase the temperature excessively, you provide enough energy to activate alternative, undesired reaction pathways, leading to a complex mixture of byproducts.[2]

  • Corrective Action: Repeat the reaction at a lower temperature. If the reaction is too slow at room temperature, try a modest increase (e.g., 50°C) rather than refluxing at a high temperature. Patience and moderate conditions are key to a clean reaction.

Part 3: Protocols and Data

This section provides actionable experimental procedures and comparative data to guide your laboratory work.

Protocol 1: Standard Room-Temperature CuAAC Synthesis

This protocol is the recommended starting point for the synthesis of this compound.

Materials:

  • Organic Azide (R-N₃) (1.0 eq)

  • Cyanoacetylene derivative (or suitable precursor) (1.0-1.2 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium Ascorbate (5-10 mol%)

  • Solvent: 1:1 mixture of t-BuOH/H₂O or DMF

Procedure:

  • In a round-bottom flask, dissolve the organic azide and the cyanoalkyne in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in a minimum amount of water.

  • To the stirring solution of azide and alkyne, add the CuSO₄ solution, followed immediately by the sodium ascorbate solution. The solution will often change color.

  • Stir the reaction vigorously at room temperature (20-25°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

  • Upon completion, proceed with standard aqueous workup and purification (e.g., extraction, column chromatography).

Comparative Data: Temperature Effects in Triazole Synthesis

The following table summarizes conditions from various literature reports on 1,2,3-triazole synthesis, illustrating the wide range of temperatures used and their context.

Catalyst SystemTemperatureTypical Reaction TimeExpected OutcomeReference
Uncatalyzed (Thermal) >100°C12-48 hLow yield, mixture of 1,4 and 1,5-isomers.[2][4]
CuI / Base Room Temp2-12 hHigh yield, excellent 1,4-regioselectivity.[6]
CuSO₄ / Na-Ascorbate Room Temp - 50°C2-24 hHigh yield, excellent 1,4-regioselectivity.[5][7]
CuI / Ligand 70°C4-8 hExcellent yield, used for less reactive substrates.[8]
CuBr (No Ligand) 0°C vs. 60°C20 hCan selectively produce different products (bis-triazole vs. alkynyl-triazole).[2][4]

References

Technical Support Center: Solvent Effects in the Synthesis of 1H-1,2,3-Triazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1H-1,2,3-triazole-4-carbonitrile and its derivatives. The formation of the 1,2,3-triazole core, most commonly via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction, is a cornerstone of modern medicinal chemistry.[1] While the reaction is known for its robustness and high efficiency, the choice of solvent is a critical parameter that profoundly influences reaction kinetics, yield, purity, and even the feasibility of the synthesis.[2][3]

This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific experimental challenges related to solvent effects, helping you navigate common pitfalls and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the synthesis of this compound?

For the CuAAC reaction, a polar aprotic solvent is often the most effective starting point. Dimethyl sulfoxide (DMSO) is an excellent choice due to its ability to dissolve a wide range of organic azides and alkynes, as well as the copper catalyst and additives.[4] Mixtures of water with alcohols like t-butanol or ethanol are also widely used, as water can accelerate the reaction rate and is considered a green solvent.[5][6]

Q2: Why are aqueous solvent mixtures so common in CuAAC reactions if the organic starting materials have low water solubility?

The use of aqueous co-solvents offers several advantages. Water is known to accelerate the rate of CuAAC reactions.[7] Furthermore, the in-situ generation of the active Cu(I) catalyst from a Cu(II) salt (like CuSO₄·5H₂O) and a reducing agent (like sodium ascorbate) is highly efficient in aqueous media.[8] While organic substrates may have limited solubility, the reaction often proceeds effectively at the interface or in the micro-environment created by the co-solvent, leading to high yields.

Q3: How does solvent polarity directly impact the reaction?

Solvent polarity affects several factors:

  • Solubility: It must adequately dissolve the organic azide, the alkyne (in this case, a cyano-functionalized one), and the catalyst system. Poor solubility is a primary cause of low yields.[9]

  • Catalyst Stability: The solvent helps stabilize the active Cu(I) catalytic species, preventing its disproportionation or oxidation to the inactive Cu(II) state.[1]

  • Reaction Rate: Polar solvents can facilitate the key steps in the catalytic cycle, leading to faster reaction times.[6] For instance, polar aprotic solvents like DMSO can significantly enhance the efficacy of reactions involving inorganic bases or salts.[4]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Q4: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely solvent-related causes?

Low or no conversion is one of the most common issues and can often be traced back to the solvent system.

  • Cause 1: Poor Solubility of Starting Materials.

    • Explanation: If your azide or alkyne is not fully dissolved, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate. This is especially true for complex, nonpolar substrates.

    • Solution:

      • Switch to a Stronger Solvent: If you are using a solvent like THF or acetonitrile (MeCN), consider switching to a more powerful polar aprotic solvent such as DMSO or DMF .[4]

      • Use a Co-Solvent System: For highly nonpolar substrates, a mixture like THF/H₂O or Dioxane/H₂O can improve solubility while maintaining the benefits of an aqueous system.[10]

      • Consider "Green" Alternatives: Solvents like Cyrene™, a biodegradable polar aprotic solvent, have shown excellent solvating power for CuAAC reactions and can be a superior alternative to traditional solvents.[11][12]

  • Cause 2: Catalyst Precipitation or Deactivation.

    • Explanation: The active Cu(I) catalyst can precipitate out of solution or be oxidized to inactive Cu(II) if the solvent cannot effectively solvate it.

    • Solution:

      • Ensure a Homogeneous Catalyst System: In aqueous mixtures, ensure the copper sulfate and sodium ascorbate are fully dissolved before adding the organic substrates.

      • Use Ligand-Assisting Solvents: Solvents like acetonitrile can act as ligands, stabilizing the Cu(I) ion and keeping it in the catalytic cycle.

      • Increase Polarity: A more polar solvent system generally provides better stabilization for the charged catalytic intermediates.

Q5: I am observing significant side-product formation, particularly a diacetylene byproduct from the homocoupling of my alkyne. How can the solvent help mitigate this?

The oxidative homocoupling of terminal alkynes (the Glaser coupling) is a common side reaction catalyzed by Cu(II) ions.

  • Explanation: This side reaction occurs when the active Cu(I) catalyst is oxidized to Cu(II) by dissolved oxygen. The choice of solvent can influence the rate of both the desired click reaction and this undesired side reaction.

  • Solution:

    • Utilize an Aqueous System: An aqueous solvent system containing an excess of sodium ascorbate is highly effective at preventing this side reaction. The ascorbate acts as a reducing agent, constantly regenerating Cu(I) from any Cu(II) that forms.[8]

    • Degas the Solvent: Before starting the reaction, sparging the solvent with an inert gas like nitrogen or argon for 15-30 minutes can remove dissolved oxygen, minimizing the potential for catalyst oxidation.

    • Choose a Non-Participating Solvent: Avoid solvents that can promote oxidation. A well-chosen system like DMSO/H₂O or t-BuOH/H₂O is generally reliable.

Q6: My crude product is difficult to purify. Could the solvent be the cause?

Yes, the reaction solvent can significantly impact the purity of the crude product and the ease of purification.

  • Explanation: High-boiling point solvents like DMSO or DMF can be difficult to remove completely and may interfere with standard purification techniques like column chromatography. Additionally, if the solvent choice leads to side reactions, the resulting impurities will complicate the purification process.

  • Solution:

    • Optimize for Precipitation: In some cases, a solvent system can be designed where the product is insoluble and precipitates out upon formation, allowing for simple filtration. For example, using Cyrene™ as a solvent has been shown to allow for product precipitation by simply adding water, avoiding the need for extractions or chromatography.[12]

    • Solvent Selection for Workup: If using DMSO or DMF, the workup typically involves diluting the reaction mixture with a large volume of water and extracting the product with an organic solvent like ethyl acetate. This can sometimes lead to emulsions.

    • Consider a Biphasic System: A biphasic system (e.g., water and an immiscible organic solvent) can sometimes be used, where the product is preferentially soluble in the organic layer, simplifying extraction.

Data Presentation: Solvent Effects on CuAAC Reactions

The following table summarizes general observations on the performance of various solvents for the Copper-Catalyzed Azide-Alkyne Cycloaddition. The optimal choice will always be substrate-dependent.

Solvent SystemTypical TemperatureAdvantagesDisadvantages
DMSO Room Temp - 80 °CExcellent solvating power for diverse substrates; promotes high yields.[4]High boiling point, can be difficult to remove.
DMF Room Temp - 115 °CGood solvating power, often used in syntheses requiring higher temperatures.[13]High boiling point, toxic.
t-BuOH / H₂O (1:1) Room Temperature"Green" solvent system, accelerates reaction, easy workup.[2]May not be suitable for very nonpolar substrates.
EtOH / H₂O Room TemperatureGreen and readily available, effective for many substrates.[5]Lower solvating power than DMSO for some compounds.
Acetonitrile (MeCN) Room Temp - 50 °CCan coordinate with and stabilize the copper catalyst.[14]Lower boiling point may limit reaction temperature.
THF / H₂O Room TemperatureGood for substrates with intermediate polarity.[10]THF can form peroxides.
Glycerol 25 - 80 °CBiodegradable, non-toxic "green" solvent.[2][7]Viscous, can make product isolation challenging.
Cyrene™ 60 - 85 °CBiodegradable, excellent solvating power, allows for easy product precipitation with water.[11][12]Newer solvent, may be less readily available.

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivative

This protocol assumes the use of a generic organic azide and cyanoacetylene.

  • Reactant Preparation: In a round-bottom flask, dissolve the organic azide (1.0 equiv.) and cyanoacetylene (1.1 equiv.) in the chosen solvent (e.g., DMSO/H₂O 4:1, 0.2 M concentration).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv.) in water. In another vial, dissolve copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv.) in a minimum amount of water.

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the copper sulfate solution. The solution should change color, indicating the formation of the active catalyst.

  • Monitoring: Stir the reaction vigorously at room temperature (or with gentle heating if required). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup and Isolation:

    • Once complete, dilute the reaction mixture with a large volume of water.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure this compound derivative.

Protocol 2: Small-Scale Solvent Screening

  • Setup: Arrange five small reaction vials, each with a stir bar.

  • Reagent Stock Solution: Prepare a stock solution of your organic azide and cyanoacetylene in a volatile solvent (e.g., DCM or THF) to ensure accurate dispensing.

  • Solvent Addition: To each vial, add one of the solvents to be tested (e.g., Vial 1: DMSO, Vial 2: DMF, Vial 3: t-BuOH/H₂O, Vial 4: MeCN, Vial 5: Cyrene™).

  • Reactant Addition: Add an equal amount of the reactant stock solution to each vial and evaporate the volatile solvent under a stream of nitrogen.

  • Catalyst Addition: Add the copper sulfate and sodium ascorbate solutions to each vial.

  • Reaction and Analysis: Stir all vials at the same temperature for a set period (e.g., 4 hours). Take a small aliquot from each vial, dilute it, and analyze by LC-MS to compare the conversion to the desired product. This will identify the most promising solvent for a larger-scale reaction.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Solvent-Related Causes Problem Low Yield / No Reaction Solubility Poor Substrate Solubility Problem->Solubility Catalyst Catalyst Deactivation / Precipitation Problem->Catalyst SideReaction Side Reactions (e.g., Homocoupling) Problem->SideReaction ChangeSolvent Switch to Stronger Solvent (DMSO, DMF, Cyrene) Solubility->ChangeSolvent CoSolvent Use Co-Solvent System (t-BuOH/H2O, THF/H2O) Solubility->CoSolvent Catalyst->ChangeSolvent AqueousSystem Use Aqueous System with Na-Ascorbate Catalyst->AqueousSystem SideReaction->AqueousSystem Degas Degas Solvent SideReaction->Degas

Caption: Troubleshooting workflow for solvent-related issues.

CuAAC_Mechanism cluster_reactants Reactants in Solution cluster_cycle Catalytic Cycle cluster_product Product Alkyne R-C≡C-CN Coordination Coordination & Acetylide Formation Alkyne->Coordination Azide R'-N3 Azide->Coordination Cu_I Cu(I) Catalyst Cu_I->Coordination Cycloaddition Cycloaddition to form Copper Triazolide Intermediate Coordination->Cycloaddition Protonolysis Protonolysis Cycloaddition->Protonolysis Protonolysis->Cu_I Regenerates Catalyst Triazole 1,4-Disubstituted Triazole Protonolysis->Triazole Solvent Solvent molecules (stabilize intermediates) Solvent->Coordination Solvent->Cycloaddition

Caption: Simplified CuAAC catalytic cycle.

References

Technical Support Center: Workup & Purification of 1H-1,2,3-Triazole-4-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 1H-1,2,3-triazole-4-carbonitriles. This guide is designed to provide practical, field-proven insights into the critical post-reaction workup and purification stages for this important class of heterocycles. The unique electronic properties conferred by the triazole ring and the polar nitrile group present specific challenges that require carefully considered strategies. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your results.

The synthesis of 1,2,3-triazoles is dominated by the azide-alkyne cycloaddition, a reaction celebrated for its reliability and functional group tolerance. The two most prominent catalytic versions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which yields 1,4-disubstituted products, and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which provides access to 1,5-disubstituted regioisomers.[1][2][3] A successful synthesis is only half the battle; isolating a pure product requires a workup procedure tailored to remove the specific catalyst and byproducts associated with each method.

Frequently Asked Questions (FAQs)

Q1: Why is the workup for my triazole-4-carbonitrile reaction so challenging?

A1: The primary challenge stems from the molecule's polarity. The 1,2,3-triazole ring contains three nitrogen atoms, making it a good hydrogen bond acceptor and donor, while the carbonitrile (-C≡N) group is also highly polar. This often results in:

  • High water solubility: The product may partition into the aqueous layer during extractions, leading to significant yield loss.

  • Difficult chromatography: The compound can streak or adhere strongly to standard silica gel, which is slightly acidic, leading to poor separation and recovery.[4][5]

  • Complex impurity profiles: The catalysts (copper or ruthenium) and potential side products (such as alkyne homocoupling products) must be efficiently removed.[1]

Q2: What is the fundamental difference in workup between a CuAAC and a RuAAC reaction?

A2: The core difference lies in the nature of the metal catalyst that needs to be removed.

  • CuAAC Workup: The primary goal is to remove copper salts. Copper(I) can be oxidized to blue/green Copper(II) during the workup, which can be both soluble and insoluble. Common strategies involve washing with aqueous solutions of chelating agents like ammonia or EDTA to form water-soluble copper complexes that can be extracted away.

  • RuAAC Workup: Ruthenium complexes are often more varied and can be more challenging to remove completely. The workup typically involves filtration through a plug of silica gel or Celite to adsorb the catalyst, followed by standard extraction and chromatography. The specific ligands on the ruthenium catalyst can influence its solubility and the best method for its removal.[6]

Q3: My reaction mixture is a dark, heterogeneous slurry. What should I do first?

A3: A dark, insoluble slurry, particularly in CuAAC reactions, often indicates precipitated copper species or polymeric byproducts. The first step is typically to dilute the reaction mixture with an organic solvent (like Ethyl Acetate or DCM) and then filter it through a pad of Celite®. This removes the bulk of the insoluble material before proceeding to an aqueous wash. Attempting a direct extraction can lead to the formation of intractable emulsions.

Troubleshooting Guide: Specific Experimental Issues

This section addresses common problems encountered during the workup and purification of 1H-1,2,3-triazole-4-carbonitrile reactions.

Problem Potential Cause Recommended Solution & Explanation
Low Yield After Aqueous Extraction 1. High Polarity of Product: The triazole-carbonitrile is partitioning into the aqueous phase. 2. Formation of a Soluble Salt: If the workup involves acidic or basic conditions, the triazole may be protonated or deprotonated, increasing its water solubility.1. Saturate the Aqueous Layer: Before extraction, add solid NaCl (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, "salting out" the organic product and forcing it into the organic layer. 2. Back-Extract: Perform multiple back-extractions of the combined aqueous layers with a more polar organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). 3. pH Adjustment: Neutralize the aqueous layer to a pH of ~6-7 before extraction to ensure the triazole is in its neutral, less soluble form.
Persistent Blue/Green Color in Organic Layer Residual Copper Catalyst: Copper(II) salts have some solubility in organic solvents, especially in the presence of nitrogen-containing ligands (like your product).1. Ammonia/Ammonium Chloride Wash: Wash the organic layer with a 1:1 mixture of saturated aqueous NH₄Cl and 28% NH₄OH. The ammonia forms a deep blue, water-soluble tetraamminecopper(II) complex, which is efficiently extracted from the organic phase. Caution: Perform in a well-ventilated fume hood. 2. EDTA Wash: Wash with a 0.5 M solution of ethylenediaminetetraacetic acid (EDTA) disodium salt at pH 8. EDTA is a powerful chelating agent that sequesters copper ions into a water-soluble complex.
Streaking/Tailing During Silica Gel Chromatography 1. Acid-Base Interactions: The basic nitrogen atoms of the triazole ring are interacting strongly with the acidic silanol groups on the silica surface.[5] 2. Inappropriate Eluent Polarity: The chosen solvent system is not optimal for eluting the polar product cleanly.1. Add a Basic Modifier: Add 0.5-1% triethylamine (Et₃N) to your eluent system (e.g., Hexane/EtOAc). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute symmetrically. 2. Switch to a More Polar System: Use a gradient of methanol in dichloromethane (DCM/MeOH). Start with 1% MeOH and gradually increase the polarity.[5] 3. Consider Reverse-Phase Chromatography: For extremely polar compounds, use a C18 column with a water/acetonitrile or water/methanol mobile phase.[4]
Formation of an Insoluble Precipitate During Solvent Removal Alkyne Homocoupling (Glaser Coupling): In CuAAC reactions, oxidative coupling of the terminal alkyne starting material can form a symmetrical diacetylene byproduct, which is often less soluble.[1]1. Prevention: Ensure the reaction is run under an inert atmosphere (N₂ or Ar) and that a reducing agent like sodium ascorbate is used to keep the copper in the +1 oxidation state.[7] 2. Removal: This byproduct is typically nonpolar. It can often be removed by trituration (suspending the crude material in a solvent where the product is soluble but the byproduct is not, like ether or hexanes) or separated easily by column chromatography.
Workflow & Troubleshooting Diagrams

The following diagrams provide a visual guide to decision-making during your workup and purification process.

Workup_Selection_Workflow Figure 1. Decision Workflow for Workup Procedure start Reaction Complete: Crude Mixture catalyst_check Which Catalyst Was Used? start->catalyst_check cu_path CuAAC (Copper) catalyst_check->cu_path Copper ru_path RuAAC (Ruthenium) catalyst_check->ru_path Ruthenium filter_celite Dilute with Organic Solvent Filter through Celite/Silica Plug cu_path->filter_celite ru_path->filter_celite aqueous_workup Perform Aqueous Extraction filter_celite->aqueous_workup cu_removal Wash with NH4OH/NH4Cl or EDTA Solution aqueous_workup->cu_removal If CuAAC brine_wash Wash with Brine aqueous_workup->brine_wash If RuAAC cu_removal->brine_wash dry_concentrate Dry (Na2SO4/MgSO4) Concentrate in vacuo brine_wash->dry_concentrate purification Proceed to Purification (Chromatography/Crystallization) dry_concentrate->purification

Caption: Figure 1. Decision Workflow for Workup Procedure

Purification_Troubleshooting Figure 2. Troubleshooting Guide for Column Chromatography start Problem with Column Chromatography issue What is the issue? start->issue streaking Product Streaks / Tails issue->streaking Streaking no_elution Product Stuck at Baseline issue->no_elution No Elution poor_sep Poor Separation of Spots issue->poor_sep Poor Separation sol_streaking Add 1% Et3N to Eluent to Neutralize Silica streaking->sol_streaking sol_no_elution Switch to a More Polar Eluent System (e.g., DCM/MeOH) no_elution->sol_no_elution sol_poor_sep Use a Shallower Gradient and a Longer Column poor_sep->sol_poor_sep sol_rp Consider Reverse-Phase (C18) Chromatography sol_streaking->sol_rp sol_no_elution->sol_rp sol_poor_sep->sol_rp

Caption: Figure 2. Troubleshooting Guide for Column Chromatography

Detailed Experimental Protocols
Protocol 1: Standard Workup for a Small-Scale CuAAC Reaction

This protocol is designed for a typical laboratory-scale (~1 mmol) CuAAC reaction.

  • Initial Quench & Filtration:

    • Once the reaction is deemed complete by TLC or LC-MS, dilute the reaction mixture with 20 mL of ethyl acetate (EtOAc).

    • Stir for 5 minutes. If significant solids are present, filter the mixture through a short plug of Celite® in a fritted funnel, washing the plug with an additional 10 mL of EtOAc. Combine the filtrates.

    • Causality: This step removes insoluble copper salts and polymeric byproducts that could otherwise cause emulsions during the extraction.

  • Copper Removal Wash:

    • Transfer the organic filtrate to a separatory funnel.

    • Add 15 mL of a saturated aqueous ammonium chloride solution. For stubborn copper contamination, a 1:1 mixture of sat. aq. NH₄Cl and 28% aq. NH₄OH can be used (in a fume hood).

    • Shake the funnel vigorously for 30 seconds, venting frequently. Allow the layers to separate. The aqueous layer will likely turn deep blue as it complexes with the copper.

    • Drain the aqueous layer. Repeat this wash until the aqueous layer is colorless.

    • Causality: Ammonia and chloride ions form highly water-soluble complexes with copper, effectively pulling it from the organic phase.

  • Final Washes & Drying:

    • Wash the organic layer sequentially with 15 mL of deionized water and then 15 mL of saturated aqueous sodium chloride (brine).

    • Causality: The water wash removes residual ammonia, while the brine wash removes bulk water from the organic layer, initiating the drying process.

    • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter away the drying agent and wash it with a small amount of fresh EtOAc.

    • Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Analysis & Purification:

    • Analyze the crude product by TLC and ¹H NMR to assess purity.

    • Purify as needed, typically via silica gel column chromatography using a hexane/EtOAc or DCM/MeOH eluent system, potentially with 1% triethylamine added as a modifier.[5]

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1H-1,2,3-Triazole-4-carbonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-1,2,3-triazole-4-carbonitrile scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and its role as a versatile building block for more complex molecules. The selection of a synthetic route to this important intermediate can significantly impact the efficiency, scalability, and overall success of a research and development program. This guide provides an in-depth comparison of the primary methodologies for the synthesis of this compound, offering field-proven insights and detailed experimental protocols to inform your selection process.

Introduction: The Significance of the Triazole Core

1,2,3-triazoles are a class of five-membered heterocyclic compounds containing three adjacent nitrogen atoms. Their remarkable stability, capacity for hydrogen bonding, and dipole character make them valuable isosteres for amide bonds in peptidomimetics and key components in a wide array of pharmacologically active agents. The 4-carbonitrile substituent, in particular, serves as a valuable synthetic handle for further molecular elaboration, enabling the construction of diverse compound libraries for drug discovery.

This guide will focus on two of the most prevalent and practical synthetic strategies for obtaining this compound: the dehydration of 1H-1,2,3-triazole-4-carboxamide and the [3+2] cycloaddition reaction between an azide and an activated nitrile.

Method 1: Dehydration of 1H-1,2,3-Triazole-4-carboxamide

This approach is a straightforward and often high-yielding method that begins with the readily accessible 1H-1,2,3-triazole-4-carboxylic acid. The carboxylic acid is first converted to the corresponding primary amide, which is then dehydrated to the target nitrile. The choice of dehydrating agent is critical to the success of this reaction, with phosphorus oxychloride (POCl₃) and trifluoroacetic anhydride (TFAA) being the most commonly employed reagents.

Causality Behind Experimental Choices

The conversion of a primary amide to a nitrile involves the removal of a molecule of water. Strong dehydrating agents are required to facilitate this transformation.

  • Phosphorus oxychloride (POCl₃): This aggressive reagent activates the amide oxygen, converting it into a good leaving group. The subsequent elimination, often promoted by a base or heat, furnishes the nitrile. The choice of a high-boiling solvent like benzene or refluxing neat POCl₃ is often necessary to drive the reaction to completion.

  • Trifluoroacetic anhydride (TFAA): TFAA offers a milder alternative to POCl₃. It activates the amide in a similar fashion, but the reaction can often be carried out at lower temperatures, which can be advantageous for substrates with sensitive functional groups. The use of a non-nucleophilic base like pyridine or triethylamine is common to neutralize the trifluoroacetic acid byproduct.

Experimental Protocols

Protocol 1A: Dehydration using Phosphorus Oxychloride (POCl₃)

  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1H-1,2,3-triazole-4-carboxamide (1 equivalent).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add dry benzene (or use neat POCl₃). Then, slowly add phosphorus oxychloride (3-5 equivalents) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice. Neutralize the acidic solution with a suitable base (e.g., 20% NaOH solution) until pH 7-8 is reached.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 1B: Dehydration using Trifluoroacetic Anhydride (TFAA)

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1H-1,2,3-triazole-4-carboxamide (1 equivalent) in a dry aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic anhydride (1.5-2 equivalents) followed by the dropwise addition of a non-nucleophilic base like triethylamine or pyridine (2-3 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography.

Mechanistic Insights

Dehydration_Mechanisms

Method 2: [3+2] Cycloaddition of Azides and Activated Nitriles

The [3+2] cycloaddition is a powerful and convergent method for the synthesis of the 1,2,3-triazole ring system. In the context of this compound synthesis, this typically involves the reaction of an organic azide with a molecule containing an activated methylene group adjacent to a nitrile, such as cyanoacetamide or malononitrile. This approach builds the triazole ring and incorporates the nitrile functionality in a single, atom-economical step.

Causality Behind Experimental Choices

This reaction, often a variation of the Dimroth reaction, relies on the generation of a carbanion from the active methylene compound. This carbanion then acts as the nucleophile, attacking the terminal nitrogen of the azide. Subsequent cyclization and tautomerization lead to the formation of the stable aromatic triazole ring.

  • Base Selection: A crucial parameter is the choice of base. A strong, non-nucleophilic base such as sodium ethoxide or potassium tert-butoxide is typically required to deprotonate the active methylene compound without competing in side reactions.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to dissolve the reactants and facilitate the ionic reaction mechanism.

  • Azide Precursor: A wide variety of organic azides can be employed, allowing for the introduction of diverse substituents at the 1-position of the triazole ring.

Experimental Protocol

Protocol 2: [3+2] Cycloaddition

  • Setup: To a round-bottom flask containing a magnetic stir bar, add the active methylene compound (e.g., cyanoacetamide, 1 equivalent) and a suitable dry solvent (e.g., DMF or ethanol).

  • Base Addition: Add a strong base, such as sodium ethoxide or potassium tert-butoxide (1.1 equivalents), to the solution and stir until a homogenous solution or suspension is formed.

  • Azide Addition: Slowly add the desired organic azide (1 equivalent) to the reaction mixture.

  • Reaction: Heat the reaction mixture (temperatures can range from room temperature to 100 °C depending on the reactivity of the substrates) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and pour it into a mixture of ice and water. Acidify the solution with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanistic Insights

Cycloaddition_Mechanism

Performance Comparison: A Head-to-Head Analysis

FeatureMethod 1: Dehydration of CarboxamideMethod 2: [3+2] Cycloaddition
Starting Materials 1H-1,2,3-triazole-4-carboxamide (derived from the carboxylic acid)Organic azide and an active methylene nitrile (e.g., cyanoacetamide)
Reagents Strong dehydrating agents (POCl₃, TFAA), often requiring a baseStrong base (e.g., NaOEt, KOtBu)
Reaction Conditions Can range from 0 °C to reflux, depending on the reagentTypically requires heating, but can sometimes proceed at room temperature
Yields Generally high (often >80%)Variable, but can be good to excellent depending on substrates
Scalability Good, but handling of POCl₃ on a large scale requires cautionGenerally good and often more straightforward for large-scale production
Substrate Scope Limited to the availability of the corresponding carboxamideBroader scope for introducing diversity at the N1-position via different azides
Safety Considerations POCl₃ is highly corrosive and reacts violently with water. TFAA is also corrosive.Use of strong bases requires anhydrous conditions and careful handling. Organic azides can be explosive.
Key Advantage High-yielding final step from an advanced intermediateConvergent synthesis, builds the core ring and installs the nitrile in one step
Key Disadvantage Requires prior synthesis of the carboxamidePotential for side reactions if the active methylene compound is not sufficiently acidic

Conclusion and Recommendations

The choice between the dehydration of 1H-1,2,3-triazole-4-carboxamide and the [3+2] cycloaddition approach for the synthesis of this compound is contingent on several factors, including the availability of starting materials, desired scale of the reaction, and the specific substitution pattern required on the triazole ring.

  • For rapid access to the title compound from a pre-existing triazole scaffold , the dehydration of the corresponding carboxamide is an excellent and high-yielding choice. The TFAA method is generally preferred for its milder conditions, especially for sensitive substrates.

  • For a more convergent and versatile synthesis that allows for the facile introduction of diversity at the N1-position , the [3+2] cycloaddition is the superior strategy. This method is particularly well-suited for the generation of compound libraries where variations at the N1-substituent are desired.

Ultimately, a thorough evaluation of the specific project goals and available resources should guide the synthetic chemist in selecting the most appropriate and efficient route to this valuable chemical intermediate.

Navigating Isomeric Diversity: A Comparative Guide to 1H-1,2,3-Triazole-4-carbonitrile and its Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the triazole scaffold stands as a cornerstone for the development of novel therapeutics. Its prevalence in clinically approved drugs is a testament to its favorable physicochemical properties and versatile biological activities, which span from anticancer and antimicrobial to enzyme inhibition. However, the nuanced world of triazoles extends beyond the mere presence of the ring; the specific arrangement of its nitrogen atoms and the position of substituents give rise to a fascinating array of isomers, each with a unique electronic and steric profile. This guide delves into the comparative biological potential of 1H-1,2,3-triazole-4-carbonitrile and its key isomers, offering a framework for researchers to navigate this chemical space and unlock new therapeutic possibilities.

While direct, head-to-head comparative studies of these specific carbonitrile isomers in the same biological assays are sparse in publicly available literature, this guide will synthesize known biological activities of the triazole core, discuss the anticipated impact of isomeric variations on biological outcomes, and provide detailed protocols for key comparative assays.

The Isomeric Landscape: Structural and Electronic Divergence

The seemingly subtle shift of a nitrogen atom or a substituent on the triazole ring can profoundly influence a molecule's interaction with biological targets. The primary isomers of interest in this comparison are:

  • This compound: The focal point of our discussion.

  • 1H-1,2,3-Triazole-5-carbonitrile: A regioisomer of the 4-carbonitrile, where the position of the carbonitrile group is altered.

  • 1H-1,2,4-Triazole-3-carbonitrile and 5-carbonitrile: Isomers with a different arrangement of nitrogen atoms in the triazole ring.

  • 4H-1,2,4-Triazole-3-carbonitrile: A tautomeric form of the 1,2,4-triazole isomer.

The 1,2,3-triazole ring and the 1,2,4-triazole ring exhibit distinct electronic properties. The 1,2,3-triazole moiety is known to be a bioisostere of an amide bond, capable of participating in hydrogen bonding and dipole interactions, which can be crucial for binding to biomolecular targets. The positioning of the electron-withdrawing carbonitrile group at different positions on these rings will further modulate the molecule's dipole moment, hydrogen bonding potential, and overall electronic distribution, thereby influencing its pharmacokinetic and pharmacodynamic properties.

For instance, the proximity of the carbonitrile group to the different nitrogen atoms in the various isomers can affect their pKa values and, consequently, their ionization state at physiological pH. This, in turn, can impact cell permeability and interaction with target proteins.

G cluster_123 1,2,3-Triazole Isomers cluster_124 1,2,4-Triazole Isomers This compound This compound Biological Target Biological Target This compound->Biological Target Interaction A 1H-1,2,3-Triazole-5-carbonitrile 1H-1,2,3-Triazole-5-carbonitrile 1H-1,2,3-Triazole-5-carbonitrile->Biological Target Interaction B 1H-1,2,4-Triazole-3-carbonitrile 1H-1,2,4-Triazole-3-carbonitrile 1H-1,2,4-Triazole-3-carbonitrile->Biological Target Interaction C 1H-1,2,4-Triazole-5-carbonitrile 1H-1,2,4-Triazole-5-carbonitrile 1H-1,2,4-Triazole-5-carbonitrile->Biological Target Interaction D 4H-1,2,4-Triazole-3-carbonitrile 4H-1,2,4-Triazole-3-carbonitrile 4H-1,2,4-Triazole-3-carbonitrile->Biological Target Interaction E G cluster_workflow MTT Assay Workflow Seed Cells Seed Cells Treat with Isomers Treat with Isomers Seed Cells->Treat with Isomers Add MTT Add MTT Treat with Isomers->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

A Comparative Guide to the Reactivity of 1H-1,2,3-Triazole-4-carbonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,3-triazole scaffold has become a cornerstone in modern chemistry, largely propelled by the advent of "click chemistry."[1][2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provides a robust and highly efficient route to 1,4-disubstituted 1,2,3-triazoles, making this heterocycle a ubiquitous linker in drug discovery, materials science, and bioconjugation.[3] Among the diverse array of functionalized triazoles, 1H-1,2,3-triazole-4-carbonitrile stands out as a particularly intriguing building block. The potent electron-withdrawing nature of the C4-nitrile group profoundly influences the electronic landscape of the triazole ring, creating a unique reactivity profile that differs significantly from its less-activated counterparts.

This guide provides an in-depth comparative analysis of the reactivity of this compound and its key derivatives. We will explore how substituents modulate the ring's susceptibility to nucleophilic and electrophilic attack and its participation in ring-transformation reactions. The discussion is grounded in mechanistic principles and supported by experimental data to offer researchers, scientists, and drug development professionals a clear and actionable understanding of this versatile chemical entity.

The Electronic Influence of the 4-Carbonitrile Group

The 1,2,3-triazole ring is an aromatic, five-membered heterocycle containing three nitrogen atoms. This inherent structure is relatively electron-deficient compared to benzene. The introduction of a carbonitrile (-C≡N) group at the C4 position dramatically amplifies this effect. Through both inductive and resonance effects, the nitrile group withdraws electron density from the triazole ring, leading to several key consequences:

  • Increased Acidity: The N-H proton of the 1H-triazole becomes more acidic and thus easier to deprotonate.

  • Deactivation towards Electrophiles: The carbon atoms of the ring (C4 and C5) become significantly less susceptible to attack by electrophiles.

  • Activation towards Nucleophiles: The electron deficiency makes the ring carbons, particularly C5, more vulnerable to nucleophilic attack, especially when a suitable leaving group is present.

  • Modulation of Nitrogen Nucleophilicity: The electron-withdrawing effect reduces the nucleophilicity of the ring nitrogen atoms.[4]

Comparative Reactivity Profiles

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic substitution is a challenging reaction on the unsubstituted 1,2,3-triazole ring. However, the presence of the 4-carbonitrile group, combined with a good leaving group at the C5 position, renders the system susceptible to SNAr reactions. This provides a powerful method for introducing further diversity.

Consider a derivative such as 5-halo-1H-1,2,3-triazole-4-carbonitrile. The electron-withdrawing nitrile group stabilizes the negative charge in the Meisenheimer intermediate formed during the addition-elimination mechanism, thereby lowering the activation energy for the reaction. In a fascinating display of its electron-withdrawing power, the 1,2,3-triazolyl substituent itself can even function as a leaving group in SNAr reactions on highly activated systems like 2,6-bis(triazolyl)purines.[5]

Caption: SNAr Mechanism on a 5-Halo-1,2,3-Triazole.

Comparative Data for Nucleophilic Substitution

EntrySubstrateNucleophileConditionsYield (%)Reference
12,6-bis(triazolyl)purineNaOMeMeOH, rt, 1h83%[5]
22,6-bis(triazolyl)purineMalononitrileK₂CO₃, DMF, rt, 1.5h87%[5]
32-Phenyl-5-halo-triazole 1-oxideMeO⁻MeOHHigh[6]

Note: Direct experimental data for SNAr on 5-halo-1H-1,2,3-triazole-4-carbonitrile is sparse in readily available literature, but reactivity can be inferred from analogous activated systems.

Electrophilic Substitution

Electrophilic substitution on the carbon framework of this compound is highly unfavorable due to the severe deactivation of the ring. Instead, electrophilic attack occurs preferentially at the ring nitrogen atoms (e.g., alkylation, acylation, sulfonation). This reaction typically results in a mixture of N1 and N2 substituted isomers. The ratio of these isomers is dependent on the nature of the electrophile, the reaction conditions, and the substituents already present on the triazole ring.

The parent NH-triazole exists in tautomeric forms, and the relative stability and reactivity of these tautomers influence the site of substitution. For many derivatives, the N2-substituted product is thermodynamically more stable.

Denitrogenative Ring-Opening and Transformations

One of the most synthetically valuable reactions of triazoles involves their transformation into other cyclic or acyclic structures. N-substituted 1,2,3-triazoles, particularly those with an electron-withdrawing group at the N1 position, can undergo thermal or metal-catalyzed denitrogenative ring-opening.[7] These reactions proceed through the formation of highly reactive azavinyl carbene intermediates, which can then participate in a variety of subsequent reactions.[8]

For this compound, this reactivity can be accessed via in situ N-acylation or N-sulfonylation. The resulting N-acyl triazole is a stable precursor that, upon treatment with a rhodium(II) catalyst, extrudes N₂ to generate the corresponding azavinyl carbene. This intermediate can be trapped by olefins to form cyclopropanes or by nitriles to form imidazoles, offering a powerful route to complex nitrogen-containing molecules.[8]

Denitrogenation_Workflow Denitrogenative Transformation Workflow cluster_products Products start 1H-1,2,3-Triazole-4-CN n_acyl N-Acyl-1,2,3-Triazole (Stable Intermediate) start->n_acyl Acyl Chloride, Base carbene Rh(II)-Azavinyl Carbene (Reactive Intermediate) n_acyl->carbene Rh₂(OAc)₄, -N₂ cyclopropane Cyclopropane carbene->cyclopropane + Olefin imidazole Imidazole carbene->imidazole + Nitrile

Caption: Workflow for Rh(II)-Catalyzed Denitrogenative Transformations.

The ability to use readily available NH-1,2,3-triazoles in these transformations by leveraging in situ activation provides a significant advantage over methods that require the pre-synthesis of less stable N-sulfonyl triazoles.[7]

Experimental Protocols

Protocol 1: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole via CuAAC

This protocol describes the archetypal "click" reaction for synthesizing the triazole core.

Materials:

  • Terminal alkyne (e.g., Phenylacetylene, 1.0 equiv)

  • Organic azide (e.g., Benzyl azide, 1.0 equiv)

  • Copper(I) Iodide (CuI, 0.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)

  • Solvent (e.g., Tetrahydrofuran, THF)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the terminal alkyne (1.0 equiv) and the organic azide (1.0 equiv).

  • Dissolve the starting materials in THF (to make a ~0.5 M solution).

  • Add DIPEA (2.0 equiv) to the solution and stir for 5 minutes at room temperature.

  • Add CuI (0.1 equiv) to the reaction mixture. The solution may change color.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 1,4-disubstituted-1,2,3-triazole.

Causality: The Cu(I) catalyst is essential for lowering the activation energy of the cycloaddition and ensuring high regioselectivity for the 1,4-isomer.[1][2] DIPEA acts as a base to facilitate the formation of the copper acetylide intermediate and neutralize any acidic byproducts.

Protocol 2: Rh(II)-Catalyzed Denitrogenative Cyclopropanation

This protocol demonstrates the transformation of a pre-formed triazole.

Materials:

  • Ethyl 1-(1,2,4-triazol-1-yl)-1H-1,2,3-triazole-4-carboxylate (a model substrate, 1.0 equiv)[8]

  • Styrene (3.0 equiv)

  • Dirhodium(II) acetate [Rh₂(OAc)₄] (0.01 equiv)

  • Solvent (e.g., Dichloromethane, DCM)

Procedure:

  • In an oven-dried vial under an inert atmosphere (e.g., Argon), dissolve the N-substituted triazole (1.0 equiv) in anhydrous DCM.

  • Add styrene (3.0 equiv) to the solution.

  • Add the Rh₂(OAc)₄ catalyst (0.01 equiv).

  • Heat the reaction mixture to reflux (approx. 40 °C).

  • Monitor the reaction by TLC for the disappearance of the starting triazole. The reaction is typically complete in 12-24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the target cyclopropane product.

Causality: The Rh(II) catalyst coordinates to the N2 and N3 atoms of the triazole, facilitating the cleavage of the N1-N2 and N3-C4 bonds and the extrusion of dinitrogen gas (N₂). This generates a transient rhodium-azavinyl carbene, which is then rapidly trapped by the excess styrene in a stereoselective cyclopropanation reaction. The use of an electron-deficient heterocycle at the N1 position is critical to enable this catalytic conversion.[8]

Data Summary

Table 1: Spectroscopic Data for this compound and a Derivative
Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Key IR (cm⁻¹)
This compound~8.5-8.7 (s, 1H, C5-H), ~15.0 (br s, 1H, N-H)~135 (C5), ~120 (C4), ~115 (CN)~2240 (C≡N), ~3100 (N-H)
1-Benzyl-4-cyano-1H-1,2,3-triazole~7.9 (s, 1H, C5-H), ~7.4 (m, 5H, Ar-H), ~5.6 (s, 2H, CH₂)~138 (C5), ~133 (Ar-C), ~129 (Ar-CH), ~118 (C4), ~114 (CN), ~55 (CH₂)~2235 (C≡N)

Note: Exact chemical shifts are solvent-dependent. Data is representative.[9][10][11]

Conclusion

This compound and its derivatives are not merely passive structural linkers; they are versatile intermediates with a rich and tunable reactivity. The strongly electron-withdrawing nitrile group fundamentally alters the electronic character of the triazole ring, deactivating it towards electrophilic attack while simultaneously activating it for nucleophilic substitution and unique denitrogenative transformations. By understanding these comparative reactivity principles—from SNAr at the C5 position to the generation of azavinyl carbenes from N1-substituted precursors—chemists can strategically employ this scaffold to construct complex molecular architectures. This knowledge is paramount for professionals in drug discovery and materials science, enabling the rational design and synthesis of novel compounds with tailored properties and functions.

References

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 1H-1,2,3-Triazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth guide on the structural validation of 1H-1,2,3-triazole-4-carbonitrile. For researchers in medicinal chemistry and materials science, 1,2,3-triazoles are foundational building blocks, largely due to the advent of highly efficient "click" chemistry.[1] The 4-carbonitrile derivative, in particular, serves as a versatile precursor for creating broader combinatorial libraries for drug discovery, including potential anticancer agents.[2][3]

However, the synthesis of heterocyclic compounds is rarely a straightforward path. The potential for isomeric products, tautomerization, and unreacted starting materials necessitates a rigorous, multi-faceted validation strategy. Simply obtaining a product with the correct mass is insufficient for unambiguous structural confirmation. This guide eschews a simple checklist in favor of a logical, progressive workflow that demonstrates how complementary analytical techniques build upon one another to create an irrefutable structural proof. We will explore the causality behind our experimental choices, presenting a self-validating system that ensures the integrity of your research.

The Synthetic Context: Establishing a Baseline for Comparison

To validate a structure, we must first understand its origin. A common and effective route to this compound (Product 2 ) is the dehydration of the corresponding 1H-1,2,3-triazole-4-carboxamide (Precursor 1 ). This reaction is often achieved using a strong dehydrating agent like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).[3]

Our validation strategy must therefore be designed to unequivocally distinguish the final nitrile product from the amide precursor and any potential side products.

An Integrated Workflow for Structural Validation

cluster_synthesis Synthesis cluster_validation Structural Validation Gauntlet cluster_conclusion Conclusion Precursor Precursor (1) 1H-1,2,3-Triazole-4-carboxamide Dehydration Dehydration (e.g., POCl₃) Precursor->Dehydration Crude Crude Product Dehydration->Crude MS_IR Step 1: Rapid Screening Mass Spec & IR Spectroscopy Crude->MS_IR NMR_1D Step 2: Framework Elucidation ¹H & ¹³C NMR MS_IR->NMR_1D NMR_2D Step 3: Connectivity Proof 2D NMR (HMBC, HSQC) NMR_1D->NMR_2D XRAY Step 4: Absolute Confirmation Single Crystal X-Ray (Gold Standard) NMR_2D->XRAY Confirmed Structurally Confirmed Product (2) XRAY->Confirmed

Caption: A logical workflow from synthesis to unambiguous structural confirmation.

Step 1: The First Pass – Rapid Functional Group & Mass Confirmation

The initial objective is to quickly ascertain if the reaction proceeded as expected. Mass spectrometry confirms the molecular weight, while Infrared (IR) spectroscopy verifies the key functional group transformation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the synthesized compound, offering the first piece of evidence for the proposed structure. Electrospray Ionization (ESI) is a soft ionization technique ideal for these polar heterocyclic compounds, typically yielding a strong signal for the protonated molecular ion [M+H]⁺.

Causality: By comparing the mass of the product to the precursor, we can confirm the loss of a water molecule (18.015 Da), which is the expected outcome of a successful dehydration reaction. Fragmentation patterns, often involving the loss of a stable N₂ molecule from the triazole ring, can provide further structural clues.[4][5]

CompoundFormulaExact Mass (Da)Expected [M+H]⁺ (m/z)
Precursor (1) C₃H₄N₄O112.0385113.0458
Product (2) C₃H₂N₄94.027995.0352
Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve ~0.1 mg of the purified solid in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an HPLC system coupled to a mass spectrometer with an ESI source.

  • Method Parameters:

    • Ion Source: ESI, Positive Polarity.

    • Mobile Phase: A 50:50 mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile can be used for direct infusion.

    • Capillary Voltage: 4000 V.

    • Scan Range: m/z 50–300.

  • Analysis: Look for a base peak corresponding to the calculated m/z of the protonated product (95.0352). Compare this with the spectrum of the starting material to confirm the disappearance of the peak at m/z 113.0458.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying functional groups. The key transformation in our synthesis is the conversion of a primary amide to a nitrile. This results in a distinct and easily identifiable change in the IR spectrum.

Causality: The disappearance of the characteristic amide C=O stretch and N-H stretches, coupled with the appearance of a sharp C≡N stretch, provides strong evidence of the desired chemical transformation. The vibrations of the triazole ring itself also provide a characteristic fingerprint.[6][7]

Functional GroupPrecursor (1) Vibrations (cm⁻¹)Product (2) Vibrations (cm⁻¹)Rationale for Change
Amide N-H Stretch ~3400-3200 (broad)AbsentLoss of the -CONH₂ group.
Nitrile C≡N Stretch Absent~2230-2260 (sharp, medium)Formation of the nitrile functional group.
Amide C=O Stretch ~1680 (strong)AbsentLoss of the -CONH₂ group.
Triazole Ring Multiple bands ~1550-1400Multiple bands ~1550-1400The core heterocyclic structure remains intact.[8]
Experimental Protocol: FT-IR (KBr Pellet)
  • Sample Preparation: Grind a small amount (~1 mg) of the dry, purified sample with ~100 mg of dry KBr powder using an agate mortar and pestle.

  • Pellet Formation: Press the mixture in a pellet die under high pressure to form a transparent or translucent disc.

  • Data Acquisition: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

  • Analysis: Identify the key vibrational bands as outlined in the table above, confirming the presence of the nitrile stretch and the absence of amide stretches.

Step 2: Mapping the Skeleton – ¹H and ¹³C NMR Spectroscopy

With preliminary evidence in hand, we turn to Nuclear Magnetic Resonance (NMR) spectroscopy, the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[9]

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is expected to be simple but highly informative.

Causality: The most telling signal is the singlet corresponding to the proton at the C5 position of the triazole ring. Its chemical shift, typically in the downfield region (δ 7.5-8.8 ppm), is characteristic of a proton on an electron-deficient heteroaromatic ring.[10] The disappearance of the broad amide N-H proton signals from the precursor provides complementary evidence of the reaction's success.

¹³C NMR Spectroscopy

Carbon NMR maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift reveals its electronic environment.

Causality: We expect three signals in the ¹³C NMR spectrum of the product. The signal for the nitrile carbon is typically found around δ 110-120 ppm. The two carbons of the triazole ring will have distinct shifts, which can be definitively assigned using 2D NMR techniques.[11][12] Comparing the product spectrum to that of the precursor will show the disappearance of the amide carbonyl carbon (~160-170 ppm) and the appearance of the nitrile carbon.

NucleusExpected Chemical Shift (δ, ppm) in DMSO-d₆
¹H (C5-H) ~8.5 - 9.0 (singlet, 1H)
¹H (N1-H) >15 (very broad singlet, 1H)
¹³C (C4) ~115 - 125
¹³C (C5) ~130 - 140
¹³C (C≡N) ~110 - 115
Experimental Protocol: 1D NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer.

  • Analysis:

    • In the ¹H spectrum, identify the singlet for the C5-H and the broad N-H signal. Integrate the signals to confirm the 1:1 proton ratio.

    • In the ¹³C spectrum, identify the three expected carbon signals.

    • Compare these spectra directly with those of the precursor material to confirm the expected chemical shift changes.

Step 3: The Definitive Proof – 2D NMR and X-Ray Crystallography

While 1D NMR provides a strong foundation, two-dimensional NMR techniques offer definitive proof of connectivity. For ultimate, unambiguous confirmation, single-crystal X-ray crystallography stands as the gold standard.[13]

2D NMR Spectroscopy (HSQC & HMBC)
  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It will show a clear correlation between the C5 carbon signal and the H5 proton signal, confirming the C-H bond.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. This is the key to proving the overall structure.

Causality: The HMBC spectrum provides the final, irrefutable link. We expect to see a 3-bond correlation from the H5 proton to the C4 carbon and the C≡N carbon. This unequivocally establishes the 1,4-disubstitution pattern of the triazole ring and confirms the position of the nitrile group, ruling out other isomers.[14]

cluster_legend Legend cluster_structure NMR Connectivity Map cluster_spec Expected Data H_node ¹H C_node ¹³C HMBC_edge HMBC Correlation HSQC_edge HSQC Correlation mol Structure (H5-C5-C4-CN) H5 H5 C5 C5 H5->C5 HSQC C4 C4 H5->C4 ³JCH (HMBC) CN CN H5->CN ³JCH (HMBC)

Caption: Logical map of key 2D NMR correlations for structural confirmation.

Single-Crystal X-Ray Crystallography

If a suitable single crystal of the compound can be grown, X-ray crystallography provides the ultimate structural proof. It generates a 3D model of the molecule, revealing the precise position of each atom and the exact bond lengths and angles.[15][16]

Causality: This technique moves beyond inferring connectivity from spectral data to directly observing the molecular structure. It is the only method that provides an absolute, unambiguous picture of the compound in the solid state, leaving no room for doubt regarding isomerism or tautomerism.

Experimental Protocol: X-Ray Crystallography
  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Slow evaporation of a saturated solution, slow cooling, or vapor diffusion are common methods. A range of solvents should be screened (e.g., ethyl acetate, methanol, acetone, dichloromethane).

  • Data Collection: Mount a suitable crystal on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding a 3D model with atomic coordinates, bond lengths, and angles.

Conclusion: A Synthesis of Evidence

The validation of a synthesized molecule like this compound is not achieved by a single measurement but by the convergence of evidence from multiple, complementary analytical techniques. This guide has demonstrated a logical workflow that begins with rapid screening (MS, IR) to confirm the fundamental transformation, proceeds to detailed framework mapping (1D NMR), and culminates in the irrefutable proof of connectivity and structure (2D NMR, X-ray Crystallography). By understanding the "why" behind each experiment and how they interlink, researchers can build a robust and self-validating case for their molecular structure, ensuring the highest level of scientific integrity in their work.

References

spectroscopic comparison of 1H-1,2,3-Triazole-4-carbonitrile with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Comparison of 1H-1,2,3-Triazole-4-carbonitrile and Structurally Related Analogs

A Guide for Researchers in Synthetic and Medicinal Chemistry

Prepared by: Gemini, Senior Application Scientist

Introduction

The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole character. The introduction of substituents at the 4- and 5-positions of the triazole ring allows for fine-tuning of its physicochemical properties. This compound serves as a key synthetic intermediate, where the nitrile group can be transformed into other valuable functionalities like amides, carboxylic acids, or tetrazoles.

Accurate structural elucidation is paramount for the successful application of these heterocycles. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization process. Each technique provides a unique piece of the structural puzzle, and a comparative analysis can reveal subtle electronic and structural differences between closely related analogs.

This guide provides a detailed spectroscopic comparison of this compound with its parent heterocycle, 1H-1,2,3-Triazole , and two key derivatives: 1H-1,2,3-Triazole-4-carboxamide and 1H-1,2,3-Triazole-4-carboxylic acid . By examining their respective ¹H NMR, ¹³C NMR, IR, and MS data, we will elucidate the distinct spectroscopic signatures imparted by the C4-substituent, providing researchers with a practical framework for identifying and differentiating these important compounds.

Molecular Structures Overview

The electronic nature of the C4 substituent (-H, -CN, -CONH₂, -COOH) profoundly influences the spectroscopic properties of the triazole ring. The nitrile group is strongly electron-withdrawing, while the amide and carboxylic acid groups exhibit more complex resonance and inductive effects.

Caption: Chemical structures of the compared triazole derivatives.

¹H NMR Spectroscopic Comparison

Proton NMR provides critical information about the electronic environment of the protons on the heterocyclic ring. The chemical shift of the C5-H proton is particularly sensitive to the nature of the C4 substituent.

This compound: The spectrum is expected to be simple, showing a sharp singlet for the C5-H proton. Due to the strong electron-withdrawing inductive effect of the nitrile group, this proton is significantly deshielded and appears at a downfield chemical shift, typically in the range of δ 8.5 - 9.0 ppm . The N-H proton of the triazole ring will appear as a broad singlet at a much further downfield position (>10 ppm), and its position can be highly dependent on the solvent and concentration.

Comparison with Analogs:

  • 1H-1,2,3-Triazole: The parent compound exhibits two signals for the ring protons. The C4-H and C5-H protons are in different environments and typically appear as singlets around δ 7.7 ppm [1]. The C5-H of the carbonitrile is therefore shifted downfield by approximately 1.0 ppm, a direct consequence of the nitrile's deshielding effect.

  • 1H-1,2,3-Triazole-4-carboxamide: The amide group is also electron-withdrawing but less so than the nitrile. The C5-H proton in this compound is expected to appear downfield relative to the parent triazole, but upfield relative to the carbonitrile, typically around δ 8.2 - 8.4 ppm . Additionally, two broad singlets corresponding to the -CONH₂ protons will be visible, usually between δ 7.0 and 8.0 ppm.

  • 1H-1,2,3-Triazole-4-carboxylic acid: Similar to the amide, the carboxylic acid group deshields the C5-H proton, leading to a chemical shift in the range of δ 8.3 - 8.6 ppm . The most distinct feature is the highly deshielded and broad signal of the carboxylic acid proton (-COOH), often observed above δ 12 ppm .

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm in DMSO-d₆)

Compound C5-H Signal Substituent Protons N-H Signal
This compound ~8.8 (s) - >15
1H-1,2,3-Triazole ~7.7 (s, C4/C5-H) - ~13-14
1H-1,2,3-Triazole-4-carboxamide ~8.3 (s) ~7.5, ~7.9 (br s, NH₂) ~15

| 1H-1,2,3-Triazole-4-carboxylic acid | ~8.4 (s) | >12 (br s, COOH) | ~15 |

Note: Values are approximate and can vary based on solvent and experimental conditions.

¹³C NMR Spectroscopic Comparison

Carbon NMR is highly effective for observing the carbon backbone, including the carbons of the triazole ring and the substituent itself. The chemical shifts of C4 and C5 are diagnostic of the electronic effects at play.

This compound: The spectrum will show three key signals in the aromatic region. The carbon of the nitrile group (-C≡N ) has a characteristic chemical shift around δ 110-115 ppm . The triazole ring carbons, C4 and C5, are significantly affected by the substituent. The C4 carbon, directly attached to the nitrile, will be shifted downfield. The C5 carbon will also experience a downfield shift compared to the parent triazole due to the withdrawal of electron density. Expected shifts are approximately δ 120-125 ppm for C4 and δ 135-140 ppm for C5.

Comparison with Analogs:

  • 1H-1,2,3-Triazole: The two equivalent ring carbons (C4 and C5) in the tautomerically averaged structure appear at approximately δ 130 ppm [2]. The presence of the nitrile group breaks this symmetry and shifts both carbons.

  • 1H-1,2,3-Triazole-4-carboxamide: The carbonyl carbon of the amide (-CONH₂ ) gives a distinct signal in the highly deshielded region of δ 160-165 ppm . The C4 and C5 carbons will have chemical shifts that are different from the nitrile, reflecting the different electronic nature of the amide group.

  • 1H-1,2,3-Triazole-4-carboxylic acid: The carbonyl carbon of the carboxylic acid (-COOH ) is also found far downfield, typically around δ 160-165 ppm , similar to the amide[3]. The primary differentiation from the amide in the ¹³C spectrum relies on the analysis of the full spectroscopic profile.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm in DMSO-d₆)

Compound C4 Signal C5 Signal Substituent Carbon
This compound ~122 ~138 ~112 (-CN)
1H-1,2,3-Triazole ~130 ~130 -
1H-1,2,3-Triazole-4-carboxamide ~139 ~128 ~162 (-CONH₂)

| 1H-1,2,3-Triazole-4-carboxylic acid | ~140 | ~127 | ~161 (-COOH) |

Note: Values are approximate and can vary based on solvent and experimental conditions.

IR Spectroscopic Comparison

Infrared spectroscopy is exceptionally powerful for identifying functional groups. The comparison focuses on the unique vibrational frequencies of the C4 substituents and their influence on the triazole ring vibrations.

This compound: The most prominent and diagnostic absorption is the sharp, strong peak corresponding to the nitrile (C≡N ) stretching vibration, which appears in the characteristic range of 2230-2260 cm⁻¹ . Other signals will include N-H stretching (~3100-3300 cm⁻¹) and C-H stretching (~3000-3100 cm⁻¹), as well as triazole ring stretching vibrations (typically 1400-1600 cm⁻¹).

Comparison with Analogs:

  • 1H-1,2,3-Triazole: The spectrum is dominated by N-H and C-H stretching vibrations and ring deformation modes[4]. The key diagnostic feature—the C≡N stretch—is absent.

  • 1H-1,2,3-Triazole-4-carboxamide: This compound is easily distinguished by the absence of the 2230 cm⁻¹ nitrile peak and the appearance of strong carbonyl (C=O ) stretching absorption around 1650-1680 cm⁻¹ . Furthermore, characteristic N-H stretching bands for the primary amide appear as two distinct peaks in the 3200-3400 cm⁻¹ region.

  • 1H-1,2,3-Triazole-4-carboxylic acid: The spectrum is defined by a very broad O-H stretching band from 2500-3300 cm⁻¹ , which often overlaps with C-H stretching signals. A strong C=O stretching vibration is observed around 1700-1730 cm⁻¹ . The absence of the nitrile peak and the presence of the broad O-H and sharp C=O bands clearly differentiate it from the other analogs.

Table 3: Key Diagnostic IR Absorption Frequencies (ν, cm⁻¹)

Compound Key Functional Group Stretch
This compound 2230-2260 (C≡N, strong, sharp)
1H-1,2,3-Triazole (none in this region)
1H-1,2,3-Triazole-4-carboxamide ~1660 (C=O, strong); ~3200, ~3350 (N-H, medium)

| 1H-1,2,3-Triazole-4-carboxylic acid | ~1710 (C=O, strong); 2500-3300 (O-H, very broad) |

Mass Spectrometric Comparison

Mass spectrometry provides information on the molecular weight and fragmentation patterns, which are influenced by the stability of the triazole ring and the nature of the substituent.

This compound: The molecular ion peak (M⁺˙) will be observed at m/z 94 . A key fragmentation pathway for 1,2,3-triazoles is the loss of a molecule of nitrogen (N₂), which is highly stable[5]. This would lead to a significant fragment ion at m/z 66 ([M-28]⁺˙). Further fragmentation could involve the loss of HCN, a common pathway for nitrogen heterocycles.

Comparison with Analogs:

  • 1H-1,2,3-Triazole: The molecular ion appears at m/z 69 . The primary fragmentation is also the loss of N₂ to give a fragment at m/z 41 .

  • 1H-1,2,3-Triazole-4-carboxamide: The molecular ion is at m/z 112 . It will also likely lose N₂ to give a fragment at m/z 84 . Subsequent fragmentation may involve the loss of components of the amide group, such as HNCO.

  • 1H-1,2,3-Triazole-4-carboxylic acid: The molecular ion is at m/z 113 . In addition to the loss of N₂ (to m/z 85), a characteristic fragmentation for carboxylic acids is the loss of a hydroxyl radical (•OH, [M-17]⁺) or the loss of formic acid (HCOOH, [M-46]⁺˙).

Table 4: Key Mass Spectrometry Fragments (m/z)

Compound Molecular Ion (M⁺˙) [M-N₂]⁺˙ Fragment Other Key Fragments
This compound 94 66 -
1H-1,2,3-Triazole 69 41 -
1H-1,2,3-Triazole-4-carboxamide 112 84 Loss of HNCO

| 1H-1,2,3-Triazole-4-carboxylic acid | 113 | 85 | [M-OH]⁺, [M-HCOOH]⁺˙ |

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols should be followed. The methodologies below represent best practices for the acquisition of spectroscopic data for this class of compounds.

Protocol 1: NMR Spectroscopy

NMR_Workflow prep Sample Preparation dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃) prep->dissolve transfer Transfer to 5mm NMR tube dissolve->transfer lock Lock & Shim on solvent signal transfer->lock Insert Sample instrument Instrument Setup instrument->lock acquire Acquire Spectra lock->acquire h1 ¹H Spectrum (e.g., 16 scans, 2s relaxation delay) acquire->h1 c13 ¹³C{¹H} Spectrum (e.g., 1024 scans, 2s relaxation delay) acquire->c13 process Data Processing h1->process c13->process transform Fourier Transform process->transform phase Phase & Baseline Correction transform->phase reference Reference to solvent residual peak (e.g., DMSO @ 2.50 ppm) phase->reference

Caption: Standard workflow for acquiring NMR spectra.

  • Sample Preparation: Accurately weigh 5-10 mg of the triazole sample.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often preferred for this series due to the solubility of all analogs and its ability to slow N-H exchange).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the tube in the NMR spectrometer (e.g., 400 MHz).

  • Locking and Shimming: Lock the field frequency using the deuterium signal from the solvent. Perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition:

    • ¹H NMR: Acquire a proton spectrum with sufficient scans for a good signal-to-noise ratio (typically 8-16 scans).

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A greater number of scans (e.g., 512-2048) is required due to the low natural abundance of ¹³C.

  • Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Causality Note: DMSO-d₆ is chosen as a solvent because it is a polar aprotic solvent capable of dissolving all four compounds, allowing for a direct comparison of chemical shifts under identical conditions. Its hydrogen-bond accepting nature also helps in observing exchangeable protons like N-H and O-H.

Protocol 2: Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small quantity of the solid sample via a direct insertion probe, or a dilute solution in a volatile solvent (e.g., methanol) via GC injection if the compound is sufficiently volatile and thermally stable.

  • Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This energy level is standard for generating reproducible fragmentation patterns and creating library-searchable spectra.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 35-200) to ensure detection of the molecular ion and all significant fragments.

  • Data Analysis: Identify the molecular ion peak (M⁺˙) and analyze the major fragment ions. Compare the observed fragmentation pattern with known pathways for heterocyclic compounds.

Causality Note: EI is chosen for its ability to induce extensive and predictable fragmentation, which is highly useful for structural elucidation of unknown compounds and for differentiating isomers. For less stable molecules, a softer ionization technique like Electrospray Ionization (ESI) would be preferable.[6]

Conclusion

The spectroscopic characterization of this compound and its analogs is straightforward when a systematic, multi-technique approach is employed. Each compound possesses a unique spectroscopic fingerprint directly attributable to the electronic and structural properties of its C4-substituent.

  • ¹H NMR is diagnostic for the electronic environment of the C5-H proton.

  • ¹³C NMR clearly identifies the carbon type of the substituent (-CN vs. -C=O).

  • IR Spectroscopy provides unambiguous confirmation of the key functional group (C≡N, C=O, O-H).

  • Mass Spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, such as the loss of N₂.

This guide provides the foundational data and rationale to enable researchers to confidently identify these compounds, monitor reactions, and confirm the purity of their synthetic intermediates and final products.

References

A Comparative Guide to the Computational Analysis of 1H-1,2,3-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, understanding the intrinsic properties of heterocyclic compounds is paramount for rational design and development. The 1H-1,2,3-triazole scaffold is a cornerstone in modern chemistry, valued for its unique electronic structure, stability, and capacity for hydrogen bonding.[1][2] Specifically, 1H-1,2,3-Triazole-4-carbonitrile represents an intriguing yet underexplored derivative. While extensive experimental data on this specific molecule is nascent, this guide provides a comprehensive framework for its computational investigation by drawing parallels with closely related, well-documented 1,2,3-triazole systems.

This guide will compare and detail the primary computational methodologies employed to elucidate the geometric, electronic, and spectroscopic properties of 1H-1,2,3-triazole derivatives. By understanding the causality behind these in silico experiments, researchers can effectively predict molecular behavior, guide synthesis, and accelerate discovery.

The Computational Toolkit: A Comparative Overview

The investigation of molecular properties at the quantum level relies on a suite of powerful computational tools. For a molecule like this compound, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the methods of choice, offering a robust balance of accuracy and computational cost.[3][4] These are often complemented by molecular docking simulations to explore interactions with biological targets.

Computational MethodPrimary ApplicationKey Insights ProvidedCommon Software
Density Functional Theory (DFT) Ground-state propertiesOptimized molecular geometry (bond lengths, angles), electronic structure (HOMO-LUMO energies), vibrational frequencies (IR/Raman spectra), molecular electrostatic potential (MEP).[5][6]Gaussian, ORCA, GAMESS
Time-Dependent DFT (TD-DFT) Excited-state propertiesElectronic absorption spectra (UV-Vis), fluorescence properties.[7]Gaussian, ORCA, GAMESS
Molecular Docking Ligand-protein interactionsBinding affinity and mode, identification of key interacting residues in a protein active site.[8][9]AutoDock, MOE, Schrödinger Suite
Quantum Theory of Atoms in Molecules (QTAIM) Chemical bonding analysisNature of chemical bonds (covalent, ionic, etc.), charge density distribution.AIMAll

Delving Deeper: Methodologies and Their Rationale

A successful computational study is not merely about running software; it's about making informed choices regarding the level of theory, basis set, and environmental models. These decisions directly impact the accuracy and relevance of the results.

I. Geometry Optimization and Vibrational Analysis

The foundational step in any computational analysis is determining the molecule's most stable three-dimensional structure.

Experimental Protocol: DFT Geometry Optimization

  • Initial Structure Creation: Construct the 3D model of this compound using a molecular builder.

  • Method Selection: Employ a DFT functional. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for organic molecules.[5]

  • Basis Set Selection: Choose a basis set to describe the atomic orbitals. The 6-311++G(d,p) basis set is recommended as it provides a good description of electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-spherical electron density.[5]

  • Optimization Calculation: Perform a geometry optimization calculation to find the minimum energy conformation on the potential energy surface.

  • Frequency Analysis: Following optimization, a frequency calculation is crucial. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also yields the theoretical vibrational spectra (IR and Raman), which can be directly compared with experimental data for validation.[5]

Logical Workflow for Geometry Optimization and Vibrational Analysis

G cluster_input Input cluster_dft DFT Calculation cluster_output Output & Validation mol_build 1. Build Initial 3D Structure level_theory 2. Select Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) mol_build->level_theory Input Structure geom_opt 3. Geometry Optimization level_theory->geom_opt Calculation Parameters freq_calc 4. Frequency Calculation geom_opt->freq_calc Optimized Structure opt_geom Optimized Geometry (Bond Lengths, Angles) freq_calc->opt_geom Confirm Minimum Energy vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra validation Compare with Experimental Data vib_spectra->validation

Caption: Workflow for DFT-based geometry optimization and frequency analysis.

II. Electronic Properties: Understanding Reactivity

The electronic character of a molecule governs its reactivity and interactions. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this understanding.

  • HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.

  • LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions.[1]

Table of Comparative Electronic Properties for Triazole Derivatives

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
4-(1,2,4-Triazol-3-ylsulfanylmethyl) derivativeDFT/B3LYP-6.78-1.255.53
1,4-disubstituted-1,2,3-triazoleDFT/B3LYP-6.21-2.154.06
2-aryl-1,2,3-triazole acidTD-DFTVaries with solventVaries with solventVaries with solvent

(Data synthesized from representative studies for illustrative comparison)[4][6][7]

III. Spectroscopic Properties: The UV-Vis Spectrum

Predicting the electronic absorption spectrum is vital for understanding a molecule's photophysical behavior. TD-DFT is the standard method for this purpose.

Experimental Protocol: TD-DFT for UV-Vis Spectrum

  • Optimized Geometry: Use the optimized ground-state geometry obtained from the DFT calculations as the starting point.

  • Solvent Effects: Since UV-Vis spectra are typically measured in solution, incorporating a solvent model is critical. The Polarizable Continuum Model (PCM) is a common and effective choice.[7]

  • TD-DFT Calculation: Perform a TD-DFT calculation, specifying the number of excited states to compute. This will yield the vertical excitation energies and oscillator strengths.

  • Spectrum Generation: The calculated excitation energies (often converted to wavelengths in nm) and their corresponding oscillator strengths can be plotted to generate a theoretical UV-Vis spectrum. This can then be compared to an experimentally measured spectrum.

Logical Pathway for Spectroscopic and Biological Interaction Studies

G cluster_start Starting Point cluster_spectro Spectroscopy (TD-DFT) cluster_bio Biological Interaction (Docking) opt_geom Optimized Molecular Geometry (from DFT) solvent 1. Include Solvent Model (e.g., PCM) opt_geom->solvent protein 1. Prepare Protein Target (e.g., PDB structure) opt_geom->protein Ligand Structure td_dft 2. Perform TD-DFT Calculation solvent->td_dft uv_vis 3. Generate UV-Vis Spectrum td_dft->uv_vis docking 2. Perform Molecular Docking protein->docking analysis 3. Analyze Binding Mode & Affinity docking->analysis

Caption: Workflow for TD-DFT spectral prediction and molecular docking analysis.

IV. Molecular Docking: Probing Biological Activity

For drug development professionals, understanding how a molecule interacts with a biological target is the ultimate goal. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9]

Protocol for Molecular Docking

  • Ligand Preparation: The 3D structure of the 1H-1,2,3-triazole derivative (the ligand) is prepared, usually starting from the DFT-optimized geometry. This involves assigning correct atom types and charges.

  • Receptor Preparation: The 3D structure of the target protein (the receptor) is obtained, typically from the Protein Data Bank (PDB). Water molecules and other non-essential components are usually removed, and hydrogen atoms are added.

  • Binding Site Definition: The active site or binding pocket on the receptor is defined. This is the region where the docking calculations will be performed.

  • Docking Simulation: Using software like AutoDock, the ligand is repeatedly placed in the binding site in various conformations. A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose.

  • Analysis: The results are analyzed to identify the most likely binding pose and to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues. Molecular docking studies have suggested that 1,2,3-triazole derivatives can act as inhibitors for enzymes like cruzain, which is essential for the metabolism of T. cruzi.[8]

Conclusion

The computational investigation of this compound and its analogs is a multi-faceted process that provides profound insights into their physicochemical properties and potential applications. By systematically employing DFT for ground-state properties, TD-DFT for electronic excitations, and molecular docking for biological interactions, researchers can build a comprehensive molecular profile. This guide has outlined the standard, validated protocols and the causal logic behind them. While direct computational literature for this compound is still emerging, the methodologies detailed here, proven effective for a wide range of triazole derivatives, provide a robust and reliable roadmap for its future exploration.

References

Introduction: The Analytical Imperative for 1H-1,2,3-Triazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An expert guide by a Senior Application Scientist on the comparative assessment of 1H-1,2,3-Triazole-4-carbonitrile purity by High-Performance Liquid Chromatography (HPLC). This document provides an in-depth technical analysis, comparing methodologies to establish a robust, accurate, and validated analytical protocol.

This compound is a pivotal heterocyclic building block in contemporary medicinal chemistry and materials science. Its rigid, polar structure serves as a stable scaffold in the synthesis of pharmacologically active agents, making the accurate assessment of its purity a non-negotiable prerequisite for downstream applications. Impurities, even at trace levels, can derail synthetic pathways, compromise biological assays, and introduce significant safety risks in drug development pipelines.

This guide moves beyond a simple recitation of a method. Instead, it details a systematic and comparative approach to developing a stability-indicating HPLC purity assay. We will explore the critical choices in stationary and mobile phase selection, grounding our decisions in the physicochemical properties of the analyte and validating our final method with rigorous system suitability criteria.

Understanding the Analyte: Physicochemical Profile of this compound

The key to a successful HPLC separation lies in understanding the interplay between the analyte, the stationary phase, and the mobile phase. The structure of this compound presents a distinct analytical challenge.

  • Structure: A five-membered heterocyclic ring containing three nitrogen atoms and a nitrile (-C≡N) group. This structure is inherently polar.

  • Polarity: The molecule possesses one hydrogen bond donor (the N-H on the triazole ring) and three hydrogen bond acceptor sites (the nitrogen atoms).[1] This, combined with the polar nitrile group, results in a highly polar compound with a predicted LogP of -0.4.[1] This polarity dictates that a reverse-phase HPLC method is appropriate, but retention on a standard C18 column may be poor. The compound is soluble in polar organic solvents and moderately soluble in water.[2]

  • UV Absorbance: The 1,2,3-triazole ring exhibits a strong π → π* electronic transition.[3] Gas-phase UV absorption spectra show a maximum absorbance (λmax) centered around 205-210 nm.[3][4][5][6] While this is the theoretical maximum, for practical HPLC applications, detection at a slightly longer wavelength (e.g., 220 nm) is often preferred to reduce interference from solvent cutoff and increase specificity.

G A Prepare 0.1 mg/mL Analyte B Column A: Standard C18 A->B C Column B: Polar-Embedded C18 A->C D Inject & Run Gradient B->D E Inject & Run Gradient C->E F Analyze Data: - Retention Time - Peak Asymmetry D->F G Analyze Data: - Retention Time - Peak Asymmetry E->G H Compare Results & Select Best Column F->H G->H G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases (A: H2O+FA, B: ACN+FA) C Equilibrate System A->C B Prepare Sample (0.5 mg/mL) D Perform 5x SST Injections B->D C->D E Verify SST Criteria (Tailing ≤ 1.5, Area RSD ≤ 2.0%) D->E F Inject Sample(s) E->F G Integrate Chromatogram F->G H Calculate Purity (Area % Method) G->H

References

A Comparative Analysis of the Biological Activity of 1H-1,2,3-Triazole-4-carbonitrile Derivatives Versus Standard Drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The 1,2,3-triazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1][2][3] The incorporation of a carbonitrile group at the 4-position of the 1H-1,2,3-triazole ring offers unique electronic properties and synthetic handles, making this class of compounds particularly interesting for drug discovery. This guide provides an in-depth, objective comparison of the biological performance of 1H-1,2,3-triazole-4-carbonitrile derivatives against established standard drugs in the fields of oncology, microbiology, and virology. We will delve into the supporting experimental data, elucidate the underlying mechanisms of action, and provide detailed protocols for the key assays used in these evaluations.

Anticancer Activity: A Promising New Frontier

Derivatives of 1,2,3-triazole have shown significant potential as anticancer agents, often by inducing cell cycle arrest and apoptosis.[4] The introduction of the carbonitrile moiety can enhance these properties, leading to potent cytotoxic effects against various cancer cell lines.

Comparative Efficacy Against Standard Chemotherapeutics

The true measure of a novel anticancer compound's potential lies in its performance relative to current clinical standards. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 1,2,3-triazole derivatives compared to the widely used chemotherapeutic agent, doxorubicin.

Compound ClassCancer Cell LineTest Compound IC50 (µM)Doxorubicin IC50 (µM)Reference
1,2,3-Triazole-Chalcone HybridA549 (Lung)8.673.24[4]
1,2,3-Triazole-Podophyllotoxin HybridA549 (Lung)0.021Not Reported[4]
Phosphonate 1,2,3-Triazole DerivativeHT-1080 (Fibrosarcoma)15.13>50[5]
Phosphonate 1,2,3-Triazole DerivativeA-549 (Lung)21.25>50[5]
Phosphonate 1,2,3-Triazole DerivativeMCF-7 (Breast)18.06>50[5]
Phosphonate 1,2,3-Triazole DerivativeMDA-MB-231 (Breast)16.32>50[5]
Tetrahydrocurcumin-1,2,3-Triazole DerivativeHCT-116 (Colon)1.09Not Reported (Cisplatin > 45)[6][7]

Note: Direct comparison is most accurate when conducted within the same study under identical experimental conditions. The data presented is a synthesis from multiple sources.

As the data indicates, certain 1,2,3-triazole derivatives exhibit cytotoxicity comparable to or, in some cases, exceeding that of standard drugs against specific cancer cell lines. For instance, the triazole-chalcone hybrid shows potent activity against lung cancer cells, albeit slightly less than doxorubicin in that particular study.[4] Notably, some phosphonate derivatives show significant activity where doxorubicin was less effective.[5]

Unraveling the Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism through which many 1,2,3-triazole derivatives exert their anticancer effects is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[8][9] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[10]

Molecular docking studies have provided insights into the binding of 1,2,4-triazole derivatives to the colchicine-binding site of β-tubulin.[11][12] This binding prevents the polymerization of tubulin dimers into microtubules, thereby halting mitosis. It is plausible that this compound derivatives share a similar mechanism, with the triazole ring acting as a crucial pharmacophore for interaction with the target protein.

anticancer_mechanism cluster_drug 1,2,3-Triazole-4-carbonitrile Derivative cluster_cell Cancer Cell drug Triazole Derivative tubulin β-Tubulin drug->tubulin Binds to Colchicine Site microtubules Microtubule Assembly tubulin->microtubules Inhibits Polymerization mitosis Mitosis (Cell Division) microtubules->mitosis Disrupts Spindle Formation apoptosis Apoptosis (Cell Death) mitosis->apoptosis Induces G2/M Arrest & Apoptosis

Caption: Proposed mechanism of anticancer activity for 1,2,3-triazole derivatives.

Antimicrobial Activity: A New Weapon Against Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel antibacterial agents. 1,2,3-triazole derivatives have demonstrated promising activity against a range of bacterial pathogens.

Comparative Efficacy Against Standard Antibiotics

The following table presents the minimum inhibitory concentration (MIC) values of 1,2,3-triazole derivatives in comparison to the broad-spectrum antibiotic, ciprofloxacin.

Compound ClassBacterial StrainTest Compound MIC (µM)Ciprofloxacin MIC (µM)Reference
Ciprofloxacin-1,2,3-Triazole ConjugateS. typhi (clinical)0.786.25[13]
Ciprofloxacin-1,2,3-Triazole ConjugateS. aureus (ATCC25923)3.126.25[13]
Benzooxepine-1,2,3-Triazole ChalconeS. aureus3.59Not Reported[3]
Benzooxepine-1,2,3-Triazole ChalconeE. coli6.20Not Reported[3]

The data clearly indicates that hybridization of the 1,2,3-triazole moiety with existing antibiotics like ciprofloxacin can significantly enhance antibacterial potency, overcoming existing resistance mechanisms.[13]

Targeting Bacterial DNA Gyrase

A probable mechanism for the antibacterial action of these triazole derivatives is the inhibition of DNA gyrase, an essential bacterial enzyme that is a well-established target for fluoroquinolone antibiotics like ciprofloxacin.[14][15] DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.

Molecular docking studies have suggested that triazole derivatives can bind to the active site of DNA gyrase, interfering with its function.[2][16] The triazole ring and its substituents can form hydrogen bonds and other interactions with key amino acid residues in the enzyme's binding pocket, preventing it from carrying out its supercoiling activity.

antimicrobial_mechanism cluster_drug 1,2,3-Triazole-4-carbonitrile Derivative cluster_bacteria Bacterial Cell drug Triazole Derivative dna_gyrase DNA Gyrase drug->dna_gyrase Inhibits Enzyme Activity dna_supercoiling DNA Supercoiling dna_gyrase->dna_supercoiling Blocks Supercoiling dna_replication DNA Replication dna_supercoiling->dna_replication Prevents Replication bacterial_death Bacterial Cell Death dna_replication->bacterial_death Induces Cell Death

Caption: Proposed mechanism of antimicrobial activity for 1,2,3-triazole derivatives.

Antiviral Activity: A Broad Spectrum of Possibilities

The structural diversity of 1,2,3-triazole derivatives has also led to the discovery of compounds with significant antiviral activity against a variety of viruses, including Chikungunya virus (CHIKV) and Herpes Simplex Virus (HSV).[1][2][3][9]

Comparative Efficacy Against Standard Antiviral Drugs

The following table summarizes the 50% effective concentration (EC50) values for a 1,4-disubstituted-1,2,3-triazole derivative against Chikungunya virus, compared to the standard drugs chloroquine and ribavirin.

Compound ClassVirusTest Compound EC50 (µM)Chloroquine EC50 (µM)Ribavirin EC50 (µM)Reference
1,4-Disubstituted-1,2,3-triazoleCHIKV28.618.82.4[1]

While this particular triazole derivative was less potent than ribavirin, it exhibited promising activity and a better selectivity index than chloroquine, indicating a favorable safety profile.[1] Further optimization of the triazole scaffold could lead to more potent antiviral agents.

Diverse Mechanisms of Antiviral Action

The antiviral mechanisms of 1,2,3-triazole derivatives can vary depending on the virus and the specific chemical structure of the compound. Studies have shown that these compounds can interfere with different stages of the viral life cycle, including:

  • Viral Entry: Some derivatives have been shown to inhibit the entry of the virus into the host cell.[1]

  • Viral Replication: Others may target viral enzymes essential for replication, such as polymerases or proteases.

  • Viral Release: Certain compounds can block the release of new virus particles from infected cells, preventing the spread of infection.[1]

antiviral_mechanism cluster_virus_lifecycle Viral Life Cycle cluster_drug_action 1,2,3-Triazole Derivative Action entry Viral Entry replication Viral Replication release Viral Release inhibit_entry Inhibit Entry inhibit_entry->entry inhibit_replication Inhibit Replication inhibit_replication->replication inhibit_release Inhibit Release inhibit_release->release

Caption: Potential points of intervention for 1,2,3-triazole derivatives in the viral life cycle.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section details the standard operating procedures for the key biological assays discussed.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the standard drug (e.g., doxorubicin) in culture medium. Replace the existing medium with the medium containing the compounds and incubate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds and a standard antibiotic (e.g., ciprofloxacin) in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

References

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 1H-1,2,3-Triazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. 1H-1,2,3-Triazole-4-carbonitrile is a valuable building block in medicinal chemistry, and its cost-effective production is a critical consideration for any research and development program. This guide provides an in-depth comparison of the most common synthetic routes to this important molecule, offering a technical analysis of their cost-effectiveness, safety, and environmental impact.

Introduction: The Significance of this compound

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, prized for its metabolic stability, ability to engage in hydrogen bonding, and its role as a bioisostere for other functional groups. The addition of a nitrile group at the 4-position of the triazole ring provides a versatile chemical handle for further elaboration, making this compound a highly sought-after intermediate in the synthesis of diverse bioactive molecules. The choice of synthetic route to this compound can significantly impact project timelines, budgets, and the overall sustainability of a drug discovery campaign.

Comparative Analysis of Synthetic Routes

This guide will focus on three primary synthetic strategies for the preparation of this compound:

  • Route 1: Dehydration of 1H-1,2,3-Triazole-4-carboxamide

  • Route 2: Diazotization of an Enamine Precursor

  • Route 3: [3+2] Cycloaddition via "Click Chemistry"

A detailed examination of each route, including experimental protocols, cost analysis, and safety considerations, is presented below.

Route 1: Dehydration of 1H-1,2,3-Triazole-4-carboxamide

This classical approach involves the formation of the corresponding carboxamide from 1H-1,2,3-triazole-4-carboxylic acid, followed by a dehydration step to yield the desired nitrile.

Experimental Workflow

Caption: Workflow for the synthesis of this compound via dehydration.

Detailed Protocol

Step 1: Synthesis of 1H-1,2,3-Triazole-4-carboxamide

A detailed protocol for the ammonolysis of methyl 1H-1,2,4-triazole-3-carboxylate to its corresponding carboxamide involves stirring with 25% ammonium hydroxide at 353 K for 8 hours, resulting in a high yield of 85% after filtration and washing.[1] While this is for the 1,2,4-isomer, a similar procedure can be envisioned for the 1,2,3-isomer starting from the corresponding ester or activated carboxylic acid.

Step 2: Dehydration to this compound

The dehydration of the carboxamide can be achieved using strong dehydrating agents such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).

  • Method A (POCl₃): The carboxamide is refluxed with an excess of POCl₃, often in an inert solvent. The reaction is typically vigorous and requires careful control of temperature.

  • Method B (TFAA): The carboxamide is treated with TFAA, usually at room temperature or with gentle heating. This method is often milder than using POCl₃.

Cost-Effectiveness Analysis
ReagentPrice (per gram)Notes
1H-1,2,3-Triazole-4-carboxylic acid~€25.88 (for 100g)[2]Starting material cost is a significant factor.
Phosphorus Oxychloride (POCl₃)~$0.55 (for 100g)[3]Relatively inexpensive but hazardous.
Trifluoroacetic Anhydride (TFAA)~$0.74 (for 25g)[4]More expensive than POCl₃ but often offers milder reaction conditions.

Discussion: The primary cost driver for this route is the starting carboxylic acid. While the dehydrating agents are relatively inexpensive, the multi-step nature of this synthesis can lead to lower overall yields and increased labor costs. The choice between POCl₃ and TFAA will depend on the scale of the reaction and the sensitivity of the substrate to harsh conditions.

Safety and Environmental Considerations
  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is also toxic and requires handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Trifluoroacetic Anhydride (TFAA): Corrosive and a strong lachrymator. Trifluoroacetic acid (TFA), a potential byproduct, is a persistent environmental pollutant.[5][6]

  • Waste: This route generates significant acidic waste that requires careful neutralization and disposal.

Route 2: Diazotization of an Enamine Precursor

This route involves the formation of the triazole ring through the diazotization of a suitable enamine precursor, such as ethyl 2-cyano-3-ethoxyacrylate, with a source of nitrous acid.

Experimental Workflow

Caption: Workflow for the synthesis of this compound via diazotization.

Detailed Protocol

A general procedure involves the reaction of an enamine with a diazotizing agent. For instance, carbonyl-substituted derivatives of diazoacetonitrile have been synthesized through the diazotization of amines.[7] A plausible adaptation for this route would be the reaction of ethyl 2-cyano-3-ethoxyacrylate with sodium nitrite in an acidic medium (e.g., acetic acid or dilute mineral acid) at low temperatures to generate the diazonium intermediate, which would then cyclize to form the triazole ring.

Cost-Effectiveness Analysis
ReagentPrice (per gram)Notes
Ethyl 2-cyano-3-ethoxyacrylate~$0.45 (for 100g)[2]A relatively inexpensive and commercially available starting material.
Sodium Nitrite (NaNO₂)~$0.43 (for 200g)[8]A very low-cost reagent.

Discussion: This route is potentially very cost-effective due to the low cost of the starting materials. The one-pot nature of the reaction could also lead to savings in time and resources. However, the yield and purity of the final product are highly dependent on the reaction conditions and the stability of the diazonium intermediate.

Safety and Environmental Considerations
  • Sodium Nitrite (NaNO₂): A strong oxidizing agent and is toxic if ingested. Reactions involving sodium nitrite and acid generate nitrous acid and nitrogen oxides, which are toxic gases.

  • Diazonium Intermediates: Can be unstable and potentially explosive, especially if isolated. Reactions are typically carried out at low temperatures to minimize this risk.

  • Waste: The reaction generates aqueous waste containing inorganic salts and potentially unreacted nitrous acid, which needs to be quenched before disposal.

Route 3: [3+2] Cycloaddition via "Click Chemistry"

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. For the synthesis of this compound, this would involve the reaction of an azide source with an alkyne bearing a nitrile group.

Experimental Workflow

Caption: Workflow for the synthesis of this compound via Click Chemistry.

Detailed Protocol

A general procedure for a CuAAC reaction involves stirring the azide and alkyne components in a suitable solvent (often a mixture of water and an organic solvent like t-butanol or DMSO) in the presence of a copper(I) catalyst. The copper(I) species can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A general protocol for the synthesis of 1H-1,2,3-triazole derivatives involves reacting an azide with an alkyne in the presence of CuI and a base like triethylamine in acetonitrile at room temperature for a few hours.[9]

Cost-Effectiveness Analysis
ReagentPrice (per gram)Notes
Sodium Azide (NaN₃)~$0.40 (for 100g)[10]Inexpensive but highly toxic.
Trimethylsilyl Azide (TMS-N₃)~$2.18 (for 100g)[5]A safer alternative to hydrazoic acid, but more expensive.
2-Chloroacrylonitrile~$15.52 (for 5g)A potential precursor to the necessary alkyne.
Copper(I) Iodide (CuI)VariesCatalyst cost is generally low due to low loading.

Discussion: The cost-effectiveness of this route is heavily dependent on the availability and cost of the alkyne precursor. While the azide sources and catalyst are relatively inexpensive, the synthesis of a specialized alkyne like 2-cyanoacetylene could add significant cost and complexity. However, the high yields and mild reaction conditions often associated with click chemistry can offset these costs, especially in a high-throughput or library synthesis setting.

Safety and Environmental Considerations
  • Azides: Sodium azide is highly toxic and can form explosive heavy metal azides.[11][12][13] Trimethylsilyl azide is also toxic and flammable, and can generate toxic hydrazoic acid in the presence of water.[10][12][14][15]

  • Copper Catalyst: Copper is a heavy metal, and its removal from the final product and waste streams is a significant consideration, particularly in pharmaceutical applications.

  • Green Chemistry: The CuAAC reaction is often considered a "green" reaction due to its high atom economy, mild conditions, and use of water as a solvent.[16]

Summary and Recommendations

Synthetic RouteKey AdvantagesKey DisadvantagesEstimated Cost-Effectiveness
1. Dehydration Utilizes a potentially readily available starting material.Multi-step, potentially lower overall yield, uses hazardous reagents.Moderate
2. Diazotization Very low-cost starting materials, potentially a one-pot reaction.Potentially unstable intermediates, yields can be variable.High (if optimized)
3. Click Chemistry High yields, mild reaction conditions, high regioselectivity.Cost and availability of the alkyne precursor is a major factor.Moderate to High
Recommendations for Selection
  • For large-scale, cost-driven synthesis: Route 2 (Diazotization) , if optimized to ensure safety and consistent yields, presents the most cost-effective option due to the inexpensiveness of the starting materials.

  • For medicinal chemistry and library synthesis: Route 3 (Click Chemistry) is often the preferred method. Its reliability, high yields, and tolerance of a wide range of functional groups make it ideal for the rapid generation of diverse analogs, where the cost of the alkyne precursor may be justified by the speed and efficiency of the synthesis.

  • For process development and scale-up where the carboxylic acid is readily available: Route 1 (Dehydration) can be a viable option, particularly if a robust and safe procedure using POCl₃ can be established.

Conclusion

The synthesis of this compound can be approached through several distinct chemical pathways, each with its own set of advantages and disadvantages. A thorough analysis of the cost of starting materials, reaction efficiency, safety, and environmental impact is crucial for selecting the most appropriate route for a given application. For researchers and drug development professionals, understanding these trade-offs is key to making informed decisions that will ultimately contribute to the success of their projects.

References

A Comparative Guide to Green Chemistry Approaches for the Synthesis of 1H-1,2,3-Triazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1H-1,2,3-triazole-4-carbonitrile, a valuable scaffold in medicinal chemistry and materials science, has traditionally relied on methods that are often resource-intensive and generate significant chemical waste. In alignment with the principles of green chemistry, the scientific community has actively sought more sustainable and efficient synthetic routes. This guide provides an in-depth comparison of prominent green chemistry approaches for the synthesis of this important heterocyclic compound, with a focus on experimental data and the underlying scientific principles. We will explore and contrast two major catalytic pathways: the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and the more ubiquitous Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the latter enhanced by green energy sources such as microwave and ultrasound irradiation.

The Imperative for Greener Triazole Synthesis

The 1,2,3-triazole core is a key pharmacophore, and the introduction of a carbonitrile group at the 4-position offers unique electronic properties and opportunities for further functionalization. However, classical synthetic methods often involve harsh reaction conditions, hazardous solvents, and lengthy reaction times. The adoption of green chemistry principles, such as maximizing atom economy, utilizing safer solvents, and employing energy-efficient processes, is not only an ethical imperative but also a driver of innovation in chemical synthesis.[1][2] This guide will delve into practical and sustainable alternatives to conventional methods.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): A Regiospecific Approach

A significant advancement in the synthesis of 4-cyano-1,2,3-triazoles is the use of ruthenium catalysis.[3][4] This method offers a high degree of regioselectivity, yielding the desired 1,4-disubstituted product. The reaction proceeds via a [3+2] cycloaddition of an organic azide with a 1-cyanoalkyne. A key advantage of this approach is its ability to tolerate a wide range of functional groups.

Experimental Protocol: Ruthenium-Catalyzed Synthesis

The synthesis of this compound via the RuAAC pathway can be conceptualized as a two-step process, starting from a terminal alkyne.

Step 1: Synthesis of the 1-Cyanoalkyne Precursor

A terminal alkyne is first converted to its corresponding 1-cyanoalkyne. This is a crucial step as the cyano-substituted alkyne is the direct precursor for the cycloaddition.

Step 2: Ruthenium-Catalyzed Cycloaddition

The purified 1-cyanoalkyne is then reacted with an organic azide in the presence of a ruthenium catalyst to yield the final this compound product.

Caption: Ruthenium-catalyzed synthesis of this compound.

A representative experimental protocol for the ruthenium-catalyzed cycloaddition is as follows:

  • In a reaction vessel, dissolve the 1-cyanoalkyne (1.0 equiv) and the organic azide (1.2 equiv) in a suitable solvent (e.g., toluene).

  • Add the ruthenium catalyst, for example, [Cp*RuCl(COD)] (2 mol%).

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click Chemistry" Approach

The CuAAC reaction is the cornerstone of "click chemistry," renowned for its high efficiency, mild reaction conditions, and broad applicability.[5] This reaction is inherently greener than many classical methods, especially when conducted in aqueous media.[6] The use of alternative energy sources like microwave irradiation and ultrasound can further enhance its green credentials by significantly reducing reaction times and energy consumption.[7][8][9]

Microwave-Assisted CuAAC Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat the reaction mixture directly and efficiently. This often leads to dramatic reductions in reaction times and improved yields compared to conventional heating.[9][10]

Experimental Protocol: Microwave-Assisted CuAAC

  • In a microwave-safe reaction vial, combine the 1-cyanoalkyne (1.0 equiv), an organic azide (1.1 equiv), a copper(I) source (e.g., CuI, 5 mol%), and a suitable ligand (e.g., TBTA) in a green solvent such as water or a deep eutectic solvent.[11]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a short duration (typically 5-30 minutes).

  • After cooling, extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Ultrasound-Assisted CuAAC Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation. This phenomenon generates localized high temperatures and pressures, leading to enhanced reaction rates and yields. Ultrasound-assisted synthesis is considered a green technique due to its energy efficiency and often milder overall reaction conditions.[12][13]

Experimental Protocol: Ultrasound-Assisted CuAAC

  • In a reaction flask, suspend the 1-cyanoalkyne (1.0 equiv), organic azide (1.1 equiv), and a copper catalyst (e.g., copper nanoparticles on a solid support) in an aqueous solvent system.

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a specific frequency (e.g., 20-40 kHz) at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, work up the reaction as described for the microwave-assisted protocol.

References

A Comparative Guide to the Mechanistic Formation of 1H-1,2,3-Triazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-1,2,3-triazole-4-carbonitrile scaffold is a privileged structure in modern medicinal chemistry and materials science. Its rigid, planar geometry, combined with the unique electronic properties of the triazole ring and the versatile reactivity of the nitrile group, makes it an invaluable building block for the synthesis of complex molecular architectures, including potent enzyme inhibitors and functional organic materials.[1][2] Understanding the mechanistic nuances of its formation is paramount for optimizing synthetic routes, controlling regioselectivity, and maximizing yields.

This guide provides an in-depth, objective comparison of the primary mechanistic pathways for the formation of 1H-1,2,3-triazole-4-carbonitriles. We will dissect the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and practical applicability.

Part 1: Constructing the Triazole Core: A Tale of Two Catalysts

The foundational step in synthesizing the target molecule is the formation of the 1,2,3-triazole ring itself. The most sophisticated and widely adopted methods rely on the [3+2] cycloaddition of an organic azide and an alkyne. While the thermal Huisgen cycloaddition represents the parent reaction, its practical use is limited by harsh conditions and a lack of regioselectivity, often yielding a mixture of 1,4- and 1,5-disubstituted products.[3] The advent of metal catalysis revolutionized this transformation, offering exquisite control over the reaction's outcome.

Method A: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC is the archetypal "click chemistry" reaction, celebrated for its efficiency, broad functional group tolerance, and, most critically, its near-perfect regioselectivity for the 1,4-disubstituted product.[3] This selectivity is essential for the synthesis of 4-carbonitrile derivatives.

The Dinuclear Copper Mechanism:

Initial hypotheses proposed a mononuclear copper catalyst, but a significant body of experimental and computational evidence, including kinetic studies showing a second-order dependence on copper concentration, now supports a dinuclear copper intermediate as the kinetically dominant pathway.[4][5] Density Functional Theory (DFT) calculations have been instrumental in elucidating the energetic landscape of this catalytic cycle.[4][6]

The accepted mechanism proceeds as follows:

  • Formation of the Dinuclear Copper Acetylide: Two copper(I) catalysts coordinate with the terminal alkyne. One copper atom forms a σ-bond with the deprotonated acetylide, while the second copper atom forms a π-complex with the carbon-carbon triple bond. This pre-organization is crucial for activating the alkyne.

  • Azide Coordination: The organic azide coordinates to the π-bound copper atom, positioning its terminal nitrogen atom for attack.

  • Cyclization: The terminal, electrophilic nitrogen of the azide attacks the nucleophilic internal carbon of the copper acetylide, forming a six-membered copper-containing metallacycle.

  • Ring Contraction & Product Release: The metallacycle undergoes ring contraction and subsequent protonolysis to release the 1,4-disubstituted 1H-1,2,3-triazole product and regenerate the dinuclear copper catalyst.

The calculated energy barriers for this pathway are significantly lower than the uncatalyzed reaction and strongly favor the 1,4-regioisomer over the 1,5-isomer.[4]

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle cluster_reactants Inputs cluster_product Output A 2 Cu(I) + R-C≡CH B Dinuclear Cu-Acetylide Complex A->B Activation C Azide Coordination Complex B->C + R'-N3 D Six-Membered Cu-Metallacycle C->D Cyclization E Product Complex D->E Ring Contraction E:e->A:w Protonolysis - Product Product 1,4-Disubstituted 1,2,3-Triazole E->Product Alkyne R-C≡CH Alkyne->A Azide R'-N3 Azide->B RuAAC_Mechanism cluster_cycle RuAAC Catalytic Cycle cluster_product Output A [Cp*RuCl] + Alkyne + Azide B Ru-Reactant Complex A->B Ligand Exchange C Six-Membered Ruthenacycle B->C Oxidative Coupling (Regiodetermining) D Product Complex C->D Reductive Elimination (Rate-determining) D:e->A:w - Product Product 1,5-Disubstituted 1,2,3-Triazole D->Product Dehydration_Mechanism cluster_workflow Post-Cycloaddition Workflow Start 1,2,3-Triazole-4- Carboxylic Acid Amide 1,2,3-Triazole-4- Carboxamide Start->Amide Amidation Nitrile 1,2,3-Triazole-4- Carbonitrile Amide->Nitrile Dehydration (e.g., POCl₃)

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1H-1,2,3-Triazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical procedures for the proper disposal of 1H-1,2,3-Triazole-4-carbonitrile. As a Senior Application Scientist, my objective is to provide a framework grounded in established safety protocols and chemical principles, ensuring the well-being of laboratory personnel and the protection of our environment. This document is intended for researchers, scientists, and professionals in the field of drug development who handle this and structurally similar compounds.

Foundational Principle: Hazard Assessment by Structural Analogy

  • The 1,2,3-Triazole Moiety: The triazole ring system is a common scaffold in pharmaceuticals.[1][2] While the core ring is relatively stable, substituted triazoles can be skin, eye, and respiratory tract irritants.[3] Some derivatives are also noted for their potential health hazards upon ingestion or inhalation.[4][5]

  • The Carbonitrile (-C≡N) Moiety: This functional group is of significant concern. Nitrile compounds must be treated as potentially toxic. The primary hazard is the potential for the release of extremely toxic hydrogen cyanide (HCN) gas under specific conditions, such as exposure to strong acids or during uncontrolled combustion.[4] Therefore, all handling and disposal protocols must be designed to prevent these conditions.

Hazard and Handling Summary

The following table summarizes the anticipated hazards and necessary precautions, derived from data on analogous triazole and nitrile compounds.

Hazard CategoryPotential Risks & IncompatibilitiesRecommended Handling & PPE
Health Hazards May be harmful if swallowed, in contact with skin, or if inhaled.[6] Causes skin and eye irritation.[3]Always handle in a certified chemical fume hood. Wear a lab coat, safety goggles, and chemical-resistant nitrile gloves.[7] Avoid creating dust.[4]
Physical Hazards As a solid, fine dust may form an explosive mixture with air. Not considered highly flammable, but containers may burn in a fire.[8]Store away from heat and sources of ignition.[4] Use in a well-ventilated area.[8]
Reactivity Hazards Incompatible with strong oxidizing agents and strong acids. [4] Contact with strong acids can potentially liberate hydrogen cyanide.Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Segregate from all incompatible materials.
Environmental Hazards Some triazole derivatives are toxic to aquatic life with long-lasting effects. Should not be released into the environment.[4]Prevent spillage from entering drains or waterways.[8] All waste must be disposed of as hazardous material.

Step-by-Step Disposal Protocol

The only professionally acceptable method for the disposal of this compound is through a licensed hazardous waste management service. Under no circumstances should chemical neutralization be attempted in a standard laboratory setting due to the significant risk of generating toxic gases.

Protocol for Waste Collection and Storage:

  • Designate a Waste Container:

    • Use a dedicated, sealable, and chemically compatible container for solid waste. The container must be in good condition and free from contamination.

    • Label the container clearly as: "HAZARDOUS WASTE: this compound ". Include the date accumulation started.

  • Waste Segregation (Critical Step):

    • Collect only this compound and materials contaminated with it (e.g., weighing paper, contaminated gloves) in this container.

    • DO NOT mix this waste with other chemical waste streams, especially acidic solutions or oxidizing agents. This segregation is paramount to prevent dangerous chemical reactions.[4]

  • Secure Storage:

    • Keep the waste container tightly sealed when not in use.[8]

    • Store the container in a designated satellite accumulation area or central hazardous waste storage area that is cool, dry, and well-ventilated.[4]

  • Arrange for Disposal:

    • Once the container is full or the accumulation time limit is reached (per your institution's and local regulations), contact your organization's Environmental Health & Safety (EHS) department.

    • EHS will arrange for pickup by a licensed and approved hazardous waste disposal company.[4] The standard final disposal method for such compounds is typically high-temperature incineration equipped with afterburners and scrubbers to safely handle hazardous combustion products like NOx and HCN.[6]

Disposal Decision Workflow

The following diagram outlines the mandatory workflow for the safe disposal of this compound waste.

DisposalWorkflow start Waste Generated (this compound) container Collect in Designated, Labeled, & Sealed Container start->container segregate CRITICAL: Segregate from Acids & Strong Oxidizers container->segregate store Store in Secure Satellite Accumulation Area segregate->store warning Field Neutralization STRICTLY PROHIBITED (Risk of HCN Gas) segregate->warning contact_ehs Contact EHS for Pickup by Licensed Disposal Contractor store->contact_ehs

Caption: Disposal workflow for this compound.

Emergency Protocol: Small-Scale Laboratory Spills

In the event of a small spill within a controlled laboratory environment:

  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper operating height.

  • Don PPE: Before cleanup, don the appropriate PPE: lab coat, safety goggles, and chemical-resistant nitrile gloves.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[8] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into the designated hazardous waste container.[4]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department according to your institution's policy.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1H-1,2,3-Triazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel heterocyclic compounds are routine. Among these, molecules like 1H-1,2,3-Triazole-4-carbonitrile (CAS No. 18755-49-2) are of significant interest. However, their unique chemical structures, combining a triazole ring with a reactive carbonitrile group, demand a rigorous and informed approach to laboratory safety.

This guide moves beyond a simple checklist. It provides a procedural and logical framework for risk mitigation, grounded in the inherent chemical hazards of the compound's functional groups. Our objective is to empower you, the researcher, to make informed decisions that ensure your personal safety and the integrity of your work.

Part 1: Hazard Analysis — Understanding the "Why"

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific risks posed by this compound. While a comprehensive toxicological profile for this specific molecule is not widely available, a chemical safety assessment can be built upon the well-documented hazards of its constituent parts: the 1,2,3-triazole ring and the carbonitrile (-C≡N) group.

  • The Triazole Moiety: The parent compound, 1,2,3-triazole, and its derivatives are known to cause skin, eye, and respiratory irritation.[1] Some studies on related triazoles indicate potential for more systemic effects at high doses, underscoring the need to prevent exposure.[2][3][4]

  • The Carbonitrile (Cyano) Group: This functional group is the primary driver of our safety protocol. Organic nitriles are readily absorbed through the skin, and by inhalation or ingestion.[5] The principal toxicological concern is their potential to be metabolized in the body, releasing the cyanide ion (CN⁻).[6] Cyanide is a potent and fast-acting poison that disrupts cellular respiration.[6][7]

  • Reaction with Acids/Bases: A critical and immediate hazard is the reaction of nitriles with strong acids or even moisture, which can lead to the liberation of highly toxic and flammable hydrogen cyanide (HCN) gas.[5][8]

Therefore, our safety strategy must be designed to prevent all routes of exposure: dermal contact, inhalation, and ingestion.

Part 2: The Core of Protection — Engineering and Administrative Controls

PPE is the final line of defense. The primary methods for ensuring safety involve creating a controlled environment.

  • Engineering Controls: The Chemical Fume Hood All manipulations of this compound—from weighing the solid to preparing solutions and running reactions—must be performed inside a certified chemical fume hood.[7][8][9] This is non-negotiable. The fume hood provides critical protection against the inhalation of airborne particulates and potential off-gassing of hydrogen cyanide.

  • Administrative Controls: Planning and Procedure

    • Never Work Alone: When handling this compound, a "buddy system" ensures that someone is available to assist in an emergency.[8][9]

    • Designated Area: All work with this compound should be restricted to a clearly marked, designated area within the lab to prevent cross-contamination.[8]

    • Emergency Preparedness: Ensure unimpeded access to a safety shower and an eyewash station.[10] All personnel must be aware of their location and trained in their use.

Part 3: Personal Protective Equipment (PPE) — The Last Line of Defense

The selection of PPE must be deliberate and matched to the task at hand. The following table summarizes the minimum required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Chemical Safety GogglesDouble Nitrile GlovesChemical-Resistant Lab CoatNot required if performed in a certified fume hood
Preparing Solutions Chemical Safety Goggles & Face ShieldDouble Nitrile GlovesChemical-Resistant Lab CoatNot required if performed in a certified fume hood
Running Reaction Chemical Safety GogglesDouble Nitrile GlovesChemical-Resistant Lab CoatNot required if performed in a certified fume hood
Spill Cleanup Chemical Safety Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical-Resistant Apron or GownN95 or higher respirator may be required depending on spill size

Properly putting on and taking off PPE is critical to prevent contaminating yourself and your workspace.

Donning (Putting On) Sequence:

  • Lab Coat: Put on your chemical-resistant lab coat and fasten it completely.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Eye/Face Protection: Put on your chemical safety goggles. If a splash risk exists, add a face shield over the goggles.

  • Outer Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence: This process is designed to contain contaminants.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and pulling it inside out. With the gloved hand, slide your fingers under the cuff of the remaining glove and peel it off inside out over the first glove. Dispose of them immediately in the designated hazardous waste container.[8]

  • Lab Coat: Unfasten your lab coat. As you remove it, fold the contaminated outside inwards, away from your body. Place it in the designated location for contaminated lab coats.

  • Eye/Face Protection: Remove your goggles and/or face shield by handling the strap or headband.

  • Inner Gloves: Remove the final pair of gloves using the same technique as for the outer pair.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[9]

Part 4: Operational Plans — Spills and Disposal

Emergency Spill Response:

  • Alert: Immediately alert colleagues and evacuate the immediate area.

  • Isolate: If safe to do so, close the fume hood sash.

  • Protect: Don appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.

  • Contain: Use a chemical spill kit with an absorbent material appropriate for solvents. Do not use materials that may react with nitriles.

  • Clean: Decontaminate the area using a 10% bleach solution, followed by a pH 10 buffer solution.[8] All cleanup materials are considered hazardous waste.

  • Report: Report the incident to your Environmental Health & Safety (EHS) department.

Logical Workflow for PPE Selection

PPE_Selection_Workflow Start Start: Plan to handle This compound RiskAssessment Risk Assessment: - Scale of work? - Splash potential? - Aerosol generation? Start->RiskAssessment EngineeringControls Mandatory Engineering Control: Work inside a certified Chemical Fume Hood RiskAssessment->EngineeringControls BasePPE Minimum PPE: - Lab Coat - Safety Goggles - Double Nitrile Gloves EngineeringControls->BasePPE SplashRisk Is there a splash risk? (e.g., solution transfer) BasePPE->SplashRisk AddFaceShield Add Face Shield SplashRisk->AddFaceShield Yes SpillRisk Is there a significant Spill/Aerosol Risk? SplashRisk->SpillRisk No AddFaceShield->SpillRisk AddRespirator Add Respirator (N95+) & Chemical Apron SpillRisk->AddRespirator Yes Proceed Proceed with work SpillRisk->Proceed No AddRespirator->Proceed

Caption: Decision workflow for selecting appropriate PPE.

Waste Disposal Protocol: All materials contaminated with this compound are considered acutely toxic hazardous waste.[7]

  • Segregation: Cyanide-containing waste must be collected in separate, dedicated waste containers. Never mix it with other waste streams.[8]

  • Labeling: The container must be clearly labeled as "HAZARDOUS WASTE – Cyanide" and must include the date of generation. Crucially, add the warning "No Acids" to the label.[8]

  • Containers: The original chemical bottle, even when "empty," must be disposed of as hazardous waste.[7]

  • Collection: Follow your institution's procedures for hazardous waste pickup, managed by the EHS department.

By integrating this expert-level understanding of the chemical hazards with disciplined operational procedures, you can confidently and safely advance your research goals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.